molecular formula C24H40Cl2N2O B560242 PB28 dihydrochloride CAS No. 172907-03-8

PB28 dihydrochloride

Cat. No.: B560242
CAS No.: 172907-03-8
M. Wt: 443.5 g/mol
InChI Key: DSRBJOQIBXACIV-UHFFFAOYSA-N
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Description

High affinity σ2 receptor agonist (Ki values are 0.8 and 15.2 nM for σ2 and σ1 receptors respectively) that displays minimal affinity at other receptors. Inhibits electrically evoked twitch in guinea pig bladder and ileum (EC50 values are 2.62 and 3.96 μM respectively). Displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells.

Properties

IUPAC Name

1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBJOQIBXACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172907-03-8, 172906-90-0
Record name PB28 dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of PB28 Dihydrochloride in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride, a synthetic small molecule, has emerged as a promising agent in oncology research. Exhibiting a dual affinity, it acts as a high-affinity agonist for the sigma-2 (σ2) receptor and an antagonist for the sigma-1 (σ1) receptor.[1][2] This unique pharmacological profile underpins its potent anti-cancer properties, which are being investigated across a range of malignancies, including breast, renal, and pancreatic cancers.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a focus on its molecular targets, signaling pathways, and cellular consequences.

Molecular Targets and Binding Profile

PB28's primary molecular targets are the sigma-1 and sigma-2 receptors, which are overexpressed in a variety of tumor cells. The differential expression of these receptors between cancerous and healthy tissues presents a therapeutic window for targeted cancer therapy.

Table 1: Binding Affinity of this compound

ReceptorCell LineKi (nM)Reference
Sigma-2 (σ2)MCF70.28
MCF7 ADR0.17
Sigma-1 (σ1)MCF713.0
MCF7 ADR10.0

Core Mechanisms of Action in Cancer Cells

The anti-neoplastic effects of this compound are multifaceted, culminating in the inhibition of cell proliferation and the induction of cell death. These effects are primarily mediated through the modulation of key signaling pathways and cellular processes.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A pivotal mechanism underlying the anti-cancer activity of PB28 is its ability to suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

In renal cancer cells, treatment with PB28 leads to a significant decrease in the phosphorylation of key components of the PI3K/AKT/mTOR pathway. This inhibition disrupts downstream signaling, ultimately leading to a reduction in cell proliferation and invasion.

PB28-Mediated Inhibition of the PI3K/AKT/mTOR Pathway PB28 This compound Sigma2R Sigma-2 Receptor (Agonist) PB28->Sigma2R PI3K PI3K Sigma2R->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation Inhibition

PB28 inhibits the PI3K/AKT/mTOR signaling pathway.
Induction of Caspase-Independent Apoptosis

PB28 is a potent inducer of apoptosis, a form of programmed cell death. Notably, in breast cancer cell lines, this apoptotic process is caspase-independent. This is a significant finding, as many conventional chemotherapeutics rely on caspase-dependent pathways, and resistance can emerge through mutations in these pathways.

The induction of caspase-independent apoptosis by PB28 suggests the involvement of alternative cell death mechanisms, potentially mediated by other proteases or through the direct action of pro-apoptotic proteins.

Induction of Autophagy

Recent evidence suggests that sigma-2 receptor ligands, including PB28, can induce autophagy in cancer cells. Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of sigma-2 ligand treatment, autophagy appears to be a component of the cell death mechanism.

The induction of autophagy by sigma-2 ligands is likely mediated through the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy. This is supported by observations of increased levels of the autophagosome marker LC3B and decreased phosphorylation of mTOR downstream effectors, p70S6K and 4EBP1, following treatment with sigma-2 ligands.

PB28-Induced Autophagy via mTOR Inhibition PB28 This compound Sigma2R Sigma-2 Receptor (Agonist) PB28->Sigma2R mTOR mTOR Sigma2R->mTOR Inhibition Autophagy Autophagy Induction mTOR->Autophagy Inhibition LC3B LC3B-II Formation Autophagy->LC3B

PB28 induces autophagy through mTOR pathway inhibition.
Cell Cycle Arrest

PB28 has been shown to induce cell cycle arrest, primarily in the G0/G1 phase, in breast cancer cells. This arrest prevents cancer cells from progressing through the cell cycle and undergoing division, thereby contributing to the overall anti-proliferative effect.

Modulation of P-glycoprotein (P-gp)

In addition to its direct cytotoxic effects, PB28 can also modulate the expression of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance. By reducing the expression of P-gp, PB28 can enhance the intracellular accumulation and efficacy of other chemotherapeutic agents that are substrates of this transporter. This suggests a potential role for PB28 in combination therapies to overcome drug resistance.

Quantitative Data on the Effects of this compound

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueExposure TimeReference
MCF7Breast CancerIC5025 nM48 hours
MCF7 ADRBreast CancerIC5015 nM48 hours
786-ORenal CancerProliferation InhibitionDose-dependent48 hours
ACHNRenal CancerProliferation InhibitionDose-dependent48 hours
MCF7Breast CancerG0/G1 Phase Arrest~20% increase24 hours
MCF7 ADRBreast CancerG0/G1 Phase Arrest~20% increase24 hours
MCF7Breast CancerApoptosis15% increase24 hours
MCF7Breast CancerP-gp Expression Reduction~60%-
MCF7 ADRBreast CancerP-gp Expression Reduction~90%-

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with PB28 A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance (570nm) E->F

A simplified workflow of the MTT assay.
Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Culture cancer cells to 70-80% confluency and treat with this compound for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western Blot Workflow A Cell Lysis & Protein Extraction B SDS-PAGE & Protein Transfer A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection & Imaging E->F

A generalized workflow for Western blot analysis.

Conclusion

This compound represents a promising multi-modal anti-cancer agent. Its ability to concurrently target multiple critical cellular processes—including the PI3K/AKT/mTOR signaling pathway, apoptosis, and autophagy—positions it as a strong candidate for further pre-clinical and clinical development. The induction of caspase-independent apoptosis is a particularly noteworthy feature, suggesting its potential efficacy in cancers that have developed resistance to conventional therapies. Furthermore, its capacity to modulate P-glycoprotein expression highlights its potential for use in combination regimens to enhance the efficacy of other chemotherapeutic drugs. Further research is warranted to fully elucidate the intricate molecular mechanisms downstream of sigma-2 receptor activation by PB28 and to explore its therapeutic potential across a broader range of cancer types.

References

The Binding Affinity of PB28: A Comparative Analysis for Sigma-1 and Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic compound PB28 for sigma-1 (σ1) and sigma-2 (σ2) receptors. PB28, a cyclohexylpiperazine derivative, has garnered significant interest in the scientific community for its potential therapeutic applications, stemming from its distinct interaction with these two receptor subtypes. This document summarizes key binding affinity data, details the experimental protocols used for its determination, and visualizes the associated methodologies and signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of PB28 for sigma-1 and sigma-2 receptors is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data from various studies consistently demonstrates that PB28 exhibits a significantly higher affinity for the sigma-2 receptor compared to the sigma-1 receptor.

Several studies have characterized PB28 as a potent sigma-2 receptor agonist and a sigma-1 receptor antagonist[1][2][3]. The affinity of PB28 has been evaluated in different cell lines and tissues, showing consistently high affinity for the sigma-2 receptor, with Ki values in the sub-nanomolar to low nanomolar range[1][2]. In contrast, its affinity for the sigma-1 receptor is notably lower, with Ki values typically in the nanomolar range.

Below is a summary of the reported Ki values for PB28 at both sigma-1 and sigma-2 receptors across different studies and cell lines.

Receptor SubtypeCell Line / TissueKi (nM)Reference
Sigma-2MCF70.28
Sigma-2MCF7 ADR0.17
Sigma-2Rat Liver-
Sigma-1MCF713.0
Sigma-1MCF7 ADR10.0
Sigma-1Guinea Pig Brain-
Sigma-2-0.68
Sigma-1-0.38

Note: Some resources provide general Ki values without specifying the exact tissue or cell line used.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of PB28 for sigma-1 and sigma-2 receptors is predominantly achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction between a ligand and a receptor.

Principle of the Assay

Competitive binding assays involve the use of a radiolabeled ligand (a "hot" ligand) that is known to bind with high affinity and selectivity to the receptor of interest. A constant concentration of this radioligand is incubated with a preparation of the receptor (e.g., cell membrane homogenates) in the presence of varying concentrations of an unlabeled test compound (the "cold" ligand), in this case, PB28. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the unlabeled compound, an inhibition curve can be generated, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

1. Preparation of Receptor Membranes:

  • For Sigma-1 Receptors: Guinea pig brain is often the tissue of choice due to its high density of sigma-1 receptors.

  • For Sigma-2 Receptors: Rat liver is commonly used for its high expression of sigma-2 receptors.

  • Cell Lines: Specific cancer cell lines, such as MCF7 and MCF7 ADR (doxorubicin-resistant), which express both receptor subtypes, are also utilized.

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligands:

  • For Sigma-1 Receptors: --INVALID-LINK---pentazocine is a commonly used selective radioligand.

  • For Sigma-2 Receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is frequently used. Since [³H]DTG binds to both sigma-1 and sigma-2 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to "mask" the sigma-1 sites, ensuring that the binding of [³H]DTG is specific to the sigma-2 receptor.

3. Binding Assay Protocol:

  • A constant concentration of the appropriate radioligand is added to tubes containing the receptor membrane preparation.

  • Increasing concentrations of unlabeled PB28 are added to the tubes.

  • A set of tubes containing the radioligand and a high concentration of a known sigma ligand (e.g., haloperidol) is used to determine non-specific binding.

  • The mixture is incubated at a specific temperature (e.g., 37°C for sigma-1, room temperature for sigma-2) for a set period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the log concentration of PB28.

  • A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.

  • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) Incubation Incubation of Receptor, Radioligand, and PB28 Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., ³H-pentazocine for σ1, [³H]DTG + masking agent for σ2) Radioligand_Prep->Incubation PB28_Prep PB28 Serial Dilutions PB28_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligands Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Simplified Signaling Pathways of Sigma Receptors

Sigma_Receptor_Signaling cluster_sigma1 Sigma-1 Receptor (σ1R) cluster_sigma2 Sigma-2 Receptor (σ2R / TMEM97) S1R σ1R (Chaperone Protein) ER_MAM ER-Mitochondria Associated Membrane (MAM) S1R->ER_MAM Located at IP3R IP3 Receptors S1R->IP3R Modulates ER_Stress ER Stress Regulation S1R->ER_Stress Ion_Channels Ion Channel Modulation S1R->Ion_Channels Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis Regulates S2R σ2R / TMEM97 Cell_Proliferation Cell Proliferation S2R->Cell_Proliferation Influences Apoptosis Apoptosis S2R->Apoptosis Induces Autophagy Autophagy S2R->Autophagy Induces Cholesterol_Homeostasis Cholesterol Homeostasis S2R->Cholesterol_Homeostasis Implicated in

Caption: Simplified overview of sigma receptor signaling pathways.

References

PB28 dihydrochloride as a tool for studying sigma receptor function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PB28 Dihydrochloride for Sigma Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a cyclohexylpiperazine derivative, is a potent and versatile pharmacological tool for investigating the function of sigma (σ) receptors.[1][2][3] It is characterized as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][2] This dual activity, combined with its high affinity for both receptor subtypes, makes PB28 an invaluable ligand for elucidating the distinct and overlapping roles of σ1 and σ2 receptors in various physiological and pathological processes. Its utility spans from basic research in neuroscience and oncology to potential therapeutic applications, including cancer treatment and antiviral research. This guide provides a comprehensive overview of PB28's properties, relevant experimental protocols, and its impact on key signaling pathways.

Chemical and Pharmacological Properties

PB28, chemically known as 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride, is a small molecule with a well-defined structure-activity relationship. Its high affinity and selectivity profile have been characterized across various tissues and cell lines.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Name 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
CAS Number 172907-03-8
Molecular Formula C₂₄H₃₈N₂O · 2HCl
Molecular Weight 443.5 g/mol

| Class | Cyclohexylpiperazine derivative | |

Table 2: Binding Affinity (Ki) of PB28 for Sigma Receptors

Receptor Subtype Tissue / Cell Line Ki (nM) Reference
σ1 Guinea Pig Brain 0.38
σ2 Rat Liver 0.68
σ1 General 15.2
σ2 General 0.8
σ1 MCF-7 Breast Cancer Cells 13.0
σ2 MCF-7 Breast Cancer Cells 0.28
σ1 MCF-7 ADR (Doxorubicin-Resistant) Cells 10.0
σ2 MCF-7 ADR (Doxorubicin-Resistant) Cells 0.17

| hERG Channel | N/A | >1,000 | |

Table 3: Functional Activity (IC₅₀ / EC₅₀) of PB28

Assay Cell Line / Tissue Parameter Value Reference
Cell Growth Inhibition MCF-7 Cells IC₅₀ 25 nM
Cell Growth Inhibition MCF-7 ADR Cells IC₅₀ 15 nM
Antiviral Activity Vero E6 Cells (SARS-CoV-2) IC₉₀ 278 nM
Inhibition of Twitch Guinea Pig Bladder EC₅₀ 2.62 µM
Inhibition of Twitch Guinea Pig Ileum EC₅₀ 3.96 µM

| Antiproliferative Effect | SK-N-SH Neuroblastoma Cells | EC₅₀ | 1.40 - 3.64 µM | |

Experimental Protocols

Detailed methodologies are crucial for the successful application of PB28 in research. Below are summaries of key experimental protocols.

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of PB28 for σ1 and σ2 receptors.

  • Tissue Preparation:

    • Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, a radioligand specific for the receptor subtype ([³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2 in the presence of a masking concentration of a σ1 ligand), and varying concentrations of PB28.

    • To determine non-specific binding, add a high concentration of a non-labeled standard ligand (e.g., Haloperidol) to a parallel set of tubes.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of PB28 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability and Proliferation Assay (SRB Assay)

This protocol assesses the antiproliferative effects of PB28 on cancer cell lines.

  • Cell Culture:

    • Plate cells (e.g., MCF-7, 786-O, ACHN) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specific duration (e.g., 48 hours).

  • Cell Fixation and Staining:

    • After incubation, gently fix the cells with a solution like 10% trichloroacetic acid (TCA).

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid.

    • Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

  • Measurement:

    • Solubilize the protein-bound dye with a 10 mM Tris base solution.

    • Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of PB28 that causes 50% growth inhibition.

Western Blot for Signaling Pathway Analysis

This protocol is used to investigate the effect of PB28 on protein expression and phosphorylation, such as in the PI3K-AKT-mTOR pathway.

  • Cell Lysis:

    • Treat cells (e.g., renal cancer cells 786-O, ACHN) with PB28 for the desired time.

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

PB28 modulates several critical signaling pathways, primarily leading to anti-proliferative and pro-apoptotic effects.

Inhibition of the PI3K-AKT-mTOR Pathway

In renal cancer cells, PB28 has been shown to suppress cell proliferation and invasion by inhibiting the PI3K-AKT-mTOR signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in cancer. Treatment with PB28 leads to a significant decrease in the phosphorylation of key components of this pathway, effectively downregulating its activity.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PB28 PB28 Sigma2 σ2 Receptor PB28->Sigma2 Agonist Sigma2->PI3K Inhibits (Mechanism unclear) PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT pmTOR p-mTORC1 (Active) pAKT->pmTOR Activates mTOR mTORC1 Proliferation Cell Proliferation, Survival, Invasion pmTOR->Proliferation Promotes

PB28 inhibits the PI3K-AKT-mTOR pathway via σ2 receptor agonism.
Induction of Apoptosis and Cell Cycle Arrest

PB28 is known to induce apoptosis in various cancer cell lines. Interestingly, this process is often caspase-independent, suggesting an alternative cell death mechanism. In breast cancer cells, PB28 treatment causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation. In other contexts, such as pancreatic cancer, PB28 and its derivatives can induce cell death through the production of mitochondrial superoxide and subsequent caspase activation.

Apoptosis_Pathway PB28 PB28 Sigma2 σ2 Receptor PB28->Sigma2 Agonist Mitochondria Mitochondria Sigma2->Mitochondria Induces Stress Apoptosis_Indep Caspase-Independent Apoptosis Sigma2->Apoptosis_Indep Induces (in other cells) ROS Mitochondrial Superoxide (ROS) Mitochondria->ROS Generates Caspases Caspases ROS->Caspases Activates (in some cells) Apoptosis_Caspase Caspase-Dependent Apoptosis Caspases->Apoptosis_Caspase

PB28 induces both caspase-dependent and -independent apoptosis.

General Experimental Workflow

Researchers using PB28 typically follow a workflow that progresses from target binding confirmation to functional cellular assays and potentially in vivo studies.

Experimental_Workflow start Hypothesis: PB28 affects a cellular process via sigma receptors binding Step 1: Confirm Target Engagement (Radioligand Binding Assay) start->binding cell_culture Step 2: Select & Culture Appropriate Cell Model binding->cell_culture functional_assay Step 3: Assess Cellular Function (Proliferation, Viability, Invasion Assays) cell_culture->functional_assay mechanism Step 4: Investigate Mechanism (Western Blot, Flow Cytometry, Gene Expression) functional_assay->mechanism in_vivo Step 5: In Vivo Validation (Animal Models) mechanism->in_vivo conclusion Conclusion: Elucidate the role of sigma receptors in the observed phenotype in_vivo->conclusion

A typical experimental workflow for studying PB28's effects.

Conclusion

This compound is a powerful and selective ligand essential for the functional characterization of sigma receptors. Its well-documented high affinity for both σ1 (as an antagonist) and σ2 (as an agonist) receptors allows researchers to dissect their complex biology. With established effects on critical cellular processes like the PI3K-AKT-mTOR pathway and apoptosis, PB28 serves as a cornerstone tool in cancer biology, neuroscience, and virology. The methodologies and data presented in this guide offer a solid foundation for scientists and drug developers to effectively utilize PB28 in their research endeavors.

References

Cellular Pathways Modulated by PB28 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride, a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, has emerged as a promising small molecule for cancer therapy. Its potent anti-proliferative and cytotoxic effects in various cancer cell lines are attributed to its ability to modulate several key cellular pathways. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The sigma-2 receptor has been identified as Transmembrane Protein 97 (TMEM97), providing a molecular target for the actions of PB28.[1][2][3]

Core Cellular Processes Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of multiple interconnected cellular processes:

  • Inhibition of Cell Proliferation and Survival: PB28 treatment leads to a significant reduction in cancer cell viability by inhibiting the critical PI3K/AKT/mTOR signaling pathway.[1][2]

  • Induction of Caspase-Independent Apoptosis: A hallmark of PB28 action is the induction of programmed cell death through a mechanism that does not rely on caspases. This process is linked to the activation of the ceramide/sphingolipid signaling pathway and potential lysosomal membrane permeabilization.

  • Cell Cycle Arrest: PB28 causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby halting their proliferation.

  • Modulation of Drug Resistance: PB28 has been shown to downregulate the expression of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, suggesting its potential use in combination therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the affinity and efficacy of this compound in various cancer cell lines.

ParameterCell LineValueReference
Binding Affinity (Ki)
σ2 Receptor-0.68 nMMedchemExpress
σ1 Receptor-0.38 nMMedchemExpress
Inhibitory Concentration (IC50)
Cell Growth (48h)Renal Cancer (786-O)Not Specified
Cell Growth (48h)Renal Cancer (ACHN)Not Specified
EC50
Cell ViabilityTMEM97 KO cells59.8 µM
Cell ViabilityDouble KO cells57.4 µM

Table 1: Binding Affinity and Efficacy of this compound.

Cell LineTreatmentPhospho-AKT (p-AKT) LevelPhospho-mTOR (p-mTOR) LevelReference
Renal Cancer (786-O)PB28DecreasedDecreased
Renal Cancer (ACHN)PB28DecreasedDecreased

Table 2: Effect of PB28 on PI3K/AKT/mTOR Pathway Proteins.

Cell LineTreatmentCyclin D1 LevelCDK4 Levelp21 Levelp27 LevelReference
Breast CancerPalbociclib-resistantIncreasedIncreased--
Prostate CancerSilibinin--IncreasedIncreased
Breast Cancer1,25(OH)2D3Decreased-IncreasedIncreased

Table 3: Modulation of Cell Cycle Regulatory Proteins by Compounds Affecting G0/G1 Arrest. (Note: Direct quantitative data for PB28 on these specific proteins was not available in the search results, this table provides context from other G1 arresting agents).

Cell LineTreatmentP-glycoprotein ExpressionReference
Doxorubicin-resistant Breast Cancer (MCF7dx)PB28Downregulated

Table 4: Effect of PB28 on P-glycoprotein Expression.

Signaling Pathways Modulated by this compound

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PB28 treatment has been shown to significantly inhibit this pathway in renal cancer cells. Activation of the sigma-2 receptor (TMEM97) by PB28 leads to a decrease in the phosphorylation of both AKT and mTOR, key kinases in this cascade. This inhibition ultimately results in reduced cell proliferation and invasion.

PI3K_AKT_mTOR_Pathway PB28 This compound Sigma2R σ2 Receptor (TMEM97) PB28->Sigma2R Agonist PI3K PI3K Sigma2R->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Caspase_Independent_Apoptosis PB28 This compound Sigma2R σ2 Receptor (TMEM97) PB28->Sigma2R Agonist nSMase Neutral Sphingomyelinase (nSMase) Sigma2R->nSMase Activates Sphingomyelin Sphingomyelin nSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Apoptosis Caspase-Independent Apoptosis Ceramide->Apoptosis Induces G0_G1_Cell_Cycle_Arrest PB28 This compound CyclinD1_CDK4 Cyclin D1 / CDK4 PB28->CyclinD1_CDK4 Downregulates p21_p27 p21 / p27 PB28->p21_p27 Upregulates Arrest G0/G1 Arrest PB28->Arrest CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1_CDK4->CellCycle Promotes p21_p27->CyclinD1_CDK4 Inhibits P_glycoprotein_Modulation PB28 This compound Pgp_Expression P-glycoprotein (P-gp) Expression PB28->Pgp_Expression Downregulates Drug_Efflux Drug Efflux Pgp_Expression->Drug_Efflux Mediates Chemo_Sensitivity Chemosensitivity Pgp_Expression->Chemo_Sensitivity Drug_Resistance Multidrug Resistance Drug_Efflux->Drug_Resistance Leads to LMP_ER_Stress PB28 This compound Lysosome Lysosome PB28->Lysosome Targets? ER Endoplasmic Reticulum (ER) PB28->ER Targets? LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins Apoptosis Apoptosis Cathepsins->Apoptosis Induces ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates UPR->Apoptosis Induces Experimental_Workflow Cell_Culture Cell Culture & PB28 Treatment MTT MTT Assay Cell_Culture->MTT Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Cell_Culture->Flow_Cytometry Western_Blot Protein Extraction & Western Blot Cell_Culture->Western_Blot AO_Staining Acridine Orange Staining Cell_Culture->AO_Staining Viability Cell Viability MTT->Viability Apoptosis Apoptosis Analysis Flow_Cytometry->Apoptosis Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression LMP LMP Assessment AO_Staining->LMP

References

In Vitro Effects of PB28 Dihydrochloride on Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride is a synthetic small molecule that has garnered significant interest in neuropharmacology and oncology due to its high affinity for sigma receptors. It acts as a sigma-1 receptor antagonist and a sigma-2 receptor agonist.[1] This dual activity underlies its potent in vitro effects on various cell lines, including those of neuronal origin. This technical guide provides a comprehensive overview of the in vitro effects of this compound on neuronal cell lines, with a focus on quantitative data, detailed experimental protocols, and the elucidated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of PB28 and other sigma receptor modulators.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro effects of this compound on neuronal and other relevant cell lines.

Table 1: Binding Affinity of this compound for Sigma Receptors

Receptor SubtypeCell Line/TissueKi (nM)
Sigma-1Guinea pig brain0.38
Sigma-2Guinea pig brain0.68

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand.

Table 2: Cytotoxic and Antiproliferative Effects of this compound

Cell LineCell TypeAssayParameterValue
C6Rat GliomaCytotoxicityEC50~12 µM
C6Rat GliomaAntiproliferationEC50~0.4 µM
SK-N-SHHuman NeuroblastomaCytotoxicity-Displays cytotoxic effects
SK-N-SHHuman NeuroblastomaAntiproliferation-Displays antiproliferative effects
HT-22Mouse HippocampalApoptosis-Induces caspase-3 activation
HT-22Mouse HippocampalOxidative Stress-Induces ROS and mitochondrial superoxide generation
MCF7Human Breast CancerAntiproliferationIC5025 nM (48h)
MCF7 ADRHuman Breast Cancer (Doxorubicin-resistant)AntiproliferationIC5015 nM (48h)

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum.

Key In Vitro Effects on Neuronal Cell Lines

This compound elicits a range of significant effects on neuronal cell lines, primarily driven by its interaction with sigma receptors.

Cytotoxicity and Antiproliferation

PB28 exhibits both cytotoxic and antiproliferative activities against neuronal tumor cell lines. In rat C6 glioma and human neuroblastoma SK-N-SH cells, treatment with PB28 leads to a reduction in cell viability and inhibits cell proliferation.[1] This effect is attributed to its dual action as a sigma-1 antagonist and a sigma-2 agonist.

Induction of Apoptosis

A key mechanism underlying the cytotoxic effects of PB28 is the induction of apoptosis, or programmed cell death. In hippocampal mouse HT-22 cells, PB28 treatment leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. The apoptotic pathway induced by PB28 appears to be multifaceted, involving both caspase-dependent and -independent mechanisms.

Oxidative Stress and Mitochondrial Dysfunction

PB28 has been shown to induce oxidative stress in neuronal cells. Specifically, in HT-22 cells, it triggers the generation of reactive oxygen species (ROS) and mitochondrial superoxide. This increase in oxidative stress can lead to lysosomal membrane permeabilization and contribute to mitochondrial dysfunction, further pushing the cells towards apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, PB28 can also cause cell cycle arrest. Studies in cancer cell lines have demonstrated that PB28 can induce a G0/G1 phase cell cycle arrest, preventing cells from progressing through the cell cycle and dividing. While this has been more extensively studied in non-neuronal cells, it is a likely contributor to its antiproliferative effects in neuronal tumor cells as well.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., C6 glioma, SK-N-SH) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the EC50 or IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat neuronal cells (e.g., SK-N-SH, HT-22) with this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

Protocol:

  • Cell Treatment: Culture neuronal cells (e.g., HT-22) on glass coverslips or in a multi-well plate and treat with this compound.

  • Probe Loading: Load the cells with MitoSOX Red reagent (typically 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with warm buffer to remove excess probe.

  • Imaging/Analysis: Visualize the fluorescence using a fluorescence microscope or quantify the signal using a fluorescence plate reader or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Signaling Pathways

The biological effects of this compound in neuronal cell lines are mediated through complex signaling pathways initiated by its interaction with sigma-1 and sigma-2 receptors.

Sigma-2 Receptor Agonism and Pro-Apoptotic Signaling

As a sigma-2 receptor agonist, PB28 initiates a signaling cascade that promotes apoptosis. The sigma-2 receptor, now identified as TMEM97 (Transmembrane Protein 97), is implicated in the regulation of intracellular calcium homeostasis and cholesterol metabolism.[2] Activation of the sigma-2 receptor by PB28 is thought to lead to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), ultimately triggering the mitochondrial apoptotic pathway.

PB28 This compound Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist Ca_increase ↑ Intracellular Ca²⁺ Sigma2R->Ca_increase ROS_generation ↑ ROS Generation Sigma2R->ROS_generation Mitochondria Mitochondrial Dysfunction Ca_increase->Mitochondria ROS_generation->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pro-apoptotic signaling pathway of PB28 via sigma-2 receptor agonism.

Sigma-1 Receptor Antagonism and Antiproliferative Effects

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of ion channels and cellular stress responses. By acting as an antagonist, PB28 inhibits the pro-survival functions of the sigma-1 receptor. This antagonism can disrupt ion homeostasis and inhibit signaling pathways that promote cell proliferation, contributing to the antiproliferative effects of the compound.

PB28 This compound Sigma1R Sigma-1 Receptor PB28->Sigma1R Antagonist Ion_channels Ion Channel Modulation (e.g., K⁺, Ca²⁺) Sigma1R->Ion_channels Modulates Proliferation_pathways Pro-proliferative Signaling Sigma1R->Proliferation_pathways Activates Cell_proliferation Cell Proliferation Proliferation_pathways->Cell_proliferation Inhibition->Cell_proliferation Inhibition

Caption: Antiproliferative mechanism of PB28 through sigma-1 receptor antagonism.

Experimental Workflow for Assessing In Vitro Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on neuronal cell lines.

start Start: Neuronal Cell Culture (e.g., C6, SK-N-SH, HT-22) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability Cell Viability/Proliferation Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ros Oxidative Stress Assay (MitoSOX Red) treatment->ros data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis end Conclusion on In Vitro Effects data_analysis->end

Caption: Experimental workflow for studying PB28's in vitro effects on neuronal cells.

Conclusion

This compound demonstrates potent and multifaceted in vitro effects on neuronal cell lines, including cytotoxicity, inhibition of proliferation, induction of apoptosis, and generation of oxidative stress. These effects are primarily mediated by its dual activity as a sigma-1 receptor antagonist and a sigma-2 receptor agonist. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of PB28 and other sigma receptor ligands for neurological disorders, particularly neurodegenerative diseases and brain tumors. Future studies should aim to further elucidate the downstream signaling events and explore the in vivo efficacy and safety of this promising compound.

References

The Role of PB28 Dihydrochloride in Caspase-Independent Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride, a synthetic small molecule, has emerged as a compound of interest in cancer research due to its ability to induce a non-classical form of programmed cell death. It is characterized as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. Notably, PB28 triggers apoptosis through a caspase-independent pathway, a mechanism that holds significant therapeutic potential, particularly for cancers that have developed resistance to conventional therapies reliant on caspase-dependent cell death. This technical guide provides an in-depth overview of the current understanding of PB28's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Mechanism of Action

PB28 exerts its cytotoxic effects primarily through its interaction with sigma receptors. It exhibits high affinity for the σ2 receptor and lower affinity for the σ1 receptor.[1] The induction of caspase-independent apoptosis by PB28 has been observed in various cancer cell lines, including breast cancer. While the complete signaling cascade remains an area of active investigation, evidence suggests the involvement of ceramide-dependent pathways and modulation of the PI3K-AKT-mTOR signaling axis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

Table 1: Receptor Binding Affinity of PB28

ReceptorCell LineKi (nM)Reference
Sigma-2MCF70.28
Sigma-2MCF7 ADR0.17
Sigma-1MCF713.0
Sigma-1MCF7 ADR10.0

Table 2: In Vitro Efficacy of PB28 in Breast Cancer Cells

ParameterCell LineValueTreatment ConditionsReference
IC50MCF725 nM48 hours
IC50MCF7 ADR15 nM48 hours
G0-G1 Phase ArrestMCF7 & MCF7 ADR~20% increaseTime-independent
Caspase-Independent ApoptosisMCF7 & MCF7 ADR15% increase24 hours

Signaling Pathways

The precise signaling pathway from σ2 receptor activation by PB28 to caspase-independent apoptosis is not yet fully elucidated. However, based on current literature, a proposed pathway involves the modulation of downstream effectors, potentially including ceramide synthesis and the PI3K-AKT-mTOR pathway.

PB28_Signaling_Pathway PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R Binds Downstream Downstream Signaling (Ceramide?, Other effectors?) Sigma2R->Downstream Activates PI3K_AKT PI3K/AKT/mTOR Pathway (Inhibition) Downstream->PI3K_AKT Caspase_Ind_Apoptosis Caspase-Independent Apoptosis Downstream->Caspase_Ind_Apoptosis PI3K_AKT->Caspase_Ind_Apoptosis Leads to

Proposed signaling pathway of this compound.

A hallmark of caspase-independent apoptosis is the involvement of mitochondrial factors such as Apoptosis-Inducing Factor (AIF). Upon an apoptotic stimulus, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation.

Caspase_Independent_Apoptosis cluster_mito Mitochondrion cluster_nucleus Nucleus Mitochondrion Mitochondrion AIF_cyto AIF (active) Mitochondrion->AIF_cyto Release AIF_mito AIF (inactive) Nucleus Nucleus Chromatin Chromatin Condensation & DNA Fragmentation Nucleus->Chromatin Apoptotic_Stimulus Apoptotic Stimulus (e.g., PB28) Apoptotic_Stimulus->Mitochondrion AIF_cyto->Nucleus Translocation

General pathway of AIF-mediated caspase-independent apoptosis.

Experimental Protocols

To investigate the role of PB28 in inducing caspase-independent apoptosis, a series of key experiments are required. The following sections provide detailed methodologies for these assays.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines MCF7 (ATCC HTB-22) and MCF7/ADR (doxorubicin-resistant) are suitable models.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • PB28 Treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should be included in all experiments.

Cell Viability and Proliferation Assays

MTT Assay This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of PB28 for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assays

To confirm that PB28 induces apoptosis and that it is caspase-independent, the following assays are critical.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in 6-well plates and treat with PB28 as described above.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis for Apoptosis Markers This technique is used to detect the absence of caspase cleavage, a hallmark of caspase-independent apoptosis.

  • Protein Extraction: Lyse PB28-treated and control cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, AIF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Culture (e.g., MCF7, MCF7 ADR) Treatment This compound Treatment (Dose- and Time-course) Start->Treatment Viability Cell Viability/Proliferation Assay (MTT Assay) Treatment->Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Detection Mechanism_Confirmation Mechanism Confirmation (Western Blot for Caspase Cleavage) Treatment->Mechanism_Confirmation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Detection->Data_Analysis Mechanism_Confirmation->Data_Analysis

Experimental workflow for studying PB28's effects.

Conclusion

This compound represents a promising class of anti-cancer compounds that induce cell death through a caspase-independent mechanism. Its activity as a potent σ2 receptor agonist underscores the therapeutic potential of targeting this receptor in oncology. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate molecular pathways governed by PB28 and to explore its clinical utility. Future studies should focus on elucidating the precise downstream effectors of σ2 receptor activation by PB28 and the interplay between ceramide signaling and the PI3K-AKT-mTOR pathway in mediating caspase-independent apoptosis.

References

The Sigma-2 Receptor Ligand PB28 Dihydrochloride: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride, chemically known as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride, is a high-affinity ligand for sigma receptors, with a notable preference for the sigma-2 (σ2) subtype.[1][2] Initially synthesized as a potent σ2 receptor agonist, PB28 has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology and neurology.[3] Its ability to induce apoptosis in cancer cells and modulate neuronal signaling pathways has made it a valuable tool for investigating the physiological roles of the σ2 receptor.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PB28, details the experimental protocols for its characterization, and elucidates its known signaling pathways.

Chemical Structure

The chemical structure of this compound consists of four key pharmacophoric features: a cyclohexyl group, a piperazine ring, a propyl linker, and a methoxy-tetralin moiety. The interplay of these components is crucial for its high affinity and selectivity for sigma receptors.

Structure-Activity Relationship (SAR)

The SAR of PB28 has been extensively investigated to understand the molecular determinants of its interaction with sigma receptors. These studies have systematically modified each of the four key structural components to probe their influence on binding affinity (Ki) and selectivity.

The Cyclohexyl Group

The bulky and lipophilic cyclohexyl group attached to the piperazine nitrogen is a critical determinant for high affinity at both σ1 and σ2 receptors.

  • Removal or Replacement: Removal of the cyclohexyl group or its replacement with smaller alkyl or aryl substituents leads to a dramatic decrease in affinity for both sigma receptor subtypes, often by as much as 1000-fold.[4] For instance, replacement with a naphthalenyl group resulted in a compound with a Ki of 2,480 nM for the σ1 receptor. This highlights the importance of a bulky, hydrophobic substituent at this position for optimal receptor interaction.

The Piperazine Ring and its Nitrogen Atoms

The piperazine ring and its two nitrogen atoms are fundamental for the high-affinity binding of PB28 to the σ2 receptor.

  • Importance of Both Nitrogens for σ2 Affinity: Studies where one of the piperazine nitrogens was replaced with a methine group or converted to an amide or ammonium function demonstrated that both basic nitrogen atoms are essential for maintaining high σ2 receptor affinity.

  • Differential Role in σ1 Affinity: In contrast, the two nitrogens play differential roles in σ1 receptor binding. While modifying the piperazine ring generally reduces σ1 affinity, certain modifications can lead to highly selective σ1 ligands. For example, converting the distal nitrogen to a propionamide resulted in a compound with a subnanomolar σ1 affinity (Ki = 0.11 nM) and over 1600-fold selectivity for σ1 over σ2.

  • Ionic Interactions at the σ2 Receptor: Quaternization of one of the piperazine nitrogens resulted in only a modest 10-fold decrease in σ2 affinity, suggesting that ionic interactions play a significant role in the binding of ligands at the σ2 receptor.

The Propyl Linker

The three-carbon (propyl) chain linking the piperazine and tetralin moieties appears to be the optimal length for high-affinity binding.

  • Varying Chain Length: Studies on analogs with varying alkyl chain lengths have shown that a chain of three or five methylenes provides the highest affinity for the σ2 receptor. Conversely, a four-methylene chain tends to favor high affinity for the σ1 receptor.

  • Introduction of Polar Functionality: To reduce the high lipophilicity of PB28, analogs with polar functional groups (e.g., ether) in the propylene linker have been synthesized. While this successfully reduced lipophilicity, it also generally led to a decrease in affinity.

The Tetralin Moiety

The 5-methoxy-1,2,3,4-tetrahydronaphthalene group serves as a crucial hydrophobic anchor for PB28.

  • Role of the Methoxy Group: The position of the methoxy group on the tetralin ring influences binding affinity.

  • Enantioselectivity: PB28 is a racemic mixture. Studies on the individual enantiomers have shown that there is no significant enantioselectivity for either the σ1 or σ2 receptor subtype.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and other pharmacological data for PB28 and a selection of its key analogs.

CompoundModificationσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 SelectivityReference
PB28 (7) -0.380.680.56
Analog Removal of cyclohexyl group2185900.37
Amide (36) Piperazine N converted to amide0.111790.0006
Piperidine (15) Piperazine replaced with piperidine14318.87.6
N-cyclohexylpiperazine (59) Simplified analog-4.70-
(-)-(S)-9 Polar group in linker94.65.9216
(+)-(R)-9 Polar group in linker12.6--
CompoundCell LineIC50/EC50AssayReference
PB28 SK-N-SH neuroblastomaEC50 = 8.13 µMAntiproliferative
Piperidine (24) SK-N-SH neuroblastomaEC50 = 1.40 µMAntiproliferative
Piperidine (15) SK-N-SH neuroblastomaEC50 = 3.64 µMAntiproliferative
PB28 Guinea pig bladderEC50 = 2.62 µMInhibition of twitch
PB28 Guinea pig ileumEC50 = 3.96 µMInhibition of twitch

Signaling Pathways

As a σ2 receptor agonist, PB28 triggers a cascade of intracellular events that ultimately lead to apoptosis and other cellular responses. The precise signaling pathway is still under active investigation, but key components have been identified.

Apoptosis Induction

PB28 is known to induce a caspase-independent form of apoptosis in various cancer cell lines. This process is often associated with the production of mitochondrial superoxide radicals.

G PB28 This compound Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist Binding Mito Mitochondria Sigma2R->Mito Signal Transduction ROS Increased Mitochondrial Superoxide Production Mito->ROS Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis G PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R Agonist Binding ER Endoplasmic Reticulum Sigma2R->ER Modulation Ca_Release Ca2+ Release ER->Ca_Release Downstream Downstream Cellular Effects (e.g., Apoptosis, Proliferation) Ca_Release->Downstream G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue Tissue Homogenization (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membrane Prep) Centrifuge2->Pellet Incubation Incubate Membrane Prep with: - Radioligand ([3H](+)-pentazocine for σ1 or [3H]DTG for σ2) - PB28 Analog (Varying Concentrations) - Masking Agent for σ2 Assay ((+)-pentazocine) Pellet->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Quantify Radioactivity by Liquid Scintillation Counting Washing->Scintillation IC50 Calculate IC50 Values Scintillation->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff

References

PB28 Dihydrochloride and its Impact on Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PB28 dihydrochloride is a high-affinity synthetic ligand that acts as a sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1] Emerging research has identified its significant role in modulating intracellular calcium (Ca2+) homeostasis, a critical signaling process implicated in numerous cellular functions and pathological conditions. This technical guide provides an in-depth overview of the mechanism of action of PB28 on calcium signaling, detailed experimental methodologies for studying these effects, and a summary of the available quantitative data. The information presented is intended to support further research and drug development efforts targeting sigma receptors and calcium-dependent pathways.

Introduction: this compound and its Molecular Targets

PB28 is a cyclohexylpiperazine derivative characterized by its high affinity for sigma receptors.[1] Specifically, it exhibits nanomolar affinity as an agonist for the σ2 receptor and as an antagonist for the σ1 receptor. This dual activity makes it a valuable tool for dissecting the distinct roles of these two receptor subtypes in cellular physiology.

Table 1: Binding Affinity of PB28 for Sigma Receptors

Receptor SubtypeLigand ActivityKi (nM)
Sigma-2 (σ2)Agonist0.68
Sigma-1 (σ1)Antagonist0.38

Note: Ki values are indicative of the high affinity of PB28 for both sigma receptor subtypes.[1]

Calcium homeostasis is a tightly regulated process that governs a vast array of cellular activities, from proliferation and apoptosis to neurotransmission.[2][3] The endoplasmic reticulum (ER) serves as a primary intracellular Ca2+ store, releasing Ca2+ into the cytosol through ligand-gated channels, principally the inositol 1,4,5-trisphosphate receptors (InsP3Rs) and ryanodine receptors (RyRs). The modulation of these channels presents a key mechanism for controlling intracellular Ca2+ signals.

Mechanism of Action: PB28's Impact on Intracellular Calcium Release

Research has demonstrated that this compound exerts a profound inhibitory effect on Ca2+ release from the endoplasmic reticulum. Studies in SK-N-SH human neuroblastoma cells have shown that pre-incubation with PB28 for 45 minutes completely abolishes the cytosolic Ca2+ increases typically evoked by various agonists.

The primary mechanism of this inhibition is the direct modulation of the two major ER Ca2+ release channels:

  • Inhibition of Inositol 1,4,5-Trisphosphate Receptors (InsP3Rs): PB28 directly inhibits InsP3R-mediated Ca2+ release. This has been demonstrated in permeabilized SK-N-SH cells, where PB28 blocks the Ca2+ release induced by the direct application of InsP3. This finding is significant as it indicates that PB28's action is not dependent on upstream signaling events that generate InsP3 but rather on a direct interaction with the receptor-channel complex itself.

  • Inhibition of Ryanodine Receptors (RyRs): In addition to its effects on InsP3Rs, PB28 also abolishes Ca2+ release through ryanodine receptors. This has been shown by its ability to block caffeine-induced cytosolic Ca2+ increases, as caffeine is a known activator of RyRs.

It is important to note that an acute challenge with PB28 does not, on its own, alter basal intracellular Ca2+ concentrations. The inhibitory effect requires a prolonged incubation period, suggesting a mechanism that may involve conformational changes in the receptors or their localization within the cell.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for PB28's impact on agonist-induced calcium release.

PB28_Calcium_Signaling PB28's Mechanism of Action on Calcium Homeostasis cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR Binds to PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 InsP3 PIP2->IP3 InsP3R InsP3 Receptor IP3->InsP3R Activates Ca2+_cytosol [Ca2+]i (Cytosolic Calcium) Ca2+_ER [Ca2+]ER (ER Calcium Store) InsP3R->Ca2+_ER Releases RyR Ryanodine Receptor RyR->Ca2+_ER Releases Ca2+_ER->Ca2+_cytosol Ca2+_ER->Ca2+_cytosol PB28 PB28 PB28->InsP3R Inhibits PB28->RyR Inhibits

Caption: PB28 inhibits agonist-induced Ca2+ release from the ER.

Quantitative Data on Calcium Homeostasis Modulation

Table 2: Agonist Concentrations Used to Induce Calcium Release in SK-N-SH Cells

AgonistConcentrationTarget Receptor/Channel
Carbachol1 mMMuscarinic Acetylcholine Receptors (leading to InsP3 production)
Histamine100 µMHistamine H1 Receptors (leading to InsP3 production)
Caffeine20 mMRyanodine Receptors (RyRs)

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the impact of PB28 on calcium homeostasis. These protocols are based on standard techniques for measuring intracellular calcium flux.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to agonist stimulation, and the inhibitory effect of PB28, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • SK-N-SH cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+

  • This compound

  • Agonists (Carbachol, Histamine, Caffeine)

  • Ionomycin

  • EGTA

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340/380 nm)

Procedure:

  • Cell Culture: Culture SK-N-SH cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto glass coverslips or in black-walled, clear-bottom 96-well plates to achieve 70-80% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.

    • For loading, dilute the Fura-2 AM stock solution in HBSS (with Ca2+ and Mg2+) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • PB28 Incubation:

    • For experiments investigating the effect of PB28, incubate the Fura-2-loaded cells with the desired concentration of this compound in HBSS for 45 minutes at 37°C.

  • Calcium Measurement:

    • Mount the coverslip onto the stage of the fluorescence microscope or place the 96-well plate in the plate reader.

    • Continuously perfuse the cells with HBSS.

    • Measure the fluorescence intensity by alternating the excitation wavelength between 340 nm and 380 nm, while measuring the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (340/380 nm) for 1-2 minutes.

    • Add the agonist (e.g., 1 mM carbachol, 100 µM histamine, or 20 mM caffeine) and continue recording the fluorescence ratio to observe the change in [Ca2+]i.

    • At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios by adding ionomycin (a calcium ionophore) followed by EGTA (a calcium chelator), respectively.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The ratio is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for absolute quantification if calibration is performed.

    • Compare the peak ratio change in control cells versus cells pre-incubated with PB28 to determine the extent of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the impact of PB28 on agonist-induced calcium flux.

Experimental_Workflow Workflow for Assessing PB28's Effect on Calcium Flux cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture SK-N-SH Cells Fura2_Loading Load Cells with Fura-2 AM Cell_Culture->Fura2_Loading Deesterification Allow De-esterification Fura2_Loading->Deesterification PB28_Incubation Incubate with PB28 (45 min) Deesterification->PB28_Incubation Control_Incubation Incubate with Vehicle (Control) Deesterification->Control_Incubation Baseline Establish Baseline Fluorescence Ratio (340/380 nm) PB28_Incubation->Baseline Control_Incubation->Baseline Agonist_Addition Add Agonist (Carbachol, Histamine, or Caffeine) Baseline->Agonist_Addition Record_Response Record Fluorescence Ratio Change Agonist_Addition->Record_Response Calculate_Ratio Calculate 340/380 nm Ratio Record_Response->Calculate_Ratio Compare_Groups Compare Peak Response (PB28 vs. Control) Calculate_Ratio->Compare_Groups

Caption: A generalized workflow for studying PB28's effects.

Conclusion and Future Directions

This compound is a potent modulator of intracellular calcium homeostasis, acting through the direct inhibition of both InsP3 and ryanodine receptors on the endoplasmic reticulum. This activity is downstream of its primary function as a high-affinity sigma-2 receptor agonist and sigma-1 receptor antagonist. The ability of PB28 to abolish agonist-induced calcium release highlights its potential as a pharmacological tool to investigate the roles of these channels in various cellular processes and as a potential therapeutic agent in diseases characterized by dysregulated calcium signaling.

Future research should focus on elucidating the precise molecular interactions between PB28 and the InsP3 and ryanodine receptor complexes. Dose-response studies are needed to quantify the inhibitory potency of PB28 on calcium release and to establish a clear relationship between sigma receptor occupancy and the observed effects on calcium homeostasis. Furthermore, exploring the effects of PB28 in a wider range of cell types and in in vivo models will be crucial for understanding its physiological and potential pathophysiological relevance.

References

Unlocking the Arsenal: PB28 Dihydrochloride's Potential to Overcome Multidimensional Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable obstacle in the clinical management of cancer. Tumor cells can develop resistance to a wide array of structurally and functionally diverse chemotherapeutic agents, often leading to treatment failure. A key player in this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The quest for novel therapeutic strategies to counteract MDR is therefore of paramount importance.

This technical guide delves into the promising potential of PB28 dihydrochloride, a synthetic small molecule, to overcome multidrug resistance. PB28, a cyclohexylpiperazine derivative, exhibits a unique pharmacological profile as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[4] This dual activity underpins its ability to not only induce cancer cell death but also to modulate the expression and function of P-gp, a critical factor in many drug-resistant cancers.[5] This document provides a comprehensive overview of the core mechanisms, supporting data, and detailed experimental protocols relevant to the study of PB28 in the context of MDR.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various cancer cell lines, including both drug-sensitive and multidrug-resistant phenotypes. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its biological activity.

Table 1: Receptor Binding Affinity of PB28

Cell LineReceptorKi (nM)Reference
MCF7σ20.28
σ113.0
MCF7 ADRσ20.17
σ110.0
C6 Rat Gliomaσ20.89
SK-N-SH Human Neuroblastomaσ21.78

Table 2: In Vitro Efficacy of PB28

Cell LineParameterValueTreatment ConditionsReference
MCF7IC50 (Cell Growth Inhibition)25 nM48-hour exposure
MCF7 ADRIC50 (Cell Growth Inhibition)15 nM48-hour exposure
C6 Rat GliomaEC50 (Antiproliferative Effect)0.45 µMNot Specified
EC50 (Cytotoxicity)15 µMNot Specified
SK-N-SH Human NeuroblastomaEC50 (Antiproliferative Effect)0.31 µMNot Specified
EC50 (Cytotoxicity)8.13 µMNot Specified

Table 3: Effect of PB28 on P-glycoprotein (P-gp) Expression

Cell LinePB28 ConcentrationTreatment DurationP-gp InhibitionReference
MCF7Concentration-dependentTime-dependent25% to 60%
MCF7 ADRConcentration-dependentTime-dependent50% to 90%

Core Mechanism of Action

PB28 exerts its anticancer and MDR-reversing effects through a multi-pronged approach, primarily centered around its interaction with sigma receptors.

  • Sigma-2 Receptor Agonism: Sigma-2 receptors are overexpressed in a variety of tumor cells. As a σ2 receptor agonist, PB28 triggers a cascade of events leading to cancer cell death. This process involves the induction of a cell cycle block in the G0-G1 phase and the initiation of apoptosis through a caspase-independent pathway. The activation of the σ2 receptor by PB28 is also linked to the modulation of intracellular calcium levels and the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

  • Sigma-1 Receptor Antagonism: In contrast to its agonistic activity at the σ2 receptor, PB28 acts as an antagonist at the σ1 receptor. While the precise role of σ1 antagonism in its anticancer effects is still being elucidated, it is known that σ1 receptors are involved in cell survival pathways. Therefore, antagonizing this receptor likely contributes to the overall cytotoxic profile of PB28.

  • Modulation of P-glycoprotein: A key aspect of PB28's potential in overcoming MDR is its ability to reduce the expression of P-glycoprotein. Studies have shown that PB28 treatment leads to a concentration- and time-dependent decrease in P-gp levels in both drug-sensitive and, more significantly, in doxorubicin-resistant breast cancer cells (MCF7 ADR). This downregulation of P-gp restores the intracellular accumulation and efficacy of chemotherapeutic drugs that are P-gp substrates, such as doxorubicin.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of PB28.

PB28_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PB28 PB28 Sigma2 Sigma-2 Receptor PB28->Sigma2 Agonist Sigma1 Sigma-1 Receptor PB28->Sigma1 Antagonist Pgp_Expression P-gp Expression PB28->Pgp_Expression Reduces Ca_Mobilization Ca2+ Mobilization Sigma2->Ca_Mobilization ROS_Production ROS Production Sigma2->ROS_Production CellCycleArrest G0/G1 Cell Cycle Arrest Sigma2->CellCycleArrest Pgp P-gp Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp->Chemo Efflux Drug_Accumulation Increased Intracellular Drug Concentration Caspase_Independent_Apoptosis Caspase-Independent Apoptosis Ca_Mobilization->Caspase_Independent_Apoptosis ROS_Production->Caspase_Independent_Apoptosis Cell_Death Cell Death CellCycleArrest->Cell_Death Caspase_Independent_Apoptosis->Cell_Death Pgp_Expression->Pgp Leads to Drug_Accumulation->Cell_Death Enhances

Figure 1: Proposed signaling pathway of PB28 in multidrug-resistant cancer cells.

PB28_MDR_Reversal cluster_direct_effects Direct Anticancer Effects cluster_mdr_reversal MDR Reversal Mechanism PB28 This compound Sigma2_Agonism Sigma-2 Receptor Agonism PB28->Sigma2_Agonism Pgp_Downregulation Downregulation of P-gp Expression PB28->Pgp_Downregulation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Sigma2_Agonism->Cell_Cycle_Arrest Apoptosis Caspase-Independent Apoptosis Sigma2_Agonism->Apoptosis Synergistic_Effect Synergistic Cytotoxicity & Overcoming of Multidrug Resistance Cell_Cycle_Arrest->Synergistic_Effect Apoptosis->Synergistic_Effect Drug_Efflux_Inhibition Decreased Drug Efflux Pgp_Downregulation->Drug_Efflux_Inhibition Intracellular_Drug_Increase Increased Intracellular Chemotherapeutic Concentration Drug_Efflux_Inhibition->Intracellular_Drug_Increase Intracellular_Drug_Increase->Synergistic_Effect

Figure 2: Logical relationship of PB28's dual action in overcoming multidrug resistance.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of PB28.

Cell Culture and Drug Treatment
  • Cell Lines:

    • MCF7 (human breast adenocarcinoma, drug-sensitive)

    • MCF7 ADR (doxorubicin-resistant human breast adenocarcinoma)

    • C6 (rat glioma)

    • SK-N-SH (human neuroblastoma)

  • Culture Conditions:

    • Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution.

    • For MCF7 ADR cells, supplement the medium with 1 µM doxorubicin to maintain the resistant phenotype. Culture in drug-free medium for at least two weeks before experiments.

    • Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

    • Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

MTT Assay for Cell Growth Inhibition
  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells/well. Allow cells to attach overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of PB28. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Attach Allow Cells to Attach Overnight Seed_Cells->Attach Treat Treat with PB28 at Various Concentrations Attach->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Value Read_Absorbance->Analyze End End Analyze->End

Figure 3: Experimental workflow for the MTT assay.
Western Blotting for P-gp Expression

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of PB28 for specified time periods.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the P-gp expression to the loading control.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action agent with the potential to both directly kill cancer cells and reverse multidrug resistance. Its ability to downregulate P-gp expression, a major contributor to chemoresistance, makes it a promising candidate for combination therapies with conventional cytotoxic drugs. The data summarized and the protocols detailed in this guide provide a solid foundation for further research into the clinical translation of PB28 and other sigma receptor modulators.

Future investigations should focus on elucidating the precise molecular mechanisms underlying PB28-mediated P-gp downregulation. In vivo studies in animal models of multidrug-resistant tumors are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of PB28. Furthermore, the exploration of PB28 in combination with a broader range of chemotherapeutic agents and in different cancer types will be essential to fully realize its therapeutic potential in overcoming the challenge of multidrug resistance in oncology.

References

Methodological & Application

Application Notes and Protocols for PB28 Dihydrochloride in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has demonstrated significant antiproliferative and cytotoxic effects in a variety of cancer cell lines.[1] Its mechanism of action involves the induction of a caspase-independent apoptotic pathway, making it a compound of interest for cancers that may have developed resistance to traditional caspase-dependent apoptosis-inducing chemotherapeutics.[1] Furthermore, PB28 has been shown to modulate the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance, suggesting its potential use in combination therapies to enhance the efficacy of other anticancer drugs.[1][2]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: the MTT and LDH assays. Additionally, it summarizes key quantitative data and visualizes the compound's signaling pathway and experimental workflows.

Data Presentation

The cytotoxic and antiproliferative activities of this compound have been evaluated in several cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Cell LineCancer TypeAssay TypeParameterValueIncubation TimeReference
GliomaBrain CancerNot SpecifiedAntiproliferative~0.4 µMNot Specified
NeuroblastomaNerve Tissue CancerNot SpecifiedAntiproliferative~0.4 µMNot Specified
GliomaBrain CancerNot SpecifiedCytotoxic~12 µMNot Specified
NeuroblastomaNerve Tissue CancerNot SpecifiedCytotoxic~12 µMNot Specified
MCF7Breast CancerGrowth InhibitionIC50Nanomolar range48 hours
MCF7 ADR (doxorubicin-resistant)Breast CancerGrowth InhibitionIC50Nanomolar range48 hours

Signaling Pathway

This compound induces cell death through a caspase-independent apoptotic pathway. Upon binding to the σ2 receptor, it is thought to trigger a signaling cascade that leads to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death. This pathway is distinct from the classical caspase-dependent apoptosis, which involves the activation of a cascade of caspase enzymes.

PB28_Signaling_Pathway PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R binds to Mito Mitochondrion Sigma2R->Mito signals to AIF_release AIF Release Mito->AIF_release AIF_translocation AIF Translocation AIF_release->AIF_translocation Nucleus Nucleus AIF_translocation->Nucleus Chromatin Chromatin Condensation & DNA Fragmentation Nucleus->Chromatin AIF induces CellDeath Caspase-Independent Apoptosis Chromatin->CellDeath

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the control group.

    • Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Background control: Medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

    • Plot the percentage of cytotoxicity against the drug concentration to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay using this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding DrugPrep PB28 Dilution Series Treatment Treat with PB28 DrugPrep->Treatment Incubation1 Incubate (24h) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 AssayAddition Add Assay Reagent (MTT or LDH) Incubation2->AssayAddition Incubation3 Incubate AssayAddition->Incubation3 Readout Measure Absorbance Incubation3->Readout DataProcessing Calculate % Viability/Cytotoxicity Readout->DataProcessing IC50 Determine IC50/EC50 DataProcessing->IC50

Caption: General workflow for in vitro cytotoxicity assays.

References

Application Notes and Protocols: Preparation and Use of PB28 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: PB28 dihydrochloride is a potent and selective sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1] It has demonstrated significant antitumor activity by inhibiting cell growth, inducing caspase-independent apoptosis, and causing cell cycle arrest in the G0/G1 phase in various cancer cell lines.[1][2][3] Furthermore, PB28 can modulate the expression of P-glycoprotein (P-gp), suggesting a potential role in overcoming multidrug resistance. These characteristics make PB28 a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Chemical and Physical Properties

The quantitative data for this compound are summarized below.

PropertyValueReference
Chemical Name 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Molecular Formula C₂₄H₃₈N₂O · 2HCl
Molecular Weight 443.5 g/mol
CAS Number 172907-03-8
Purity ≥98% (HPLC)
Appearance Crystalline solid
Solubility Water: Soluble up to 20 mM (with gentle warming)DMSO: Soluble (e.g., 10 mM)Methanol: SolubleEthanol: Soluble (e.g., 1 mM)
Storage (Solid) Desiccate at +4°C
Storage (Stock Solution) -20°C for 1 month; -80°C for up to 6 months

Mechanism of Action

This compound exerts its cellular effects primarily by interacting with sigma receptors. It is a high-affinity σ2 receptor agonist and a σ1 receptor antagonist. The activation of σ2 receptors, which are overexpressed in proliferating tumor cells, is linked to the induction of a caspase-independent apoptotic pathway. Concurrently, its antagonism of the σ1 receptor contributes to its cytotoxic effects. This dual activity leads to the inhibition of cell proliferation, cell cycle arrest at the G0-G1 phase, and a reduction in P-gp expression, which may help reverse multidrug resistance in cancer cells.

PB28_Mechanism_of_Action cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum PB28 This compound Sigma2 σ2 Receptor PB28->Sigma2 Agonist Sigma1 σ1 Receptor PB28->Sigma1 Antagonist Pgp P-glycoprotein (P-gp) Expression Sigma2->Pgp Inhibit Growth Cell Proliferation Sigma2->Growth Inhibit Apoptosis Caspase-Independent Apoptosis Sigma2->Apoptosis Sigma1->Pgp Inhibit Sigma1->Growth Inhibit Cycle G0/G1 Phase Arrest Growth->Cycle Leads to

Fig 1. Simplified signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound using either Dimethyl Sulfoxide (DMSO) or water.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO) or sterile distilled water (ddH₂O)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance and weighing paper

  • Sterile serological pipettes and tips

Workflow for Stock Solution Preparation:

Stock_Solution_Workflow start Start weigh 1. Weigh this compound powder accurately start->weigh solvent 2. Choose solvent (DMSO or Water) weigh->solvent calculate 3. Calculate required volume of solvent solvent->calculate dissolve 4. Add solvent to powder and dissolve calculate->dissolve mix 5. Vortex or sonicate to ensure complete dissolution dissolve->mix aliquot 6. Aliquot into sterile cryovials mix->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Fig 2. Workflow for preparing PB28 stock solution.

Procedure:

  • Determine Required Concentration: Decide on the desired stock concentration. A 10 mM stock in DMSO is commonly used.

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 4.435 mg.

  • Calculation of Solvent Volume: Use the following formula to calculate the required volume of solvent:

    *Volume (mL) = [Mass (mg) / Molecular Weight (443.5 g/mol )] / Desired Concentration (mM) *

    Example: For 4.435 mg of PB28 to make a 10 mM stock: Volume (mL) = [4.435 mg / 443.5 g/mol ] / 10 mM = 1 mL

  • Dissolution:

    • For DMSO: Aseptically add the calculated volume of sterile DMSO to the vial containing the PB28 powder.

    • For Water: Aseptically add the calculated volume of sterile ddH₂O. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used if necessary to break up any precipitates. Ensure the final solution is clear.

  • Sterilization (for aqueous solutions): If you prepared a stock solution in water, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter before use in cell culture. This step is generally not required for DMSO stocks if sterile technique is maintained.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Treatment of Cultured Cells

This protocol provides a general procedure for diluting the stock solution and treating adherent cells in culture.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells ready for treatment

  • Sterile serological pipettes and tips

Procedure:

  • Determine Working Concentration: The optimal working concentration depends on the cell line and experimental goals. IC₅₀ values for PB28 are often in the nanomolar range (e.g., 15-25 nM for MCF7 cells). A concentration range finding experiment (e.g., from 10 nM to 10 µM) is recommended.

  • Prepare Working Solution:

    • Thaw an aliquot of the PB28 stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of the solvent in the medium.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the medium containing the desired concentration of PB28 (or vehicle control) to the cells.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Return the cells to the incubator and culture for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of PB28 on cultured cells.

Workflow for Cell Treatment and Viability Assay:

Cell_Viability_Workflow start Start seed 1. Seed cells in a 96-well plate start->seed incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Treat cells with PB28 working solutions incubate1->treat incubate2 4. Incubate for desired duration (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance on a plate reader solubilize->read end End read->end

Fig 3. Workflow for a typical cell viability experiment.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Remove the medium and treat the cells with various concentrations of this compound as described in Protocol 2. Include untreated and vehicle-control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols for PB28 Dihydrochloride in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride is a synthetic small molecule that has garnered significant interest in cancer research due to its potent antiproliferative and cytotoxic effects across a range of cancer cell lines.[1][2] Chemically identified as 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride, this compound exhibits a dual activity profile, acting as a high-affinity agonist for the sigma-2 (σ2) receptor and an antagonist for the sigma-1 (σ1) receptor.[1][2][3] The overexpression of sigma-2 receptors in numerous tumor cell types makes this compound a promising candidate for targeted cancer therapy. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its utilization in cancer cell proliferation assays.

Mechanism of Action

This compound exerts its anticancer effects primarily through its interaction with sigma receptors. It binds with high affinity to the sigma-2 receptor, which is often upregulated in proliferating cancer cells, and with lower affinity to the sigma-1 receptor. The agonistic activity at the sigma-2 receptor is believed to trigger a cascade of events leading to cancer cell death.

Key mechanistic aspects include:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells. Interestingly, this process can be caspase-independent, suggesting the activation of alternative cell death pathways.

  • Cell Cycle Arrest: Treatment with this compound can lead to an accumulation of cells in the G0-G1 phase of the cell cycle, thereby inhibiting cell division and proliferation.

  • Modulation of P-glycoprotein (P-gp): In certain cancer cell lines, this compound has been observed to reduce the expression of P-gp, a protein associated with multidrug resistance. This suggests a potential role for PB28 in overcoming drug resistance in cancer therapy.

  • Synergistic Effects: this compound can act synergistically with conventional chemotherapeutic agents, such as doxorubicin, to enhance their cytotoxic effects.

Signaling Pathway

The precise signaling pathways modulated by this compound are still under investigation, but current evidence points towards the involvement of mitochondrial and cell cycle regulatory pathways. The interaction of PB28 with the sigma-2 receptor is a key initiating event.

PB28_Signaling_Pathway PB28 This compound Sigma2R Sigma-2 Receptor (Agonist) PB28->Sigma2R Binds with high affinity Sigma1R Sigma-1 Receptor (Antagonist) PB28->Sigma1R Binds with lower affinity CellularEffects Cellular Effects Sigma2R->CellularEffects Apoptosis Caspase-Independent Apoptosis CellularEffects->Apoptosis CellCycleArrest G0-G1 Phase Cell Cycle Arrest CellularEffects->CellCycleArrest Pgp Reduced P-gp Expression CellularEffects->Pgp Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation Pgp->Proliferation Potentiates Chemotherapy

Caption: Proposed signaling pathway of this compound.

Data Presentation

The following table summarizes the in vitro antiproliferative activity of this compound in various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeAssayExposure TimeIC50 (nM)Reference
MCF7Breast AdenocarcinomaMTT48 hours25
MCF7 ADRDoxorubicin-Resistant Breast AdenocarcinomaMTT48 hours15
SK-N-SHNeuroblastomaNot SpecifiedNot SpecifiedAntiproliferative
C6GliomaNot SpecifiedNot SpecifiedCytotoxic

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol provides an alternative method for assessing cell proliferation based on the measurement of cellular protein content.

Materials:

  • This compound

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom sterile microplates

Experimental Workflow:

Caption: Workflow for the SRB cell proliferation assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for investigating the role of sigma receptors in cancer biology and for the preclinical evaluation of novel anticancer therapeutic strategies. The protocols outlined in these application notes provide a framework for reliably assessing the antiproliferative effects of this compound in a laboratory setting. Researchers should optimize these protocols based on the specific cancer cell lines and experimental conditions being used. Further investigation into the detailed molecular mechanisms of this compound will continue to uncover its full potential as a therapeutic agent.

References

Application Notes and Protocols for PB28 Dihydrochloride in Synergistic Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride is a synthetic small molecule that acts as a potent sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1] Emerging research has highlighted its potential as an anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutic drugs.[2] These application notes provide a comprehensive overview of the use of PB28 in synergistic drug combination studies, with a focus on its application with the anthracycline antibiotic, doxorubicin. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.

Mechanism of Action and Rationale for Synergy

PB28 exerts its anti-cancer effects through multiple mechanisms. As a σ2 receptor agonist, it can induce caspase-independent apoptosis in cancer cells.[3] Furthermore, PB28 has been shown to down-regulate the expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR). By inhibiting P-gp, PB28 can increase the intracellular accumulation of co-administered chemotherapeutic agents that are P-gp substrates, such as doxorubicin. This modulation of drug efflux is a primary driver for the synergistic cytotoxicity observed when PB28 is combined with drugs like doxorubicin. Additionally, PB28 has been implicated in the regulation of the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineTreatment DurationIC50 (nmol/L)Reference
MCF7 (Human Breast Adenocarcinoma)48 hours25
MCF7 ADR (Doxorubicin-Resistant)48 hours15
Table 2: Synergistic Effects of PB28 and Doxorubicin Combination
Cell LineTreatment ScheduleCombination Index (CI)Synergy LevelReference
MCF7Sequential (PB28 followed by Doxorubicin)0.089Very Strong Synergism
MCF7Simultaneous0.189Strong Synergism
MCF7 ADRSequential (PB28 followed by Doxorubicin)0.624Synergism
MCF7 ADRSimultaneous0.688Synergism

Combination Index (CI) values are based on the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of PB28 and to assess the cytotoxic effects of the drug combination.

Materials:

  • Cancer cell lines (e.g., MCF7, MCF7 ADR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of PB28 and doxorubicin in complete culture medium.

  • For single-agent IC50 determination, replace the medium with the drug dilutions and incubate for the desired period (e.g., 48 hours for PB28).

  • For combination studies, treat the cells with PB28 (at its IC50 concentration) and varying concentrations of doxorubicin (e.g., 1, 5, 10, 50, and 100 µmol/L) either simultaneously or sequentially.

    • Simultaneous: Add both drugs at the same time and incubate for a predetermined duration.

    • Sequential: Add PB28 first, incubate for a period (e.g., 48 hours), remove the medium, and then add doxorubicin for a subsequent incubation period (e.g., 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values and combination indices.

Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)

This protocol measures the intracellular accumulation of doxorubicin, which is naturally fluorescent, to assess the effect of PB28 on P-gp-mediated drug efflux.

Materials:

  • Cancer cell lines (e.g., MCF7, MCF7 ADR)

  • Complete cell culture medium

  • This compound

  • Doxorubicin

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with PB28 at its IC50 concentration for a specified duration (e.g., 48 hours).

  • Add doxorubicin to the culture medium at a final concentration (e.g., 5 µM) and incubate for a defined period (e.g., 1-3 hours).

  • After incubation, wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 575/25 nm).

  • Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the intracellular doxorubicin concentration. An increase in MFI in PB28-treated cells compared to controls indicates increased drug accumulation.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.

Procedure:

  • Generate dose-response curves for each drug individually and for the combination at a constant ratio (based on the IC50 values).

  • Use software like CompuSyn to calculate the Combination Index (CI).

  • Interpret the CI values as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

G cluster_0 PB28 Mechanism of Action PB28 This compound Sigma2 σ2 Receptor (Agonist) PB28->Sigma2 Binds to Sigma1 σ1 Receptor (Antagonist) PB28->Sigma1 Binds to PI3K PI3K/AKT/mTOR Pathway Inhibition PB28->PI3K Pgp P-glycoprotein (P-gp) Expression Sigma2->Pgp Downregulates Apoptosis Caspase-Independent Apoptosis Sigma2->Apoptosis Induces

Caption: PB28's multi-faceted mechanism of action.

G cluster_1 Synergistic Drug Combination Workflow start Seed Cancer Cells (e.g., MCF7, MCF7 ADR) treat Treat with PB28 +/- Doxorubicin (Simultaneous or Sequential) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Doxorubicin Accumulation) treat->flow analysis Synergy Analysis (Chou-Talalay Method) mtt->analysis flow->analysis result Determine Combination Index (CI) and Mechanism of Synergy analysis->result

Caption: Experimental workflow for synergy studies.

G cluster_2 PB28 and Doxorubicin Synergy Logic PB28 PB28 Pgp_inhibition P-gp Inhibition PB28->Pgp_inhibition Apoptosis_PB28 PB28-induced Apoptosis PB28->Apoptosis_PB28 Dox Doxorubicin Dox_accumulation Increased Intracellular Doxorubicin Pgp_inhibition->Dox_accumulation Leads to Apoptosis_Dox Doxorubicin-induced DNA Damage & Apoptosis Dox_accumulation->Apoptosis_Dox Enhances Synergy Synergistic Cell Death Apoptosis_PB28->Synergy Apoptosis_Dox->Synergy

Caption: Logical relationship of PB28 and Doxorubicin synergy.

References

In Vivo Experimental Design for Testing PB28 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy, pharmacokinetics, and safety of PB28 dihydrochloride, a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist. The protocols outlined below are intended to serve as a detailed framework for preclinical studies in oncology and neuroprotection.

I. Introduction to this compound

This compound is a small molecule ligand that exhibits high affinity for the σ2 receptor (Ki = 0.8 nM) and also acts as an antagonist at the σ1 receptor (Ki = 15.2 nM)[1]. Its dual activity has positioned it as a compound of interest for therapeutic development, particularly in oncology, due to the overexpression of σ2 receptors in proliferating cancer cells, and in neurodegenerative diseases, where sigma receptors play a modulatory role. In preclinical cancer models, PB28 has demonstrated the ability to inhibit tumor growth and cell invasion, notably in renal and pancreatic cancer models[2][3]. Its mechanism of action is linked to the induction of apoptosis and modulation of key signaling pathways, including the PI3K-AKT-mTOR pathway[2].

II. In Vivo Efficacy Evaluation

A. Oncology: Xenograft Mouse Models

1. Renal Cell Carcinoma Xenograft Model

This protocol is designed to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model of human renal cell carcinoma.

  • Experimental Workflow:

    G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Assessment cell_culture Human Renal Cancer Cells (e.g., 786-O, ACHN) implantation Subcutaneous Injection into Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume Measurement) implantation->tumor_growth treatment_initiation Treatment Initiation (Tumor Volume ~100-150 mm³) tumor_growth->treatment_initiation treatment_groups Treatment Groups: - Vehicle Control - this compound - Positive Control (e.g., Cisplatin) treatment_initiation->treatment_groups tumor_measurement Tumor Volume & Body Weight Measurement (2-3 times/week) treatment_groups->tumor_measurement endpoint Endpoint Determination (e.g., Tumor Volume >2000 mm³ or Pre-defined Study Duration) tumor_measurement->endpoint tissue_collection Tumor & Organ Collection for Ex Vivo Analysis endpoint->tissue_collection

    Figure 1. Workflow for in vivo efficacy testing of PB28 in a renal cancer xenograft model.

  • Protocol:

    • Cell Culture: Culture human renal cell carcinoma cell lines (e.g., 786-O, ACHN) under standard conditions.

    • Animal Model: Utilize athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

    • Tumor Cell Implantation: Subcutaneously inject 2-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Group Allocation and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control (e.g., saline or appropriate solvent)

      • This compound (dose to be determined by dose-ranging studies, administered via intraperitoneal (IP) or oral (PO) route)

      • Positive Control (e.g., cisplatin)

    • Efficacy Assessment:

      • Continue to measure tumor volume and body weight 2-3 times weekly.

      • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Initial)Mean Tumor Volume (mm³) ± SEM (Final)Tumor Growth Inhibition (%)Mean Body Weight Change (g) ± SEM
Vehicle Control
PB28 (Dose 1)
PB28 (Dose 2)
Positive Control

2. Pancreatic Cancer Orthotopic Model

This protocol evaluates the efficacy of this compound in a more clinically relevant orthotopic model of pancreatic cancer.

  • Protocol:

    • Cell Culture: Culture human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1).

    • Animal Model: Utilize athymic nude mice, 6-8 weeks old.

    • Orthotopic Implantation: Surgically implant 1 x 10^6 cells into the pancreas of anesthetized mice.

    • Tumor Growth Monitoring: Monitor tumor growth and metastasis using in vivo imaging (e.g., bioluminescence or fluorescence imaging if using engineered cell lines).

    • Treatment: Initiate treatment as described for the xenograft model. In preclinical studies, PB28 has been shown to reduce tumor volume and increase survival in pancreatic tumor models[3].

    • Efficacy Assessment:

      • Monitor tumor burden via imaging.

      • Record survival data.

      • At endpoint, collect tumors and relevant organs (e.g., liver, lungs) to assess metastasis.

  • Data Presentation:

Treatment GroupMedian Survival (Days)% Increase in LifespanFinal Tumor Burden (e.g., Bioluminescence Signal) ± SEMMetastatic Index
Vehicle Control
PB28 (Dose 1)
PB28 (Dose 2)
Gemcitabine
B. Neuroprotection

1. Animal Model of Alzheimer's Disease (AD)

This protocol is designed to assess the neuroprotective effects of this compound in a transgenic mouse model of AD.

  • Protocol:

    • Animal Model: Utilize a transgenic mouse model of AD (e.g., 5XFAD, APP/PS1).

    • Treatment: Begin administration of this compound or vehicle to mice at an age preceding significant pathology or after pathology has been established, depending on the therapeutic question (preventative vs. therapeutic). Administration can be via oral gavage or intraperitoneal injection.

    • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, or novel object recognition test.

      • Immunohistochemical analysis of amyloid plaques and neurofibrillary tangles.

      • Measurement of synaptic markers.

      • Assessment of neuroinflammation (e.g., microgliosis, astrogliosis).

      • Biochemical analysis of Aβ levels.

  • Data Presentation:

Treatment GroupMorris Water Maze (Escape Latency, s) ± SEMY-Maze (% Spontaneous Alternation) ± SEMAmyloid Plaque Load (%) ± SEMSynaptic Marker Levels (Arbitrary Units) ± SEM
Vehicle Control
PB28 (Dose 1)
PB28 (Dose 2)

III. Pharmacokinetic (PK) Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and translation to clinical studies.

  • Experimental Workflow:

    G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis & Modeling dosing Administer PB28 (IV and PO routes) blood_sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) dosing->blood_sampling sample_processing Plasma Isolation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) bioanalysis->pk_modeling

    Figure 2. Workflow for a pharmacokinetic study of this compound.

  • Protocol:

    • Animal Model: Use male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • Administration:

      • Intravenous (IV) Bolus: Administer a single dose via the tail vein to determine clearance and volume of distribution.

      • Oral Gavage (PO): Administer a single dose to determine oral bioavailability.

    • Blood Sampling: Collect serial blood samples from the saphenous vein or via tail snip at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing and Analysis:

      • Isolate plasma by centrifugation.

      • Quantify PB28 concentrations in plasma using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.

  • Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
T1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)N/A

IV. In Vivo Toxicity Assessment

Evaluating the safety profile of this compound is a critical step in its preclinical development.

A. Acute Toxicity Study
  • Protocol:

    • Animal Model: Use rats or mice.

    • Dosing: Administer single, escalating doses of this compound to different groups of animals.

    • Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

    • Endpoint: Determine the maximum tolerated dose (MTD) and, if possible, the LD50.

B. Repeated-Dose (Sub-chronic) Toxicity Study
  • Protocol:

    • Animal Model: Use rats or a non-rodent species.

    • Dosing: Administer this compound daily for 28 days at three different dose levels (low, mid, high) and a vehicle control.

    • In-life Monitoring:

      • Daily clinical observations.

      • Weekly body weight and food consumption measurements.

      • Ophthalmology examinations.

    • Terminal Procedures:

      • Collect blood for hematology and clinical chemistry analysis.

      • Conduct a full necropsy and weigh major organs.

      • Perform histopathological examination of a comprehensive list of tissues.

    • Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL). Previous studies with PB28 in pancreatic cancer models noted no signs of toxicity based on serum analyses and body weight.

  • Data Presentation:

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Hematology
RBC (10^6/µL)
WBC (10^3/µL)
Platelets (10^3/µL)
Clinical Chemistry
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidneys
Histopathology No significant findings

V. Signaling Pathways

A. Sigma-2 Receptor Agonism in Cancer

PB28, as a σ2 receptor agonist, has been shown to inhibit the PI3K-AKT-mTOR signaling pathway in renal cancer cells. This pathway is a critical regulator of cell proliferation, survival, and growth.

G PB28 PB28 Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist PI3K PI3K Sigma2R->PI3K Inhibition AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Inhibition

Figure 3. PB28-mediated inhibition of the PI3K-AKT-mTOR pathway in cancer.

B. Sigma-1 Receptor Antagonism in Neuroprotection

The antagonism of the σ1 receptor by PB28 may contribute to its neuroprotective effects through the modulation of NMDA receptor function. Sigma-1 receptor antagonists can influence neuronal excitability and calcium homeostasis.

G PB28 PB28 Sigma1R Sigma-1 Receptor PB28->Sigma1R Antagonist NMDAR NMDA Receptor Sigma1R->NMDAR Modulation Neuroprotection Neuroprotection Sigma1R->Neuroprotection Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

Figure 4. Proposed mechanism of neuroprotection via sigma-1 receptor antagonism.

VI. Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound. A systematic approach encompassing efficacy, pharmacokinetic, and toxicology studies is essential for advancing this promising therapeutic candidate towards clinical development for the treatment of cancer and neurodegenerative disorders.

References

Application Notes and Protocols for Detecting Downstream Effects of PB28 Dihydrochloride via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has demonstrated significant antiproliferative and cytotoxic effects in a variety of cancer cell lines.[1][2][3] Its mechanism of action is primarily linked to the activation of σ2 receptors, which are overexpressed in proliferating tumor cells.[4][5] This activation triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream molecular effects of this compound treatment on key signaling pathways and cellular processes.

The σ2 receptor, encoded by the TMEM97 gene, is an 18-21 kDa transmembrane protein primarily located in the endoplasmic reticulum. Its activation has been shown to modulate several critical signaling pathways, including the Ras/ERK1/2 and PI3K/Akt pathways, which are central to cell survival and proliferation. Studies have indicated that this compound can induce a G0-G1 phase cell cycle arrest and trigger caspase-independent apoptosis. Furthermore, it has been observed to down-regulate the expression of P-glycoprotein (P-gp), a key protein involved in multidrug resistance.

This document outlines the experimental workflow for treating cancer cells with this compound and subsequently analyzing the protein expression and phosphorylation status of key downstream targets using Western blotting.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways affected by this compound and the general workflow for the Western blot protocol described herein.

PB28_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sigma2 σ2 Receptor PI3K PI3K sigma2->PI3K Ras Ras sigma2->Ras Pgp P-glycoprotein (P-gp) sigma2->Pgp Downregulation PB28 This compound PB28->sigma2 Agonist Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt G0G1 G0/G1 Arrest pAkt->G0G1 ERK ERK1/2 Ras->ERK pERK p-ERK1/2 ERK->pERK pERK->G0G1 Apoptosis Caspase-Independent Apoptosis G0G1->Apoptosis

Caption: Downstream signaling of this compound.

Western_Blot_Workflow start Cell Culture and Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, p-ERK, P-gp) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end Results analysis->end

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection : Choose a cancer cell line known to express σ2 receptors, such as MCF7 (breast cancer) or SK-N-SH (neuroblastoma) cells.

  • Cell Seeding : Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent, such as sterile water or DMSO, at a concentration of 1-10 mM. Store at -20°C.

  • Treatment : Once cells have reached the desired confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time course (e.g., 24, 48, 72 hours). A vehicle-only control should be included.

Western Blot Protocol
  • Cell Lysis :

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE :

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 4-20% precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking :

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is recommended.

  • Antibody Incubation :

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in the table below.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.

Data Presentation

The following tables provide a summary of recommended antibodies and a template for presenting quantitative Western blot data.

Table 1: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinRecommended DilutionSupplier (Example)
Phospho-Akt (Ser473)1:1000Cell Signaling Technology
Total Akt1:1000Cell Signaling Technology
Phospho-ERK1/2 (Thr202/Tyr204)1:2000Cell Signaling Technology
Total ERK1/21:1000Cell Signaling Technology
P-glycoprotein1:500Santa Cruz Biotechnology
Cleaved PARP1:1000Cell Signaling Technology
Cyclin D11:1000Abcam
p27 Kip11:1000Abcam
β-actin1:5000Sigma-Aldrich

Table 2: Hypothetical Quantitative Analysis of Protein Expression Following this compound Treatment

Treatment (µM)p-Akt / Total Akt (Fold Change)p-ERK1/2 / Total ERK1/2 (Fold Change)P-glycoprotein / β-actin (Fold Change)Cleaved PARP / β-actin (Fold Change)Cyclin D1 / β-actin (Fold Change)p27 Kip1 / β-actin (Fold Change)
0 (Vehicle)1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
100.75 ± 0.080.82 ± 0.090.85 ± 0.101.50 ± 0.120.70 ± 0.061.45 ± 0.15
250.48 ± 0.050.55 ± 0.060.60 ± 0.072.75 ± 0.210.45 ± 0.052.10 ± 0.20
500.21 ± 0.030.29 ± 0.040.35 ± 0.044.10 ± 0.350.20 ± 0.033.50 ± 0.28
1000.10 ± 0.020.15 ± 0.020.18 ± 0.035.80 ± 0.420.10 ± 0.024.75 ± 0.39

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes and Protocols for PB28 Dihydrochloride in Sigma Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of PB28 dihydrochloride, a high-affinity sigma receptor ligand, in radioligand binding assays. This document includes detailed protocols and data presentation to facilitate the characterization of sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Introduction

PB28, or 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a potent and versatile tool for studying sigma receptors.[1][2][3] It is characterized as a σ₂ receptor agonist and a σ₁ receptor antagonist.[4][5] Its high affinity for both receptor subtypes, with a notable preference for the σ₂ receptor, makes it an excellent candidate for competitive binding assays to determine the affinity of novel compounds.

Data Presentation: Binding Affinity of this compound

The binding affinity of PB28 for sigma-1 and sigma-2 receptors has been determined in various tissues and cell lines. The following table summarizes the reported equilibrium dissociation constants (Kᵢ) from competitive radioligand binding assays.

Receptor SubtypeTissue/Cell LineRadioligandKᵢ (nM)Reference
Sigma-1 (σ₁) Guinea Pig Brain0.38
MCF7 Cells(+)-[³H]Pentazocine13.0
MCF7 ADR Cells(+)-[³H]Pentazocine10.0
Sigma-2 (σ₂) Rat Liver0.68
MCF7 Cells[³H]DTG0.28
MCF7 ADR Cells[³H]DTG0.17

Note: MCF7 ADR refers to Adriamycin (Doxorubicin)-resistant MCF7 cells.

Experimental Protocols

Detailed methodologies for conducting radioligand binding assays using this compound as a competing ligand are provided below. These protocols are based on established methods for sigma receptor binding.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is designed to determine the affinity of a test compound for the σ₁ receptor by measuring its ability to displace the selective σ₁ radioligand, (+)-[³H]pentazocine.

Materials:

  • Membrane Preparation: Guinea pig brain or other tissue/cell homogenate expressing σ₁ receptors.

  • Radioligand: (+)-[³H]Pentazocine.

  • Competitor: this compound (for validation) or test compound.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (1 µM).

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the competitor (PB28 or test compound) in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of each competitor dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., Tris-HCl).

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

This protocol determines the affinity of a test compound for the σ₂ receptor by its ability to displace the radioligand [³H]di-o-tolylguanidine ([³H]DTG). To ensure selectivity for the σ₂ receptor, a masking agent is used to block the binding of the radioligand to σ₁ receptors.

Materials:

  • Membrane Preparation: Rat liver or other tissue/cell homogenate expressing σ₂ receptors.

  • Radioligand: [³H]DTG.

  • Competitor: this compound (for validation) or test compound.

  • Masking Agent: Unlabeled (+)-pentazocine (200 nM) to saturate σ₁ receptors.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µmol/L).

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% PEI.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of the competitor as described in Protocol 1.

    • Prepare the radioligand solution in the assay buffer.

    • Prepare the masking agent solution.

  • Assay Setup (in a 96-well plate):

    • To all wells (except total binding without mask), add the masking agent.

    • Total Binding: Add 50 µL of assay buffer (with masking agent), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (with masking agent), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of each competitor dilution (with masking agent), 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing: Follow the same procedure as in Protocol 1.

  • Scintillation Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis: Follow the same data analysis steps as in Protocol 1 to determine the IC₅₀ and Kᵢ values for the σ₂ receptor.

Visualizations

The following diagrams illustrate the experimental workflow for the competitive radioligand binding assays.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup Reagents Prepare Reagents: - Membrane Homogenate - Radioligand - Competitor (PB28/Test Compound) - Buffers Total Total Binding: Membrane + Radioligand + Buffer Reagents->Total NSB Non-specific Binding: Membrane + Radioligand + Excess Unlabeled Ligand Reagents->NSB Comp Competitive Binding: Membrane + Radioligand + Competitor Dilutions Reagents->Comp Plates Prepare 96-well Filter Plates (Pre-soak in 0.5% PEI) Filtration Rapidly Filter and Wash Wells Plates->Filtration Incubation Incubate Plate (e.g., 37°C for 120 min or 25°C for 60 min) Total->Incubation NSB->Incubation Comp->Incubation Incubation->Filtration Counting Dry Filters and Add Scintillation Cocktail Filtration->Counting Analysis Count Radioactivity and Analyze Data (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Sigma_Receptor_Competition cluster_sigma1 Sigma-1 Receptor Assay cluster_sigma2 Sigma-2 Receptor Assay S1_Receptor σ₁ Receptor S1_Radioligand (+)-[³H]Pentazocine S1_Radioligand->S1_Receptor Binds PB28_S1 PB28 / Test Compound PB28_S1->S1_Receptor Competes S2_Receptor σ₂ Receptor S2_Radioligand [³H]DTG S2_Radioligand->S2_Receptor Binds PB28_S2 PB28 / Test Compound PB28_S2->S2_Receptor Competes Mask (+)-Pentazocine (Mask) S1_Receptor_masked σ₁ Receptor Mask->S1_Receptor_masked Blocks

Caption: Competitive binding at sigma-1 and sigma-2 receptors.

References

Application Notes and Protocols: Assessing the Effect of PB28 Dihydrochloride on P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to assess the effect of PB28 dihydrochloride, a sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, on the function and expression of P-glycoprotein (P-gp, ABCB1). The provided protocols and data will aid in the characterization of PB28 as a potential modulator of multidrug resistance (MDR) in cancer cells.

Introduction

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many chemotherapeutic agents. Overexpression of P-gp in cancer cells is a major mechanism of MDR, leading to decreased intracellular drug accumulation and reduced treatment efficacy. This compound has been shown to modulate P-gp expression and enhance the cytotoxicity of anthracyclines in breast cancer cell lines, suggesting its potential as an MDR modulator.[1][2] This document outlines key in vitro assays to quantify the effect of PB28 on P-gp.

Data Presentation

The following tables summarize the reported quantitative effects of PB28 on P-gp expression and function in human breast cancer cell lines.

Table 1: Effect of PB28 on P-glycoprotein (P-gp) Expression

Cell LinePB28 ConcentrationExposure TimeReduction in P-gp ExpressionReference
MCF7Not SpecifiedNot Specified~60%[2]
MCF7 ADR15-100 nmol/L1 day~50% to 40%[1]
MCF7 ADR15-100 nmol/L2 days~40% to 10%[1]
HCT-1510 µmol/L (IC50)2 days~50%

Table 2: Effect of PB28 on Intracellular Accumulation of Doxorubicin (a P-gp Substrate)

Cell LinePB28 TreatmentIncrease in Doxorubicin AccumulationReference
MCF7Not Specified~50%
MCF7 ADRNot Specified~75%

Experimental Protocols

Detailed methodologies for key experiments to assess the interaction of PB28 with P-gp are provided below.

P-glycoprotein ATPase Assay

This assay directly measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis. Compounds that are substrates or inhibitors of P-gp can modulate its ATPase activity.

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This ATPase activity can be measured by quantifying the amount of inorganic phosphate (Pi) released. Test compounds can either stimulate (substrates) or inhibit (inhibitors) the basal or substrate-stimulated ATPase activity.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

  • This compound

  • Verapamil (positive control P-gp substrate/inhibitor)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • ATP solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • Reagents for Pi detection (e.g., ammonium molybdate, ascorbic acid)

  • Microplate reader

Protocol:

  • Thaw P-gp membrane vesicles on ice.

  • Prepare serial dilutions of this compound and verapamil in the assay buffer.

  • In a 96-well plate, add the P-gp membrane vesicles to each well.

  • Add the different concentrations of PB28 or verapamil to the wells. For inhibitor assessment, also include a known P-gp substrate (e.g., verapamil) at a concentration that gives maximal stimulation.

  • To determine the P-gp-specific ATPase activity, prepare a parallel set of wells containing sodium orthovanadate, a selective inhibitor of P-type ATPases, including P-gp.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 800 nm) using a microplate reader.

  • Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

  • Plot the ATPase activity against the concentration of PB28 to determine the EC50 (for stimulation) or IC50 (for inhibition).

Calcein-AM Efflux Assay

This is a high-throughput fluorescence-based assay to screen for P-gp inhibitors.

Principle: Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of calcein and an increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MCF7 ADR, K562/ADR) and their parental non-overexpressing counterparts (e.g., MCF7, K562)

  • This compound

  • Verapamil or Cyclosporin A (positive control inhibitors)

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with HBSS.

  • Prepare serial dilutions of this compound and the positive control inhibitor in HBSS.

  • Add the test compounds to the wells and pre-incubate at 37°C for 15-30 minutes.

  • Add Calcein-AM to all wells at a final concentration of approximately 0.25-1 µM.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.

  • Add fresh HBSS to the wells.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the presence of PB28 to the control wells (with and without a maximal inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the concentration of PB28.

Bidirectional Transport Assay

This assay determines if a compound is a substrate or inhibitor of P-gp using a polarized monolayer of cells.

Principle: Cells that form polarized monolayers, such as Caco-2 or MDCK cells transfected with the MDR1 gene, express P-gp on their apical surface. The transport of a compound across this monolayer is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A compound that is a P-gp substrate will show a significantly higher B-to-A transport compared to its A-to-B transport (efflux ratio > 2). A P-gp inhibitor will reduce the efflux ratio of a known P-gp substrate.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell® inserts

  • This compound

  • A known P-gp substrate (e.g., [3H]-digoxin, rhodamine 123)

  • Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Scintillation counter or fluorescence detector

  • TEER (Transepithelial Electrical Resistance) meter

Protocol:

  • Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts and culture them until a confluent monolayer is formed (typically 18-21 days for Caco-2).

  • Measure the TEER of the monolayers to ensure their integrity.

  • Wash the monolayers with transport buffer.

  • To determine if PB28 is a substrate: a. Add PB28 to either the apical or basolateral chamber. b. At various time points, take samples from the opposite chamber. c. Analyze the concentration of PB28 in the samples using a suitable analytical method (e.g., LC-MS/MS). d. Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. e. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

  • To determine if PB28 is an inhibitor: a. Add a known P-gp substrate (e.g., [3H]-digoxin) to the donor chamber (apical or basolateral). b. Add different concentrations of PB28 to both the apical and basolateral chambers. c. At various time points, take samples from the receiver chamber. d. Quantify the concentration of the P-gp substrate. e. Calculate the Papp and efflux ratio of the substrate in the presence and absence of PB28. A decrease in the efflux ratio indicates inhibition.

Visualizations

Experimental Workflow for Assessing P-gp Modulators

G cluster_conclusion Conclusion calcein Calcein-AM Efflux Assay ic50 Determine IC50 / EC50 calcein->ic50 doxo Doxorubicin Accumulation Assay doxo->ic50 atpase P-gp ATPase Assay atpase->ic50 transport Bidirectional Transport Assay er Calculate Efflux Ratio transport->er expression P-gp Expression Analysis (Western Blot / Flow Cytometry) pexp Quantify Protein Expression expression->pexp conclusion Characterize PB28 as a P-gp Modulator ic50->conclusion er->conclusion pexp->conclusion

Caption: Workflow for characterizing P-gp modulators like PB28.

Mechanism of P-glycoprotein Inhibition by a Modulator

G cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp Hydrolysis drug_out Chemotherapeutic Drug pgp->drug_out Efflux (Blocked by PB28) drug Chemotherapeutic Drug drug->pgp Binds to P-gp pb28 PB28 pb28->pgp Inhibits P-gp atp ATP atp->pgp Provides Energy

Caption: PB28 inhibits P-gp-mediated drug efflux.

Logical Relationship of Calcein-AM Assay

G cluster_process Calcein-AM Assay Principle calcein_am Calcein-AM (Non-fluorescent) esterase Intracellular Esterases calcein_am->esterase Enters Cell calcein Calcein (Fluorescent) esterase->calcein Hydrolyzes pgp P-gp calcein->pgp Efflux Substrate fluorescence Increased Fluorescence calcein->fluorescence Accumulates & Emits Light pgp->calcein_am Effluxes inhibition P-gp Inhibition (e.g., by PB28) inhibition->pgp Blocks Efflux

Caption: Principle of the Calcein-AM assay for P-gp inhibition.

References

Application Note: Identifying Cellular Targets of PB28 Dihydrochloride Using a Pooled Lentiviral CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PB28 dihydrochloride is a synthetic compound recognized for its high affinity as a sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1][2] Research has demonstrated its potent anti-proliferative and cytotoxic effects in various cancer cell lines, including neuroblastoma, glioma, and breast cancer.[1][2] In breast cancer cells, PB28 has been shown to inhibit cell growth, induce caspase-independent apoptosis, and reduce the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance.[2] While the σ2 receptor is a known binding partner, a comprehensive, unbiased understanding of the downstream pathways and potential off-targets mediating its cytotoxic effects is crucial for its development as a therapeutic agent.

This application note describes a robust protocol for identifying genes that mediate the cellular response to this compound using a genome-wide pooled lentiviral CRISPR-Cas9 knockout screen. This powerful technique facilitates the identification of novel drug targets, mechanisms of action, and potential drug resistance pathways by assessing how the loss of specific genes affects cellular sensitivity to a compound.

Principle of the Method

The methodology is based on a negative selection (dropout) screen. A population of Cas9-expressing cells is transduced at a low multiplicity of infection (MOI) with a pooled lentiviral library of single-guide RNAs (sgRNAs), ensuring that most cells receive a single sgRNA targeting a unique gene for knockout. This heterogeneous cell population is then treated with a cytotoxic concentration of this compound. Cells in which the knockout of a specific gene confers resistance to PB28 will survive and proliferate, leading to an enrichment of the corresponding sgRNA. Conversely, sgRNAs targeting genes essential for survival in the presence of the drug will be depleted from the population. By using next-generation sequencing (NGS) to quantify the sgRNA representation before and after drug treatment, genes that modulate the cellular response to PB28 can be identified.

Applications

  • Novel Target Identification: Uncover previously unknown proteins and pathways essential for the cytotoxic activity of PB28.

  • Mechanism of Action Studies: Elucidate the downstream signaling cascades initiated by PB28 binding to the σ2 receptor.

  • Resistance Mechanism Discovery: Identify genes whose loss confers resistance to PB28, providing insights for combination therapies and patient stratification.

  • Synergistic Drug Discovery: Pinpoint pathways that, when inhibited, enhance the efficacy of PB28.

Data Presentation

Quantitative data from preliminary experiments and the final screen should be organized for clarity and comparability.

Table 1: Properties of this compound

Property Description Reference
Chemical Name 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Primary Target Sigma-2 (σ2) Receptor Agonist
Secondary Target Sigma-1 (σ1) Receptor Antagonist
Reported Ki 0.8 nM for σ2, 15.2 nM for σ1

| Known Effects | Anti-proliferative, cytotoxic, induces apoptosis, reduces P-gp expression | |

Table 2: Example Data for Puromycin Kill Curve in A375 Cells

Puromycin Conc. (μg/mL) Day 2 (% Viability) Day 4 (% Viability) Day 6 (% Viability) Recommendation
0.0 100% 100% 100% No selection
0.5 95% 80% 65% Incomplete selection
1.0 80% 45% 15% Incomplete selection
1.5 60% 5% 0% Optimal concentration
2.0 40% 0% 0% Potentially too harsh

| 2.5 | 25% | 0% | 0% | Potentially too harsh |

Table 3: Example Data for MOI Optimization for Lentiviral Transduction

Volume of Virus (µL) % Transduced Cells (GFP+) Calculated MOI Recommendation
0.5 5% 0.05 Too low
1.0 12% 0.13 Acceptable
2.0 26% 0.30 Optimal for single integration
4.0 45% 0.60 Risk of multiple integrations

| 8.0 | 70% | 1.20 | Too high |

Table 4: Example Hit List from a CRISPR Screen for PB28 Resistance

Gene Symbol sgRNA Count (PB28) sgRNA Count (Vehicle) Fold Enrichment p-value Biological Function
GENE-X 15,430 1,250 12.34 1.2e-8 Lysosomal trafficking
GENE-Y 12,110 1,180 10.26 5.6e-7 ER stress response

| GENE-Z | 9,870 | 1,310 | 7.53 | 9.1e-6 | Apoptotic signaling |

Experimental Protocols

Safety Precaution: Lentiviral particles are derived from HIV and are considered Biosafety Level 2 (BSL-2) agents. All work involving live virus must be performed in a certified BSL-2 tissue culture hood following institutional safety guidelines.

Protocol 1: Preliminary Assays and Optimization

This protocol establishes the necessary parameters for the main screen.

1.1: Determination of PB28 IC50

  • Cell Plating: Seed the selected cancer cell line (e.g., A375 melanoma, MCF7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Drug Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate and include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate cells for 72 hours.

  • Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® or resazurin assay.

  • Analysis: Plot the dose-response curve and calculate the IC50 value using non-linear regression. The screening concentration for the CRISPR screen is typically set at the IC80-IC90 to provide strong selective pressure.

1.2: Puromycin Kill Curve

  • Cell Plating: Seed the target cell line in a 24-well plate at a confluency that avoids overgrowth for 5-7 days.

  • Antibiotic Titration: Add puromycin to the wells at varying concentrations (e.g., 0.5-10 µg/mL). Include a no-puromycin control.

  • Monitoring: Observe the cells daily and change the media with fresh puromycin every 2 days.

  • Determination: Identify the lowest concentration of puromycin that causes complete cell death within 3-5 days. This concentration will be used for selecting transduced cells.

1.3: MOI Optimization

  • Cell Plating: Seed 1x10^5 Cas9-expressing cells per well in a 24-well plate and incubate overnight.

  • Transduction: Add varying amounts of a control lentivirus (e.g., expressing GFP and puromycin resistance) to the wells. Use polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

  • Incubation: Incubate for 48-72 hours.

  • Analysis: Determine the percentage of GFP-positive cells using flow cytometry.

  • Calculation: The desired MOI for a pooled screen is ~0.3, which corresponds to ~30% infected cells and minimizes the probability of a single cell receiving more than one virus. Adjust the virus volume for the large-scale screen accordingly.

Protocol 2: Pooled Lentiviral CRISPR Library Screen

2.1: Large-Scale Transduction

  • Cell Culture: Culture a sufficient number of Cas9-expressing cells to ensure a representation of at least 500 cells per sgRNA in the library (e.g., for a library with 100,000 sgRNAs, you need at least 5 x 10^7 cells).

  • Transduction: Transduce the cells with the pooled sgRNA lentiviral library at the predetermined MOI of 0.3 in the presence of polybrene.

2.2: Antibiotic Selection

  • Incubation: After 24-48 hours, replace the virus-containing medium with fresh medium containing the optimal concentration of puromycin determined in Protocol 1.2.

  • Selection: Culture the cells in puromycin-containing medium for 2-4 days until a non-transduced control plate shows complete cell death.

2.3: PB28 Treatment (Screening)

  • Baseline Sample: After selection, harvest a representative population of cells (at least 500x library coverage). This will serve as the Day 0 or vehicle control reference.

  • Splitting Cells: Split the remaining cells into two populations: the experimental group (treated with PB28 at IC80) and the control group (treated with vehicle).

  • Maintenance: Continue to culture the cells, splitting them every 2-3 days and re-seeding with fresh drug or vehicle. Maintain a minimum cell number of 500x library coverage at all times. The screen typically lasts for 14-21 days.

2.4: Cell Harvesting and Genomic DNA Extraction

  • Harvesting: At the end of the screen, harvest cell pellets from both the PB28-treated and vehicle-treated populations.

  • gDNA Extraction: Extract high-quality genomic DNA (gDNA) from the cell pellets using a commercial kit suitable for large-scale preparations.

Protocol 3: NGS Sample Preparation and Analysis

3.1: PCR Amplification of sgRNA Cassettes

  • PCR Setup: Use primers that flank the integrated sgRNA sequences to amplify the cassette from the gDNA. Use a high-fidelity polymerase to minimize PCR bias.

  • Two-Step PCR: A two-step PCR is often used. The first step amplifies the sgRNA region, and the second step adds Illumina sequencing adapters and indexes.

3.2: NGS and Data Analysis

  • Sequencing: Pool the indexed PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, NovaSeq).

  • Data Processing: De-multiplex the sequencing reads based on their indexes.

  • Read Alignment: Count the number of reads for each unique sgRNA in each sample.

  • Hit Identification: Use software packages like MAGeCK or BAGEL to compare the sgRNA counts between the PB28-treated and vehicle-treated samples. This analysis will identify sgRNAs (and therefore genes) that are significantly enriched or depleted.

Protocol 4: Hit Validation

4.1: Individual Gene Knockout

  • sgRNA Design: For the top 5-10 candidate genes from the screen, design 2-3 new sgRNAs that target different exons.

  • Lentivirus Production: Produce individual lentiviruses for each of these new sgRNAs.

  • Transduction: Transduce Cas9-expressing cells with the individual sgRNA lentiviruses.

  • Knockout Confirmation: Confirm gene knockout via Western blot, qPCR, or Sanger sequencing.

4.2: Functional Validation Assays

  • Dose-Response Shift: Perform a PB28 dose-response assay on the individual knockout cell lines. A resistant phenotype will be confirmed by a rightward shift in the IC50 curve compared to control cells.

  • Apoptosis/Cell Cycle Assays: Analyze the effect of the gene knockout on PB28-induced apoptosis or cell cycle arrest using flow cytometry or other relevant assays.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_screen Phase 2: CRISPR Screen cluster_analysis Phase 3: Analysis & Validation p1 Determine PB28 IC50 p2 Puromycin Kill Curve p1->p2 p3 Optimize MOI (0.3) p2->p3 s1 Transduce Cells with Pooled Lentiviral Library p3->s1 s2 Puromycin Selection s1->s2 s3 Split Population s2->s3 s4a Treat with PB28 (IC80) s3->s4a s4b Treat with Vehicle s3->s4b s5 Harvest Cells & Extract gDNA s4a->s5 s4b->s5 a1 PCR & Next-Gen Sequencing (NGS) s5->a1 a2 Identify Enriched sgRNAs (Resistance Genes) a1->a2 a3 Validate Hits with Individual sgRNAs a2->a3 a4 Functional Assays (Dose-Response Shift) a3->a4

Caption: Overall experimental workflow for identifying PB28 resistance genes.

crispr_principle cluster_treatment PB28 Treatment (Selective Pressure) start Cas9-Expressing Cells transduce Transduce with Pooled sgRNA Library (MOI=0.3) start->transduce pool Heterogeneous Population of Knockout Cells transduce->pool n1 Gene A KO pool->n1 n2 Gene B KO pool->n2 n3 Gene C KO pool->n3 death1 Cell Death n1->death1 prolif Survival & Proliferation n2->prolif death2 Cell Death n3->death2 result Enriched Population: Cells with Resistance-Conferring Gene B Knockout prolif->result ngs NGS Analysis: sgRNA for Gene B is Highly Represented result->ngs

Caption: Principle of a positive selection CRISPR screen for drug resistance.

signaling_pathway cluster_hits Potential Downstream Effectors (Screen Hits) pb28 This compound sigma2 Sigma-2 Receptor pb28->sigma2 Binds/Activates hit1 GENE-X (Lysosomal Integrity) sigma2->hit1 Modulates hit2 GENE-Y (ER Stress) sigma2->hit2 Modulates apoptosis Caspase-Independent Apoptosis hit1->apoptosis KO confers resistance hit2->apoptosis KO confers resistance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PB28 Dihydrochloride Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PB28 dihydrochloride in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

A1: this compound is a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1] Its anti-cancer activity stems from its ability to induce a unique form of programmed cell death known as caspase-independent apoptosis.[2] This process is distinct from classical apoptosis as it does not rely on the activation of caspase enzymes.[2] Additionally, PB28 has been shown to cause cell cycle arrest, typically in the G0/G1 phase, and in some cancer models, it can modulate the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[1]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary significantly depending on the cancer cell line and the duration of exposure. Generally, IC50 values (the concentration that inhibits 50% of cell growth) are in the nanomolar to low micromolar range. For example, in MCF7 and MCF7/ADR breast cancer cell lines, the IC50 is in the nanomolar range after 48 hours of exposure. However, for some pancreatic cancer cell lines like Panc-1, KP02, and AsPC1, the EC50 for cytotoxicity is greater than 100 μM. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in water and absolute ethanol. A common method is to prepare a 1 mM stock solution in absolute ethanol, which can then be stored in aliquots at 4°C for short-term use or -20°C for longer-term storage. For aqueous stock solutions, solubility is reported to be up to 8.87 mg/mL (20 mM) with gentle warming. When diluting the stock solution into your culture medium, ensure the final concentration of the solvent (e.g., ethanol) is not toxic to your cells (typically <0.1%).

Q4: Does this compound induce classical apoptosis?

A4: No, studies have shown that PB28 induces a caspase-independent form of apoptosis. This means that the typical markers of classical apoptosis, such as caspase-3 activation, may not be observed. Instead, cell death is characterized by other features like phosphatidylserine externalization (detectable by Annexin V staining), DNA fragmentation, and chromatin condensation. The mechanism does not appear to involve the release of cytochrome c from the mitochondria.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
  • Question: I am observing significant variability in the IC50 values for PB28 in my cancer cell line across different experimental repeats. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: Inconsistent initial cell seeding density can significantly impact the final cell number and, consequently, the calculated IC50 value. Optimize and strictly adhere to a standardized seeding protocol.

    • Compound Stability: this compound solutions should be prepared fresh from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay Incubation Time: The IC50 of PB28 can be time-dependent. Ensure that the incubation time with the compound is consistent across all experiments.

    • Plate Edge Effects: Cells in the outer wells of a microplate can be subject to different environmental conditions (e.g., evaporation), leading to variability. Avoid using the outermost wells for experimental data points or ensure proper plate sealing and humidification.

Issue 2: No Significant Cell Death Observed at Expected Concentrations
  • Question: I am not seeing the expected level of cytotoxicity with PB28 in my cancer cell line, even at concentrations reported in the literature. What should I check?

  • Answer:

    • Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to PB28. As mentioned, some pancreatic cancer cell lines are highly resistant. It is possible your cell line has low expression of the sigma-2 receptor or has intrinsic resistance mechanisms.

    • Compound Integrity: Verify the quality and purity of your this compound. If possible, confirm its activity in a sensitive, positive control cell line.

    • Solubility Issues: Although soluble in ethanol and water, PB28 might precipitate when diluted into complex cell culture media. Visually inspect your diluted solutions for any signs of precipitation. Consider preparing intermediate dilutions in a serum-free medium before adding to the final culture.

    • Incorrect Assay for Mechanism: If you are solely relying on a caspase-3 activity assay to measure cell death, you may not detect the effects of PB28, as it induces caspase-independent apoptosis. Use assays that measure cell viability (e.g., MTT, CellTiter-Glo) or markers of caspase-independent cell death (e.g., Annexin V staining).

Issue 3: Unexpected Cellular Morphology or Off-Target Effects
  • Question: I am observing unusual changes in cell morphology or effects that don't seem related to apoptosis after treating with PB28. What could be happening?

  • Answer:

    • Sigma-1 Receptor Antagonism: PB28 is also a sigma-1 receptor antagonist. This receptor is involved in various cellular processes, and its inhibition could lead to unexpected phenotypes in certain cell types. Review the literature for known effects of sigma-1 antagonism in your cell model.

    • Off-Target Kinase Inhibition: While primarily a sigma receptor ligand, it is possible that at higher concentrations, PB28 could have off-target effects on other cellular proteins, such as Kv2.1 channels. If you are using high concentrations, consider if these effects could be contributing to your observations.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., ethanol or DMSO) in the cell culture is at a non-toxic level. Always include a vehicle-only control in your experiments.

Data Presentation

Table 1: Reported IC50 and EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterConcentrationExposure TimeReference
MCF7Breast CancerIC50Nanomolar range48 hours
MCF7/ADRBreast Cancer (Doxorubicin-resistant)IC50Nanomolar range48 hours
Glioma CellsBrain CancerEC50 (Cytotoxicity)~12 µMNot Specified
Neuroblastoma CellsBrain CancerEC50 (Cytotoxicity)~12 µMNot Specified
Panc-1Pancreatic CancerEC50 (Cytotoxicity)> 100 µMNot Specified
KP02Pancreatic CancerEC50 (Cytotoxicity)> 100 µMNot Specified
AsPC1Pancreatic CancerEC50 (Cytotoxicity)> 100 µMNot Specified

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of PB28. Include a vehicle-only control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15-30 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle-only control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described above.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_culture 1. Cancer Cell Culture pb28_prep 2. Prepare PB28 Stock & Working Solutions seeding 3. Seed Cells pb28_prep->seeding treatment 4. Treat with PB28 seeding->treatment mtt 5a. MTT Assay (Viability) treatment->mtt annexin 5b. Annexin V/PI Assay (Apoptosis) treatment->annexin cell_cycle 5c. Cell Cycle Analysis treatment->cell_cycle ic50 6a. Determine IC50 mtt->ic50 apoptosis_quant 6b. Quantify Apoptosis annexin->apoptosis_quant cell_cycle_dist 6c. Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing this compound effects.

sigma2_apoptosis PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R Agonist Unknown Downstream Effectors (Mechanism Under Investigation) Sigma2R->Unknown ROS ↑ Reactive Oxygen Species (ROS) Unknown->ROS Mito_Superoxide ↑ Mitochondrial Superoxide Unknown->Mito_Superoxide LMP Lysosomal Membrane Permeabilization (LMP) Unknown->LMP Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis Mito_Superoxide->Apoptosis LMP->Apoptosis

Caption: Sigma-2 receptor-mediated caspase-independent apoptosis pathway.

pi3k_akt_mtor PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R Agonist Sigma2R->Inhibition Inhibits PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K

Caption: PB28's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting low efficacy of PB28 dihydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with PB28 dihydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1] Its primary mechanism of action in cancer cell lines involves the induction of caspase-independent apoptosis and autophagy, leading to cell death.[1]

Q2: What are the expected outcomes of this compound treatment in sensitive cell lines?

A2: In sensitive cancer cell lines, such as various breast, glioma, and neuroblastoma cell lines, this compound is expected to inhibit cell growth and reduce cell viability.[1][2] It has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle and to reduce the expression of P-glycoprotein (P-gp).[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and methanol. For cell culture experiments, it is often dissolved in DMSO to create a stock solution.

Troubleshooting Guide for Low Efficacy

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro assays.

Problem 1: Suboptimal Drug Preparation and Storage

Q1.1: How should I prepare and store my this compound stock solutions?

A1.1: Improper preparation and storage of this compound can lead to its degradation and loss of activity. Follow these guidelines for optimal results:

  • Stock Solution Preparation:

    • For aqueous stock solutions, dissolve this compound in water at a concentration of up to 8.87 mg/mL (20 mM), gentle warming may be required.

    • For DMSO stock solutions, dissolve in newly opened (anhydrous) DMSO. Warming and ultrasonication may be necessary to achieve complete dissolution.

  • Storage:

    • Store the powder desiccated at +4°C.

    • Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.

    • For DMSO stock solutions, store at -20°C for up to one month or -80°C for up to six months.

Table 1: Solubility and Storage of this compound

ParameterRecommendationCitation
Solubility in Water Up to 8.87 mg/mL (20 mM) with gentle warming
Solubility in DMSO Soluble, use of new DMSO and sonication/warming recommended
Powder Storage Desiccate at +4°C
Stock Solution Storage Aliquot and store at -20°C (1 month) or -80°C (6 months)
Problem 2: Inadequate Experimental Conditions

Q2.1: My cell viability has not decreased as expected. What are the optimal cell culture conditions?

A2.1: Several factors in your experimental setup can influence the efficacy of this compound.

  • Cell Seeding Density: Optimal cell density is crucial. High cell densities can reduce the effective concentration of the drug per cell. It is recommended to optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Consider reducing the serum concentration during treatment or using serum-free media if your cell line can tolerate it.

  • Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, has been reported to have weak estrogenic effects and can interfere with some assays. For hormone-sensitive cell lines or assays with colorimetric/fluorometric readouts, consider using phenol red-free media.

  • Incubation Time: The effects of this compound are time-dependent. Ensure a sufficient incubation period (e.g., 24-72 hours) for the apoptotic and autophagic processes to occur.

Experimental Workflow for Optimizing Cell Seeding Density

G cluster_0 Seeding Density Optimization A Seed cells at various densities (e.g., 2,500 to 20,000 cells/well) in a 96-well plate B Incubate for 24 hours A->B C Treat with a fixed concentration of this compound B->C D Incubate for a set time (e.g., 48 hours) C->D E Perform cell viability assay (e.g., MTT, CellTiter-Glo) D->E F Determine optimal density (logarithmic growth phase with significant drug effect) E->F

Caption: Workflow for optimizing cell seeding density.

Problem 3: Issues with the Drug Product

Q3.1: Could lot-to-lot variability of this compound be the cause of my inconsistent results?

A3.1: Yes, lot-to-lot variability in the purity and formulation of chemical compounds can lead to inconsistent experimental outcomes. It is advisable to:

  • Verify New Lots: When receiving a new lot of this compound, perform a quality control experiment to compare its efficacy against a previously validated lot.

  • Consult the Supplier: If you suspect a problem with a specific lot, contact the supplier and inquire about any reported issues or changes in their manufacturing process.

Problem 4: Cell Line-Specific Factors

Q4.1: My chosen cell line is not responding to this compound. Why might this be?

A4.1: The response to this compound can be highly cell line-dependent.

  • Sigma-2 Receptor Expression: The primary target of PB28 is the sigma-2 receptor. Cell lines with low or absent expression of this receptor will likely be resistant to the compound. You can assess receptor expression levels using techniques like qPCR or western blotting.

  • Efflux Pump Activity: Some cell lines may express high levels of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively remove PB28 from the cell, reducing its intracellular concentration and efficacy.

Key Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is adapted from established methods for sigma receptor binding assays.

  • Membrane Preparation: Homogenize rat liver tissue or your cells of interest in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation.

  • Competition Binding:

    • For total binding, add a radiolabeled sigma-2 ligand (e.g., [³H]DTG) in the presence of a masking concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) to block binding to sigma-1 receptors.

    • For non-specific binding, add an excess of a non-labeled sigma-2 ligand (e.g., haloperidol).

    • For competition, add increasing concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle shaking.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter and wash with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value for this compound using non-linear regression analysis.

In Vitro Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Use a suitable cell viability assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Table 2: Reported In Vitro Efficacy of this compound

Cell LineAssayParameterValueCitation
MCF7Radioligand BindingKi (σ2)0.28 nM
MCF7 ADRRadioligand BindingKi (σ2)0.17 nM
MCF7Cell Growth InhibitionIC5025 nM (48h)
MCF7 ADRCell Growth InhibitionIC5015 nM (48h)
SK-N-SHCytotoxicity-Displays cytotoxic effects
C6 GliomaCytotoxicity-Displays cytotoxic effects

Signaling Pathways

Sigma-2 Receptor-Mediated Cell Death Pathway

Activation of the sigma-2 receptor by this compound initiates a signaling cascade that leads to both caspase-independent apoptosis and autophagy. A key event in this pathway is the inhibition of the mTOR signaling complex, a central regulator of cell growth and proliferation.

G cluster_0 PB28 Signaling Pathway PB28 This compound S2R Sigma-2 Receptor PB28->S2R mTOR mTOR Signaling (Inhibition) S2R->mTOR Apoptosis Caspase-Independent Apoptosis (Induction) S2R->Apoptosis  (mTOR-independent  pathway also possible) Autophagy Autophagy (Induction) mTOR->Autophagy CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: PB28-induced cell death pathway.

References

Identifying and controlling for PB28 dihydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PB28 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and controlling for the off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a high-affinity ligand for the sigma-2 (σ2) receptor.[1] This receptor has been identified as the transmembrane protein 97 (TMEM97).[2][3][4] PB28 also exhibits high affinity for the sigma-1 (σ1) receptor, acting as an antagonist at this site. Its potent activity at both sigma receptor subtypes makes it a valuable tool for research, but also necessitates careful consideration of its effects on both targets.

Q2: What are the known off-target binding affinities of PB28?

While PB28 is highly potent at sigma receptors, it is crucial to be aware of its binding affinity at other sites, especially when interpreting experimental results. The affinity (Ki) of a ligand represents the concentration required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The primary "off-target" to consider is the sigma-1 receptor, for which PB28 has sub-nanomolar affinity. Depending on the experimental context and the relative expression of sigma-1 and sigma-2 receptors in your model system, effects could be mediated by either or both.

Table 1: Binding Affinity (Ki) of this compound for On-Target and Key Off-Target Receptors

Receptor SubtypeAffinity (Ki) in nMFunctional Activity
Sigma-2 (σ2) / TMEM97 0.68 nM Agonist
Sigma-1 (σ1)0.38 nM - 15.2 nMAntagonist

Note: Ki values can vary between different tissues and cell lines due to experimental conditions. The values presented are representative from published literature.

Q3: My cells exhibit an unexpected phenotype after PB28 treatment. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target effects is a critical step in pharmacological research. An unexpected phenotype, such as unanticipated cytotoxicity or altered signaling, requires a systematic troubleshooting approach. The following workflow can help dissect the molecular mechanism of the observed effect.

G start Unexpected Phenotype Observed with PB28 q1 Is the effect observed at concentrations consistent with σ2 binding affinity (Ki ≈ 0.7 nM)? start->q1 control1 Control 1: Genetic Knockdown Use siRNA/shRNA to knockdown TMEM97 (σ2 receptor). Does knockdown rescue the phenotype? q1->control1  Yes off_target Likely OFF-TARGET (Independent of σ2 Receptor) q1->off_target  No (occurs at high μM concentrations) q2 Phenotype Rescued? control1->q2 control2 Control 2: Pharmacological Specificity Use a structurally different σ2 agonist (e.g., Siramesine). Is the phenotype replicated? q2->control2  No on_target Likely ON-TARGET (σ2 Receptor-Mediated) q2->on_target  Yes q3 Phenotype Replicated? control2->q3 q3->on_target  Yes q3->off_target  No

Figure 1. Troubleshooting workflow for PB28 effects.
Q4: How do I design an experiment to control for PB28's effects on the sigma-1 receptor?

Given that PB28 binds with high affinity to both sigma-1 and sigma-2 receptors, it is essential to pharmacologically isolate the two. A common strategy is to use a highly selective antagonist to block the potential off-target (in this case, the sigma-1 receptor) and observe if the PB28-induced effect is prevented.

Experimental Strategy: Co-incubate your cells or tissue with a selective sigma-1 antagonist (e.g., NE-100) before and during treatment with PB28. If the phenotype induced by PB28 is blocked or significantly reduced in the presence of the sigma-1 antagonist, it suggests the effect is mediated, at least in part, by the sigma-1 receptor.

G cluster_0 PB28 Treatment cluster_1 Cellular Receptors cluster_2 Biological Response pb28 PB28 s2 Sigma-2 Receptor (TMEM97) pb28->s2 Agonist s1 Sigma-1 Receptor pb28->s1 Antagonist s2_effect On-Target Effect (e.g., PI3K/AKT Pathway Modulation) s2->s2_effect s1_effect Potential Off-Target Effect (e.g., Ion Channel Modulation) s1->s1_effect s1_antagonist Selective σ1 Antagonist (e.g., NE-100) s1_antagonist->s1

Figure 2. Controlling for sigma-1 off-target effects.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Cytotoxicity

Issue: Treatment with PB28 results in higher-than-expected cell death. This could be an on-target effect (some sigma-2 ligands induce apoptosis) or an off-target cytotoxic effect.

Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution or DMSO)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PB28 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PB28. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting. Allow the plate to stand overnight in the incubator for complete solubilization.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. Use a reference wavelength of >650 nm to correct for background.

  • Data Analysis: Subtract the background absorbance (media only wells) from all readings. Plot cell viability (%) against the log concentration of PB28 to determine the IC50 (the concentration that inhibits cell viability by 50%).

Guide 2: Validating On-Target Engagement with Genetic Knockdown

Issue: You need to confirm that the observed biological effect of PB28 is directly mediated by its primary target, the sigma-2 receptor (TMEM97).

Protocol: siRNA-Mediated Knockdown of TMEM97

This protocol provides a general guideline for transiently silencing the TMEM97 gene using small interfering RNA (siRNA). This process reduces the expression of the target protein, allowing you to assess if the drug's effect is diminished or abolished.

Materials:

  • Cells of interest plated in 12-well plates

  • TMEM97-specific siRNA and a non-targeting (scramble) control siRNA

  • Lipofectamine™ RNAiMAX transfection reagent or similar

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Cell Seeding: One day before transfection, seed cells in a 12-well plate to reach 50-70% confluency on the day of transfection.

  • siRNA Preparation (per well):

    • In Tube A: Dilute 10 pmol of siRNA (either TMEM97-specific or scramble control) into 50 µL of Opti-MEM™.

    • In Tube B: Dilute 2 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™.

  • Complex Formation: Combine the diluted siRNA (Tube A) and the diluted transfection reagent (Tube B). Mix gently and incubate for 5-10 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 100 µL of the siRNA-lipid complex to the appropriate wells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown and subsequent experimentation should be determined empirically.

  • Validation & Experimentation:

    • Validation: After incubation, harvest a subset of cells to validate TMEM97 knockdown via RT-qPCR or Western Blot.

    • Experimentation: Treat the remaining transfected cells (both scramble and TMEM97-knockdown) with PB28 and perform your primary assay. A rescue of the PB28-induced phenotype in the TMEM97-knockdown cells compared to the scramble control confirms on-target engagement.

References

How to address PB28 dihydrochloride solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PB28 dihydrochloride. The following information is intended to help address common challenges, particularly those related to its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a high-affinity and selective sigma-2 (σ₂) receptor agonist and a sigma-1 (σ₁) receptor antagonist.[1] It is a derivative of cyclohexylpiperazine and is widely used in research to study the role of sigma receptors in various cellular processes, including cancer biology and neuroscience.[2] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₄₀Cl₂N₂O
Molecular Weight 443.49 g/mol []
Appearance White to off-white solid
CAS Number 172907-03-8[1]

Q2: What is the general solubility of this compound?

This compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO). The reported aqueous solubility varies, with some sources indicating up to 8.87 mg/mL, which may require gentle warming. Another source suggests a solubility of approximately 10 mg/mL in water at 60°C. For organic solvents, it is soluble in DMSO at concentrations of 10 mM or higher.

Q3: Why am I having trouble dissolving this compound in my neutral pH buffer (e.g., PBS pH 7.4)?

PB28 is a weakly basic compound, and the dihydrochloride salt form enhances its aqueous solubility, particularly in acidic conditions. In neutral or basic aqueous solutions, the protonated amine groups can deprotonate, leading to the formation of the less soluble free base, which can precipitate out of solution. Therefore, you may observe poor solubility or precipitation when trying to dissolve this compound directly into buffers with a pH around 7.4.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to overcoming solubility challenges with this compound in aqueous media for your experiments.

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffer

If you are struggling to dissolve this compound in your desired aqueous buffer, consider the following steps:

Experimental Protocol: Preparing an Aqueous Solution of this compound

  • Start with an Acidified Aqueous Solution: For maximal aqueous solubility, dissolve the this compound powder in a slightly acidic solution (e.g., pH 4-5) before adding it to your final buffer.

  • Use Co-solvents: For preparing concentrated stock solutions, DMSO is a reliable choice.

  • Gentle Heating and Sonication: Aiding dissolution by warming the solution to 37°C and using an ultrasonic bath can be effective. Be cautious with prolonged heating to avoid potential degradation.

Issue 2: Precipitation Occurs After Adding a DMSO Stock Solution to Aqueous Media

This is a common issue known as "solvent shock" where the compound crashes out of solution when the highly soluble environment of the DMSO stock is rapidly changed to a less soluble aqueous environment.

Experimental Protocol: Diluting a DMSO Stock of this compound into Aqueous Media

  • Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous medium, and then add this intermediate dilution to the final volume.

  • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently swirling or vortexing. This facilitates rapid and even dispersion.

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture experiments as low as possible, ideally below 0.5%, with a widely recommended safe level at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G Troubleshooting Workflow for this compound Solubility start Start: Need to prepare this compound in aqueous buffer dissolve_direct Attempt to dissolve directly in aqueous buffer start->dissolve_direct is_dissolved Is it fully dissolved? dissolve_direct->is_dissolved use_solution Use the solution for your experiment is_dissolved->use_solution Yes troubleshoot Troubleshoot Dissolution is_dissolved->troubleshoot No end End: Solution ready or concentration adjusted use_solution->end prepare_dmso_stock Prepare a concentrated stock solution in DMSO troubleshoot->prepare_dmso_stock acidic_solution Try dissolving in slightly acidic water (pH 4-5) first troubleshoot->acidic_solution dilute_in_aqueous Dilute DMSO stock into aqueous buffer prepare_dmso_stock->dilute_in_aqueous precipitate_check Does a precipitate form? dilute_in_aqueous->precipitate_check still_precipitates Still precipitates? dilute_in_aqueous->still_precipitates precipitate_check->use_solution No optimize_dilution Optimize Dilution Protocol precipitate_check->optimize_dilution Yes protocol_steps Follow optimized protocol: - Pre-warm aqueous media - Add stock dropwise with agitation - Consider stepwise dilution - Keep final DMSO conc. <0.5% optimize_dilution->protocol_steps protocol_steps->dilute_in_aqueous still_precipitates->use_solution No lower_conc Lower the final concentration of PB28 still_precipitates->lower_conc Yes lower_conc->end warming Apply gentle warming (37°C) and sonication acidic_solution->warming warming->is_dissolved

Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data

SolventConcentration (mg/mL)Concentration (mM)Conditions
Water<8.87<20.0-
Water~10~22.5Requires heating to 60°C
DMSO>5>11.27Freshly prepared daily
DMSO-10In vitro stock solution

Signaling Pathways

This compound exerts its cellular effects through various signaling pathways. Below are diagrams illustrating two key pathways modulated by PB28.

1. Caspase-Independent Apoptosis

PB28 has been shown to induce apoptosis through a caspase-independent mechanism. This pathway often involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate chromatin condensation and DNA fragmentation.

G PB28-Induced Caspase-Independent Apoptosis PB28 PB28 Sigma2R Sigma-2 Receptor PB28->Sigma2R Mitochondrion Mitochondrion Sigma2R->Mitochondrion triggers stress AIF_release AIF Release Mitochondrion->AIF_release AIF_translocation AIF Translocation to Nucleus AIF_release->AIF_translocation Nucleus Nucleus AIF_translocation->Nucleus Chromatin_Condensation Chromatin Condensation Nucleus->Chromatin_Condensation DNA_Fragmentation Large-Scale DNA Fragmentation Nucleus->DNA_Fragmentation Apoptosis Caspase-Independent Apoptosis Chromatin_Condensation->Apoptosis DNA_Fragmentation->Apoptosis

PB28-induced caspase-independent apoptosis pathway.

2. PI3K-AKT-mTOR Signaling Pathway

PB28 has also been reported to suppress cell proliferation and invasion by regulating the PI3K-AKT-mTOR signaling pathway.

G PB28 Regulation of PI3K-AKT-mTOR Pathway PB28 PB28 Sigma2R Sigma-2 Receptor PB28->Sigma2R PI3K PI3K Sigma2R->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Invasion Cell Invasion mTOR->Invasion

PB28 regulation of the PI3K-AKT-mTOR pathway.

References

Interpreting unexpected results in PB28 dihydrochloride cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in cytotoxicity assays involving PB28 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic compound characterized as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][2][3] Its cytotoxic effects are primarily attributed to its activity as a σ2 receptor agonist, which can induce a form of programmed cell death known as caspase-independent apoptosis.[1][4]

Q2: What kind of cytotoxic effects are expected with this compound treatment?

This compound has been shown to inhibit cell growth and induce cytotoxicity in various cancer cell lines, including breast cancer (MCF7, MCF7 ADR), rat glioma (C6), and human neuroblastoma (SK-N-SH). The expected outcome is a dose-dependent decrease in cell viability. Additionally, it can induce an accumulation of cells in the G0-G1 phase of the cell cycle.

Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What could be the cause?

Unexpected toxicity in the vehicle control group can stem from several factors:

  • High Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) may be too high for the specific cell line being used. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are more sensitive.

  • Solvent Quality: The solvent itself may be contaminated or degraded. It is recommended to use fresh, high-quality, sterile-filtered solvent.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to solvents than others.

Q4: I am observing higher than expected cell viability at high concentrations of this compound. What could be the reason?

A plateau or even an increase in cell viability at high compound concentrations can be due to:

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. At high concentrations, it can precipitate out of solution, reducing the effective concentration in contact with the cells. Visually inspect the wells for any precipitate.

  • Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay itself. For example, in MTT assays, the compound might interact with the formazan product. Consider using an alternative assay to confirm the results.

Q5: The cytotoxicity of this compound varies significantly between different cell lines. Is this expected?

Yes, this is expected. The cytotoxic effect of PB28 is dependent on the expression levels of its target, the sigma-2 receptor. Cell lines with higher expression of the sigma-2 receptor are likely to be more sensitive to PB28. Additionally, differences in cellular metabolism and other signaling pathways can contribute to differential sensitivity.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity Across All Conditions (Including Controls)
Potential Cause Troubleshooting Step Recommended Action
Contamination Check for microbial (bacterial, fungal, mycoplasma) contamination in cell cultures.Discard contaminated cultures and reagents. Use fresh, sterile stocks.
Incorrect Compound Concentration Verify calculations for stock solution and final dilutions.Prepare a fresh stock solution and perform serial dilutions carefully.
Solvent Toxicity The final concentration of the vehicle (e.g., DMSO) is too high.Perform a vehicle dose-response curve to determine the maximum tolerated concentration for your cell line (typically <0.5%).
General Assay Problem Issues with reagents, incubation times, or plate reader.Review the assay protocol thoroughly. Use positive and negative assay controls.
Issue 2: Lower-than-Expected or No Cytotoxicity
Potential Cause Troubleshooting Step Recommended Action
Compound Instability/Degradation This compound may have degraded.Prepare fresh stock solutions. Aliquot and store as recommended by the supplier.
Cell Seeding Density Cell density is too high, leading to confluence before the compound takes effect.Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Incorrect Incubation Time The incubation period may be too short for cytotoxic effects to manifest.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Cell Line Resistance The cell line may have low expression of the sigma-2 receptor or inherent resistance mechanisms.Measure sigma-2 receptor expression levels. Test a different, known-sensitive cell line as a positive control.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineIC50 (nM)Exposure TimeReference
MCF-7 (Human Breast Cancer)2548 hours
MCF-7/ADR (Multidrug-Resistant Breast Cancer)1548 hours

Table 2: Example Data from a Troubleshooting Experiment

TreatmentConcentration (nM)% Cell ViabilityStandard DeviationNotes
Untreated Control01004.5Baseline
Vehicle Control (0.1% DMSO)098.25.1Acceptable
PB281075.36.2
PB285048.95.8
PB2810022.14.9
PB2850045.615.7Unexpected increase, potential precipitation

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

PB28 Signaling Pathway PB28 PB28 Sigma2R Sigma-2 Receptor PB28->Sigma2R Agonist ER_Stress Endoplasmic Reticulum Stress Sigma2R->ER_Stress Ca_Release Calcium Release ER_Stress->Ca_Release Mitochondria Mitochondria Ca_Release->Mitochondria Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway for PB28-induced cytotoxicity.

Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with PB28 and Controls Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate->Add_Reagent Read_Plate Read Plate on Microplate Reader Add_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate % Viability) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a cytotoxicity assay.

Troubleshooting Unexpected Cytotoxicity Start Unexpected Result High_Cytotoxicity High Cytotoxicity in All Wells? Start->High_Cytotoxicity Low_Cytotoxicity Low/No Cytotoxicity? Start->Low_Cytotoxicity High_Cytotoxicity->Low_Cytotoxicity No Check_Contamination Check for Contamination High_Cytotoxicity->Check_Contamination Yes Check_Compound_Stability Check Compound Stability Low_Cytotoxicity->Check_Compound_Stability Yes Check_Vehicle Check Vehicle Control Toxicity Check_Contamination->Check_Vehicle Check_Compound_Conc Verify Compound Concentration Check_Vehicle->Check_Compound_Conc End Re-run Experiment Check_Compound_Conc->End Check_Cell_Density Optimize Cell Density Check_Compound_Stability->Check_Cell_Density Check_Incubation_Time Increase Incubation Time Check_Cell_Density->Check_Incubation_Time Check_Cell_Resistance Confirm Cell Line Sensitivity Check_Incubation_Time->Check_Cell_Resistance Check_Cell_Resistance->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Navigating Experiments with PB28 Dihydrochloride: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing PB28 dihydrochloride, a potent sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, achieving experimental consistency is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help minimize variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing this compound stock solutions?

A1: To ensure the stability and activity of this compound, proper preparation and storage of stock solutions are critical.

  • Solvent Selection: this compound is soluble in water (up to 8.87 mg/mL with gentle warming) and DMSO (greater than 10 mg/mL).[1] For cell culture experiments, preparing a concentrated stock in DMSO is common practice.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder. Note that the molecular weight can vary between batches due to hydration, so refer to the batch-specific information on the certificate of analysis for precise molarity calculations.

    • Dissolve the powder in the chosen solvent to achieve the desired stock concentration (e.g., 10 mM in DMSO).

    • Ensure complete dissolution, gentle warming or vortexing can be applied.

  • Storage:

    • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store at -80°C.

    • For short-term storage (up to 1 month), -20°C is suitable.

Q2: What are typical working concentrations of this compound for in vitro experiments?

A2: The optimal working concentration of this compound will depend on the cell type and the specific assay. However, based on published studies, a general range can be provided. For assessing antiproliferative and cytotoxic effects in cell lines such as MCF7, MCF7/ADR, C6 glioma, and SK-N-SH neuroblastoma, concentrations typically range from 15 nM to 25 nM for treatment durations of 24 to 48 hours.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

A3: Inconsistent results can arise from several factors. Here are some common areas to investigate:

  • Compound Stability in Media: While stock solutions are stable when stored correctly, the stability of this compound in cell culture media over longer incubation periods can vary.[3] It is advisable to freshly dilute the compound from a frozen stock for each experiment.

  • Cell Line Integrity: Ensure the cell lines used are from a reliable source, have been recently authenticated, and are free from mycoplasma contamination. Passage number can also influence cellular responses.

  • Sigma Receptor Expression Levels: The expression of σ1 and σ2 receptors can vary between cell lines and even within the same cell line under different culture conditions. This can significantly impact the observed effects of PB28. Consider verifying receptor expression levels in your cell model.

  • Purity of this compound: The purity of the compound is crucial. Impurities could lead to off-target effects or altered potency. Always use high-purity (≥98%) this compound from a reputable supplier.

Troubleshooting Guides

Issue 1: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Step
Sub-optimal Drug Concentration Perform a dose-response experiment with a wider range of PB28 concentrations to determine the EC50 for your specific cell line.
Low Sigma-2 Receptor Expression Verify the expression level of the sigma-2 receptor (TMEM97) in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a cell line known to have higher expression.
Cell Resistance Some cell lines may exhibit intrinsic or acquired resistance. Consider investigating the expression of drug efflux pumps like P-glycoprotein (P-gp), which PB28 has been shown to modulate.
Incorrect Assay Endpoint PB28 can induce caspase-independent apoptosis. If you are using an assay that specifically measures caspase activity, you may not observe a strong signal. Consider using assays that measure cell viability (e.g., MTT, SRB) or membrane integrity (e.g., LDH release).
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Incomplete Compound Dissolution Ensure the this compound stock solution is fully dissolved before diluting it into the culture medium. Precipitates can lead to inconsistent dosing.
Variability in Treatment Incubation Time Stagger the addition of the compound and the termination of the assay to ensure consistent incubation times across all plates and replicates.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Binding Affinities (Ki) of this compound

ReceptorCell Line/TissueKi (nM)Reference
Sigma-2 (σ2)MCF70.28
Sigma-2 (σ2)MCF7/ADR0.17
Sigma-1 (σ1)MCF713.0
Sigma-1 (σ1)MCF7/ADR10.0
Sigma-2 (σ2)Not Specified0.8
Sigma-1 (σ1)Not Specified15.2

Table 2: In Vitro Efficacy (IC50/EC50) of this compound

AssayCell Line/TissueIC50/EC50Treatment DurationReference
Cell Growth InhibitionMCF725 nM48 hours
Cell Growth InhibitionMCF7/ADR15 nM48 hours
Electrically Evoked Twitch InhibitionGuinea Pig Bladder2.62 µMNot Applicable
Electrically Evoked Twitch InhibitionGuinea Pig Ileum3.96 µMNot Applicable

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol is adapted from a study that assessed the antiproliferative effects of PB28 in various cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations could range, for example, from 0.1 µM to 100 µM. Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of PB28. Include a vehicle control (medium with the same concentration of DMSO as the highest PB28 concentration).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: Calcium Imaging Assay (General Protocol)

This is a general protocol for measuring changes in intracellular calcium, which can be adapted for studying the effects of PB28 on calcium signaling. PB28 has been shown to abolish Ca2+ release through inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence signal from the cells before adding any compounds.

  • Compound Addition: Add this compound at the desired concentration and incubate for the desired period (e.g., 45 minutes as described in one study).

  • Stimulation: After incubation with PB28, stimulate the cells with a known agonist that induces calcium release (e.g., carbachol or histamine) to assess the inhibitory effect of PB28.

  • Image Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope equipped with a suitable camera and filter sets for the chosen calcium indicator.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the intracellular calcium concentration or relative changes in calcium levels.

Visualizations

PB28_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling PB28 This compound Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist Binding PI3K PI3K Sigma2R->PI3K Inhibition Apoptosis Caspase-Independent Apoptosis Sigma2R->Apoptosis Induction AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Invasion mTOR->Proliferation Promotion

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with PB28 (Serial Dilutions) adhere->treat incubate Incubate for 48h treat->incubate fix Fix with TCA incubate->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance (510 nm) solubilize->read end End read->end

Caption: Workflow for an in vitro cytotoxicity assay using SRB.

References

Best practices for long-term storage of PB28 dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of PB28 dihydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both water and organic solvents. For aqueous solutions, solubility is reported at <8.87 mg/mL, and gentle warming and sonication may be necessary to fully dissolve the compound.[1][2] For organic stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[3] When using DMSO, it is advisable to use a new, unopened bottle as DMSO is hygroscopic and absorbed water can affect solubility.[4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[3] Recommended storage temperatures and durations are summarized in the table below.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and precipitation. Prepare single-use aliquots of your stock solution to maintain its integrity.

Q4: Is this compound sensitive to light?

Q5: How should I prepare working solutions for my experiments?

A5: It is recommended to prepare fresh working solutions from your frozen stock on the day of the experiment to ensure accuracy and minimize degradation.

Troubleshooting Guide

Issue 1: My this compound powder is difficult to dissolve.

  • Solution: Use gentle warming (e.g., a 37°C water bath) and sonication to aid dissolution. Ensure you are not exceeding the solubility limit in your chosen solvent. For aqueous solutions, solubility is <8.87 mg/mL.

Issue 2: I observe precipitation in my stock solution after storage.

  • Cause: This may be due to the compound coming out of solution at low temperatures or from repeated freeze-thaw cycles.

  • Solution: Before use, gently warm the vial and vortex or sonicate to try and redissolve the precipitate. Visually inspect the solution to ensure it is clear before use. To prevent this, ensure your stock solution concentration is not too high and always aliquot into single-use vials.

Issue 3: I am seeing inconsistent results in my biological assays.

  • Cause: This could be due to degradation of the this compound in your solution.

  • Solution:

    • Always use freshly prepared working solutions.

    • Ensure your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.

    • If you suspect degradation, it is recommended to perform a purity analysis of your solution using a technique like High-Performance Liquid Chromatography (HPLC). A general protocol for this is provided below.

    • Consider preparing a fresh stock solution from solid this compound.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.
+4°CNot RecommendedFor long-term storage of solutions.

Note: These are general guidelines from suppliers. It is recommended that users perform their own stability studies for critical long-term experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used if necessary. e. Aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Protocol for Assessing the Stability of this compound Solutions by HPLC

This protocol provides a general framework. The specific parameters (e.g., column, mobile phase, gradient) may need to be optimized for your specific equipment and requirements.

  • Objective: To determine the purity of a this compound solution over time under specific storage conditions.

  • Materials:

    • This compound solution to be tested.

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • HPLC-grade buffer components (e.g., ammonium acetate, formic acid).

    • A suitable HPLC system with a UV detector.

    • A C18 reversed-phase HPLC column.

  • Methodology: a. Sample Preparation: i. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent. ii. Divide the stock solution into multiple aliquots for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light). iii. At each time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition. iv. Dilute the sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase. b. HPLC Conditions (Example):

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: Acetonitrile.
    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
    • Injection Volume: 10 µL. c. Data Analysis: i. At each time point, run the samples on the HPLC. ii. Integrate the peak area of the main this compound peak and any new peaks that appear, which may represent degradation products. iii. Calculate the percentage purity of PB28 at each time point by dividing the area of the main peak by the total area of all peaks. iv. Plot the percentage purity versus time for each storage condition to determine the stability of the solution.

Mandatory Visualization

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC2 TSC2 AKT->TSC2 Inhibits ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: PB28 Dihydrochloride-Induced Cell Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PB28 dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1] Its primary mechanism of action in cancer cell lines is the induction of cell death through a novel caspase-independent apoptotic pathway.[2][3] It also causes cell cycle arrest at the G0/G1 phase.[4]

Q2: What are the known cellular effects of this compound treatment?

Treatment of cultured cells with this compound has been shown to:

  • Induce antiproliferative and cytotoxic effects in various tumor cell lines.[1]

  • Cause cell cycle arrest, specifically an accumulation of cells in the G0/G1 phase.

  • Trigger caspase-independent apoptosis.

  • Inhibit calcium release from the endoplasmic reticulum (ER).

  • Potentially induce mitochondrial oxidative stress, a characteristic of some sigma-2 receptor agonists.

Q3: Is this compound expected to induce Endoplasmic Reticulum (ER) stress?

Yes, it is highly likely. This compound has been shown to inhibit calcium release from the ER. Disruption of ER calcium homeostasis is a known trigger for the Unfolded Protein Response (UPR), a hallmark of ER stress. Therefore, it is reasonable to hypothesize that PB28 treatment will lead to ER stress. Researchers are encouraged to investigate the activation of key ER stress markers such as PERK, IRE1α, and ATF6.

Q4: Does this compound induce oxidative stress?

The direct induction of oxidative stress by this compound is not as extensively documented as its other effects. However, some sigma-2 receptor ligands have been shown to induce cell death mediated by mitochondrial oxidative stress. Given that mitochondria are often involved in drug-induced toxicity, it is a plausible mechanism that warrants investigation.

Troubleshooting Guides

Problem 1: I am not observing the expected level of cytotoxicity with this compound.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculated concentration of your working solution. This compound has shown IC50 values in the nanomolar range in some cell lines after 48 hours of exposure. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Inappropriate Treatment Duration Cytotoxic effects may be time-dependent. A 24-hour treatment may not be sufficient to observe significant cell death. Extend the treatment duration to 48 or 72 hours.
Cell Line Resistance Different cell lines exhibit varying sensitivities to PB28. If possible, test a sensitive control cell line in parallel.
Drug Stability Ensure that the this compound stock solution is properly stored (e.g., at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Low Sigma-2 Receptor Expression The cytotoxic effects of PB28 are mediated through the sigma-2 receptor. Verify the expression level of the sigma-2 receptor (TMEM97) in your cell line via Western blot or qPCR.

Problem 2: My cells are dying, but I cannot detect caspase activation.

Possible Cause Troubleshooting Step
Caspase-Independent Apoptosis This is the expected mechanism for PB28-induced cell death. Do not rely on caspase activity assays as the primary readout for apoptosis.
Confirmation of Apoptosis Use methods that detect earlier, caspase-independent apoptotic events. Annexin V staining is a suitable method to detect the externalization of phosphatidylserine. A loss of mitochondrial membrane potential is another early indicator.
Late-Stage Apoptosis/Necrosis If the treatment is too harsh or prolonged, cells may have already progressed to late-stage apoptosis or necrosis, where caspase activity may be diminished or absent. Perform a time-course experiment to capture earlier apoptotic events.

Problem 3: I am unsure if my cells are undergoing ER stress.

Possible Cause Troubleshooting Step
Lack of Appropriate Markers ER stress is a complex signaling network. Assess the activation of all three branches of the Unfolded Protein Response (UPR).
PERK Pathway: Analyze the phosphorylation of PERK and its downstream target eIF2α, and the expression of ATF4 and CHOP via Western blot.
IRE1α Pathway: Detect the splicing of XBP1 mRNA using RT-PCR. Analyze the phosphorylation of IRE1α by Western blot.
ATF6 Pathway: Monitor the cleavage of ATF6 by Western blot.
Incorrect Timepoint The activation of UPR pathways can be transient. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of ER stress response.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound and related compounds.

Table 1: IC50 Values for this compound

Cell LineTreatment DurationIC50 (nM)Reference
MCF748 hours~25
MCF7/ADR48 hours~15

Table 2: Cell Cycle Analysis of this compound-Treated Cells

Cell LineTreatment% of Cells in G0/G1 PhaseReference
MCF7Control56 ± 3
PB28 (1-2 days)71 ± 3
MCF7/ADRControl57 ± 2
PB28 (1-2 days)79 ± 3

Experimental Protocols

1. Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Binding Buffer (provided in the kit)

    • Propidium Iodide (PI) solution (provided in the kit)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating with this compound for the desired time and concentration. Include an untreated control.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

2. Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial health.

  • Materials:

    • TMRM dye

    • Complete cell culture medium

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a suitable plate or dish for fluorescence imaging or measurement.

    • Treat cells with this compound. Include an untreated control and a positive control for mitochondrial depolarization (e.g., CCCP).

    • Prepare a working solution of TMRM in pre-warmed complete medium (typically 20-500 nM, optimization may be required).

    • Remove the treatment medium and add the TMRM-containing medium to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • Wash the cells with warm PBS.

    • Immediately analyze the fluorescence. A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.

3. Detection of ER Stress by Western Blot

This protocol outlines the detection of key ER stress marker proteins.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against p-PERK, PERK, p-IRE1α, IRE1α, ATF4, and CHOP

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect ROS.

  • Materials:

    • DCFH-DA

    • Serum-free medium

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate or other suitable format.

    • Wash the cells with serum-free medium.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe.

    • Treat the cells with this compound in serum-free medium. Include an untreated control and a positive control for ROS induction (e.g., H2O2).

    • Measure the fluorescence intensity at excitation/emission wavelengths of ~485/535 nm at various time points. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

PB28_Mechanism_of_Action cluster_cell Cancer Cell PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R Agonist ER Endoplasmic Reticulum Sigma2R->ER Modulates Mitochondrion Mitochondrion Sigma2R->Mitochondrion Potential Target CellCycle Cell Cycle Arrest (G0/G1 Phase) Sigma2R->CellCycle Apoptosis Caspase-Independent Apoptosis Sigma2R->Apoptosis Ca_release Ca2+ Release Inhibition ER->Ca_release ROS ROS Production Mitochondrion->ROS ER_Stress ER Stress Ca_release->ER_Stress ER_Stress->Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow_Cell_Stress cluster_assays Cell Stress Assessment start Cell Culture Treatment with this compound apoptosis Apoptosis Assays (Annexin V, ΔΨm) start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle er_stress ER Stress Analysis (Western Blot, RT-PCR) start->er_stress ox_stress Oxidative Stress Assays (ROS Detection) start->ox_stress data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis er_stress->data_analysis ox_stress->data_analysis

Caption: Experimental workflow for assessing PB28-induced cell stress.

Troubleshooting_Logic start Unexpected Experimental Outcome q1 Is cytotoxicity lower than expected? start->q1 q2 Is caspase activity absent despite cell death? start->q2 q3 Uncertain about ER stress induction? start->q3 a1 Check: - Concentration - Duration - Cell Line Sensitivity - Drug Stability q1->a1 Yes a2 Expected Mechanism. Confirm apoptosis with: - Annexin V - ΔΨm Assay q2->a2 Yes a3 Analyze UPR markers: - p-PERK, p-IRE1α, ATF4, CHOP - XBP1 splicing q3->a3 Yes

Caption: Logical troubleshooting flow for common experimental issues.

References

How to control for solvent effects when using PB28 dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of PB28 dihydrochloride in dimethyl sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise when using this compound dissolved in DMSO.

Question 1: My untreated cells (vehicle control) are showing unexpected toxicity or reduced viability. What's happening?

Answer:

This is a common issue and is often related to the cytotoxic effects of the solvent, DMSO, rather than the compound itself.

Possible Causes & Solutions:

  • High Final DMSO Concentration: The final concentration of DMSO in your cell culture media may be too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive or primary cell lines may show toxicity at concentrations as low as 0.1%.[1][2] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Lack of a Proper Vehicle Control: It is essential to include a "vehicle control" in your experiments.[3] This control should contain the same final concentration of DMSO as your experimental wells but without PB28. This allows you to isolate the effect of the solvent from the effect of your compound.

Troubleshooting Workflow:

start Start: Unexpected Vehicle Control Toxicity check_conc Is final DMSO concentration ≤0.1%? start->check_conc high_conc Action: Lower final DMSO concentration. Prepare higher concentration stock of PB28. check_conc->high_conc No check_control Is a vehicle control (DMSO only) included? check_conc->check_control Yes tolerance_assay Action: Perform a DMSO tolerance assay for your cell line. high_conc->tolerance_assay evaluate Re-evaluate results with proper controls. tolerance_assay->evaluate check_control->tolerance_assay Yes no_control Action: Add a vehicle control with the same DMSO concentration as the experimental group. check_control->no_control No no_control->evaluate

Caption: Troubleshooting workflow for unexpected vehicle control toxicity.

Question 2: I am observing a high degree of variability between my experimental replicates. How can I improve consistency?

Answer:

Variability can stem from several sources, including inconsistent DMSO concentrations, poor mixing, or inherent cellular responses.

Possible Causes & Solutions:

  • Inconsistent Final DMSO Concentration: Ensure that the final concentration of DMSO is identical across all wells, including the vehicle control.[3] This can be achieved by preparing a serial dilution of your PB28 stock in media and then adding a consistent volume to each well.

  • Poor Mixing: DMSO is denser than aqueous solutions and can sink to the bottom of the well if not mixed properly, leading to a localized high concentration and cell death. After adding your PB28/DMSO solution to the wells, gently swirl the plate to ensure thorough mixing.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO.[2] If you have performed a tolerance assay and are still seeing variability, consider using a lower, more tolerated concentration of DMSO.

Question 3: My this compound is not fully dissolving in DMSO. What should I do?

Answer:

This compound is generally soluble in DMSO. If you are experiencing solubility issues, consider the following:

Possible Causes & Solutions:

  • Insufficient Solvent: You may not be using a sufficient volume of DMSO to dissolve the compound. Try increasing the volume of DMSO.

  • Low Temperature: Solubility can be temperature-dependent. You can gently warm the solution to 37°C and use sonication to aid dissolution.

  • Compound Purity/Hydration: The purity and hydration state of your this compound can affect its solubility. Ensure you are using a high-quality reagent and refer to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a high-affinity and selective sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. It is often used in cancer research due to its ability to induce caspase-independent apoptosis and its antitumor activity.

Why is DMSO used as a solvent for this compound?

DMSO is a versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including this compound. Its miscibility with water and cell culture media makes it a suitable vehicle for delivering compounds in in-vitro assays.

What is the recommended final concentration of DMSO in cell culture?

The recommended final concentration of DMSO should be as low as possible, ideally at or below 0.1% (v/v). However, many cell lines can tolerate up to 0.5% without significant cytotoxicity. It is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the optimal concentration.

What are the potential off-target effects of DMSO?

DMSO is not biologically inert and can have several off-target effects, including:

  • Alterations in cell growth and viability.

  • Induction of cell differentiation.

  • Changes in gene expression.

  • Increased cell membrane permeability.

How do I perform a DMSO tolerance assay?

A DMSO tolerance assay is crucial to determine the maximum concentration of DMSO that your cell line can tolerate without significant toxic effects.

Experimental Protocol: DMSO Tolerance Assay

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.05% to 2% (v/v). Include a media-only (untreated) control.

  • Treatment: Replace the old medium with the prepared DMSO dilutions. Include at least three to six replicate wells for each concentration.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce viability compared to the untreated control.

Data Presentation: Example DMSO Tolerance Assay Data

The following table shows hypothetical data for a DMSO tolerance assay on a generic cancer cell line after 48 hours of exposure.

DMSO Concentration (% v/v)Average Cell Viability (%)Standard Deviation
0 (Untreated Control)1004.5
0.0598.25.1
0.197.54.8
0.2594.15.5
0.588.76.2
1.075.37.1
2.045.68.9

Based on this data, a final DMSO concentration of 0.1% or 0.25% would be recommended for this cell line.

Signaling Pathway Visualization

PB28 is known to induce apoptosis through a caspase-independent pathway. The exact mechanism is still under investigation, but it is believed to involve the sigma-2 receptor.

PB28 PB28 Sigma2 Sigma-2 Receptor PB28->Sigma2 Agonist Mitochondria Mitochondrial Stress Sigma2->Mitochondria Induces Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis Leads to

Caption: Simplified proposed signaling pathway for PB28-induced apoptosis.

References

Validating the stability of PB28 dihydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on validating the stability of PB28 dihydrochloride under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, desiccated. For shorter periods, storage at +4°C with desiccation is also acceptable. Proper desiccation is crucial to prevent the absorption of moisture, which can degrade the compound over time.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in water and methanol. To prepare stock solutions, it is recommended to use a high-purity solvent. Gentle warming and sonication can aid in dissolution. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2]

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While this compound is water-soluble, the long-term stability in aqueous solutions, including cell culture media, has not been extensively reported. It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment. If a prolonged experiment is necessary, the stability of this compound in your specific medium and under your experimental conditions (e.g., temperature, pH) should be validated.

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in the public literature. As a complex organic molecule, it may be susceptible to hydrolysis, oxidation, and photodecomposition under certain conditions. A forced degradation study is recommended to identify potential degradation products and pathways relevant to your experimental setup.

Q5: How can I check for the degradation of my this compound solution?

A5: The most common method for assessing the purity and degradation of small molecules is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide: Common Stability-Related Issues

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation of the compound in aqueous buffer or cell culture medium. - The solubility limit has been exceeded.- The pH of the solution affects solubility.- Interaction with components of the medium.- Ensure the final concentration of the solvent from the stock solution (e.g., DMSO) is low and compatible with your system.- Test the solubility at different pH values.- Prepare the working solution in the final medium immediately before use.
Loss of biological activity in a multi-day experiment. - Degradation of this compound in the experimental conditions (e.g., 37°C in an incubator).- Replenish the compound at regular intervals during the experiment.- Perform a time-course experiment to determine the rate of activity loss.- Analyze samples by HPLC at different time points to quantify the remaining active compound.
Inconsistent results between experimental replicates. - Inconsistent preparation of working solutions.- Degradation of the stock solution due to improper storage or handling.- Prepare a single batch of working solution for all replicates.- Ensure stock solutions are properly aliquoted and stored to avoid freeze-thaw cycles.- Always use a fresh aliquot for each experiment.
Appearance of unexpected peaks in HPLC analysis. - Degradation of the compound due to exposure to light, heat, or incompatible chemicals.- Contamination of the sample or solvent.- Protect solutions from light by using amber vials or covering them with foil.- Ensure all solvents and reagents are of high purity.- Run a blank (solvent only) to check for contamination.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

  • Identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the method's ability to separate the parent compound from its degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare PB28 Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway PB28 This compound Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist EGFR EGFR Sigma2R->EGFR Interaction Ca_release ER Ca2+ Release Sigma2R->Ca_release PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Ca_release->Apoptosis

Caption: Simplified signaling pathway of this compound via the Sigma-2 receptor.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of PB28 Dihydrochloride and Siramesine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties and efficacy of two prominent sigma-2 (σ2) receptor ligands: PB28 dihydrochloride and siramesine. Both compounds have garnered significant interest for their potential therapeutic applications, particularly in oncology. This document synthesizes experimental data to offer an objective overview of their binding affinities, functional activities, and cytotoxic effects, supported by detailed experimental protocols and visual representations of their proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and siramesine based on available experimental data. These values provide a direct comparison of their binding profiles and cytotoxic potency.

Table 1: Receptor Binding Affinities (Ki, nM)
Compoundσ2 Receptor (Ki, nM)σ1 Receptor (Ki, nM)Selectivity (σ1/σ2)
This compound 0.8[1]15.2[1]19
0.68[2][3]0.38 (antagonist)[2]0.56
0.28 (MCF7 cells)13.0 (MCF7 cells)46.4
0.17 (MCF7 ADR cells)10.0 (MCF7 ADR cells)58.8
Siramesine 0.1217141.7

Note: Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki(σ1) / Ki(σ2).

Table 2: In Vitro Efficacy (IC50/EC50)
CompoundAssayCell Line(s)IC50/EC50
This compound Inhibition of cell growthMCF725 nM (48h)
Inhibition of cell growthMCF7 ADR15 nM (48h)
Inhibition of electrically evoked twitchGuinea pig bladder2.62 µM
Inhibition of electrically evoked twitchGuinea pig ileum3.96 µM
Siramesine Antiproliferative effectsWEHI-S, MCF-71-50 µM
Induction of cell deathVarious cancer cell lines> 20 µM
Induction of lysosomal membrane permeabilizationProstate cancer cells10-20 µM

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies cited in this guide.

Sigma Receptor Binding Assays

The binding affinities of this compound and siramesine for σ1 and σ2 receptors are typically determined through competitive radioligand binding assays.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for sigma receptors.

  • General Protocol:

    • Tissue Preparation: Membrane homogenates from tissues rich in sigma receptors are used. For σ1 receptors, guinea pig brain is a common source, while rat liver is often used for σ2 receptors.

    • Radioligand: A radiolabeled ligand with known affinity for the target receptor is used, such as --INVALID-LINK---pentazocine for σ1 receptors or [3H]DTG for both σ1 and σ2 receptors.

    • Assay Conditions: The membrane homogenates are incubated with the radioligand and varying concentrations of the unlabeled test compound (PB28 or siramesine). To measure binding to σ2 receptors specifically when using a non-selective radioligand like [3H]DTG, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to block the radioligand from binding to σ1 sites.

    • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability and Cytotoxicity Assays

The antiproliferative and cytotoxic effects of these compounds are assessed using various in vitro assays.

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50/IC50) or is lethal to 50% of the cells (LC50).

  • Sulforhodamine B (SRB) Assay:

    • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of this compound or siramesine for a specified period (e.g., 48 hours).

    • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid.

    • Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

    • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • LDH Release Assay:

    • Principle: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cytotoxicity.

    • Procedure: Cells are treated with the test compound. After the incubation period, the culture supernatant is collected and incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Detection: The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product. The amount of formazan is quantified by measuring the absorbance, which is proportional to the amount of LDH released and thus to the level of cell death.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound and siramesine exert their cellular effects.

PB28_Mechanism PB28 This compound Sigma2R σ2 Receptor PB28->Sigma2R Agonist Sigma1R σ1 Receptor PB28->Sigma1R Antagonist ER Endoplasmic Reticulum Sigma2R->ER PI3K_AKT_mTOR PI3K-AKT-mTOR Signaling Sigma2R->PI3K_AKT_mTOR Inhibition Sigma1R->ER Mitochondria Mitochondria ER->Mitochondria Stress Signaling ROS ↑ ROS Production Mitochondria->ROS Caspase_Independent Caspase-Independent Apoptosis ROS->Caspase_Independent Cell_Growth ↓ Cell Growth & Proliferation PI3K_AKT_mTOR->Cell_Growth Siramesine_Lysosome_Mechanism Siramesine Siramesine Lysosome Lysosome Siramesine->Lysosome Accumulation (Lysosomotropic Detergent) mTORC1 mTORC1 Inhibition Siramesine->mTORC1 pH_Increase ↑ Lysosomal pH Lysosome->pH_Increase LMP Lysosomal Membrane Permeabilization (LMP) pH_Increase->LMP Cathepsins Cathepsin Release LMP->Cathepsins Cell_Death Cathepsin-Dependent Cell Death Cathepsins->Cell_Death Autophagy Autophagosome Accumulation mTORC1->Autophagy Siramesine_Mitochondria_Mechanism Siramesine Siramesine Mitochondria Mitochondria Siramesine->Mitochondria Destabilization MMP_Loss ↓ Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Analysis of PB28 Dihydrochloride and Other Sigma-2 Receptor Agonists in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a promising therapeutic target in oncology due to its overexpression in various tumors, including breast cancer. Agonists of the σ2 receptor have demonstrated potent anti-tumor activity, inducing cell death through unique signaling pathways. This guide provides a comparative overview of PB28 dihydrochloride against other notable σ2 receptor agonists, siramesine and SV119, with a focus on their efficacy and mechanisms of action in breast cancer models.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of this compound, siramesine, and other sigma-2 receptor agonists against various breast cancer cell lines. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

CompoundCell LineIC50Exposure TimeReference
This compound MCF-7 (ER+)25 nM48 hours[1][2]
MCF-7/ADR (Doxorubicin-resistant)15 nM48 hours[1][2]
Siramesine WEHI-S (Murine Fibrosarcoma)1.8 µM45 hours[3]
MCF-7 (ER+)Not explicitly found in a comparable format
MDA-MB-231 (TNBC)Not explicitly found in a comparable format
SV119 EMT-6 (Murine Breast Carcinoma)Cytotoxicity demonstrated, but specific IC50 not provided in reviewed sources. Primarily studied as a targeting ligand.24 hours (for caspase activation studies)

Mechanisms of Action and Signaling Pathways

Sigma-2 receptor agonists induce cancer cell death through a novel, caspase-independent apoptotic pathway. This distinct mechanism offers a potential advantage in overcoming resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.

This compound: A Dual-Action Agent

This compound, a cyclohexylpiperazine derivative, exhibits high affinity for the σ2 receptor and also acts as a σ1 receptor antagonist. Its anti-cancer effects in breast cancer models are multifaceted:

  • Induction of Caspase-Independent Apoptosis: PB28 triggers programmed cell death without the involvement of caspases, key mediators of classical apoptosis.

  • Cell Cycle Arrest: It causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.

  • Modulation of P-glycoprotein (P-gp): PB28 has been shown to reduce the expression of P-gp, a protein associated with multidrug resistance. This suggests a potential role for PB28 in sensitizing resistant tumors to other chemotherapeutic agents.

Siramesine: Lysosomal Destabilization and Oxidative Stress

Siramesine, another potent σ2 receptor agonist, induces cell death through mechanisms that involve:

  • Lysosomal Membrane Permeabilization: Siramesine can disrupt lysosomal integrity, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering cell death.

  • Oxidative Stress: The induction of reactive oxygen species (ROS) is another key event in siramesine-mediated cytotoxicity.

SV119: A Targeting Ligand with Therapeutic Potential

SV119 is a well-characterized σ2 receptor ligand that has been primarily explored for its ability to selectively deliver therapeutic payloads to cancer cells. While it does induce apoptosis, its primary application in the reviewed literature is as a targeting moiety for nanoparticles and other drug delivery systems to enhance their uptake in σ2 receptor-overexpressing tumors.

Key Signaling Pathway: Caspase-Independent Apoptosis

The diagram below illustrates the proposed caspase-independent apoptotic pathway initiated by σ2 receptor agonists. Activation of the σ2 receptor leads to a cascade of events that bypass the traditional caspase-dependent machinery, culminating in cell death. This pathway's independence from p53 and caspases makes it a promising avenue for treating drug-resistant cancers.

sigma2_apoptosis Sigma-2 Receptor-Mediated Caspase-Independent Apoptosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm sigma2_agonist Sigma-2 Receptor Agonist (e.g., PB28, Siramesine) sigma2_receptor Sigma-2 Receptor (TMEM97) sigma2_agonist->sigma2_receptor Binding & Activation unknown_mediators Downstream Effectors (Mechanism Under Investigation) sigma2_receptor->unknown_mediators Signal Transduction mitochondrial_dysfunction Mitochondrial Dysfunction (No Cytochrome C Release) unknown_mediators->mitochondrial_dysfunction apoptosis Caspase-Independent Apoptosis mitochondrial_dysfunction->apoptosis

Sigma-2 Receptor-Mediated Apoptosis Pathway.

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

Cell Viability and Cytotoxicity Assays (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MCF-7/ADR) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the sigma-2 receptor agonist (e.g., PB28, siramesine) for a specified duration (e.g., 48 hours).

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.

P-glycoprotein Expression Analysis
  • Western Blotting: Cell lysates from treated and untreated cells are subjected to SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for P-glycoprotein.

  • Flow Cytometry: Cells are incubated with a fluorescently labeled antibody against an external epitope of P-gp and analyzed by flow cytometry to quantify surface expression.

Conclusion

This compound and other sigma-2 receptor agonists represent a promising class of anti-cancer agents for breast cancer therapy. Their ability to induce a unique form of caspase-independent apoptosis and, in the case of PB28, to modulate multidrug resistance, makes them attractive candidates for further preclinical and clinical investigation. While direct comparative studies are limited, the available data suggest that PB28 exhibits high potency in the nanomolar range. Further research is warranted to fully elucidate the molecular mechanisms of these compounds and to identify predictive biomarkers for patient stratification. The development of targeted drug delivery systems utilizing ligands like SV119 may further enhance the therapeutic index of this promising class of molecules.

References

Validating Sigma-2 Receptor Engagement: A Comparative Guide to PB28 Dihydrochloride and its Alternatives in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PB28 dihydrochloride with other common sigma-2 receptor ligands. It includes supporting experimental data and detailed protocols to aid in the validation of sigma-2 receptor engagement in live cell studies.

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), is a promising therapeutic target, particularly in oncology and neurodegenerative diseases, due to its overexpression in proliferating cells. This compound is a well-characterized, high-affinity sigma-2 receptor agonist; however, it also exhibits high affinity for the sigma-1 receptor, making it a non-selective ligand. This guide explores experimental approaches to validate its engagement with the sigma-2 receptor and compares its performance with alternative ligands.

Quantitative Comparison of Sigma-2 Receptor Ligands

The selection of a suitable ligand is critical for specific and reliable experimental outcomes. The following table summarizes the binding affinities and functional potencies of PB28 and other commonly used sigma-2 receptor ligands.

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity (σ1/σ2)Functional Assay (EC50/IC50)Cell Line(s)
PB28 0.680.38~0.56IC50: 15-25 nM (Cell Growth)MCF7, MCF7 ADR
Siramesine 0.1217~141EC50: 11.4 µM (Cell Viability)EMT-6
SW120 11450~41-MDA-MB-435
PB221 ---IC50: 10.61 µM (Cell Viability)ALTS1C1

Note: Ki values represent the inhibition constant, indicating binding affinity (a lower value means higher affinity). EC50/IC50 values represent the concentration of a ligand that gives half-maximal response (EC50) or inhibition (IC50). These values can vary depending on the experimental conditions and cell lines used.

Experimental Protocols for Validating Sigma-2 Receptor Engagement

To validate the engagement of PB28 or alternative ligands with the sigma-2 receptor in live cells, a combination of binding, imaging, and functional assays is recommended.

Radioligand Binding Assay

This assay directly measures the binding affinity of a ligand to its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Principle: This is a competitive binding assay where the test ligand competes with a known radiolabeled sigma-2 receptor ligand (e.g., [3H]DTG or [3H]RHM-1) for binding to the receptor in cell membrane preparations.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the sigma-2 receptor (e.g., rat liver) in ice-cold buffer and centrifuge to pellet the membranes.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., PB28). To measure binding specifically to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to block binding to sigma-1 receptors.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using appropriate software.

Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubation Incubation setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Live-Cell Fluorescence Microscopy

This technique allows for the visualization of ligand binding and internalization in real-time.

Objective: To visualize the binding and subcellular localization of a fluorescently-labeled sigma-2 receptor ligand.

Principle: A fluorescent ligand, such as SW120, is used to directly observe receptor engagement and trafficking within live or fixed cells using a fluorescence microscope.

Protocol:

  • Cell Culture: Plate cells known to express the sigma-2 receptor (e.g., MDA-MB-435) on glass-bottom dishes or coverslips.

  • Ligand Incubation: Incubate the cells with a fluorescent sigma-2 ligand (e.g., 50-100 nM SW120) in culture medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove unbound ligand.

  • Imaging: Image the live cells using a fluorescence microscope (e.g., confocal) with the appropriate filter sets for the fluorophore. For fixed-cell imaging, cells can be fixed with paraformaldehyde before mounting and imaging.

  • Co-localization (Optional): To determine the subcellular localization of the receptor-ligand complex, co-stain with organelle-specific fluorescent markers (e.g., for mitochondria or endoplasmic reticulum).

Fluorescence Microscopy Workflow culture Cell Culture incubation Incubation with Fluorescent Ligand culture->incubation washing Washing incubation->washing imaging Fluorescence Imaging washing->imaging colocalization Co-localization Analysis (Optional) imaging->colocalization

Caption: Workflow for live-cell fluorescence microscopy.

Calcium Flux Assay

Activation of the sigma-2 receptor can lead to changes in intracellular calcium concentrations.

Objective: To measure changes in intracellular calcium levels upon ligand binding.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 or Fluo-4). Upon receptor activation by an agonist, changes in intracellular calcium are detected as a change in the fluorescence of the dye, which can be measured using a plate reader or flow cytometer.

Protocol:

  • Cell Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Ligand Addition: Add the sigma-2 receptor ligand (e.g., PB28) to the cells.

  • Kinetic Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Quantify the change in fluorescence to determine the effect of the ligand on intracellular calcium levels.

Calcium Flux Assay Workflow loading Cell Loading with Calcium Dye baseline Baseline Fluorescence Measurement loading->baseline addition Ligand Addition baseline->addition measurement Kinetic Fluorescence Measurement addition->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for a calcium flux assay.

Apoptosis Assay

Sigma-2 receptor agonists are known to induce apoptosis in cancer cells.

Objective: To determine if a sigma-2 receptor ligand induces programmed cell death.

Principle: Various methods can be used to detect apoptosis, including measuring the activity of caspases (key enzymes in the apoptotic pathway), detecting DNA fragmentation (TUNEL assay), or quantifying the externalization of phosphatidylserine (Annexin V staining).

Protocol (Caspase-3 Activity Assay):

  • Cell Treatment: Treat cells with the sigma-2 receptor ligand for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase-3 Assay: Add a substrate for caspase-3 that produces a fluorescent or colorimetric signal upon cleavage.

  • Measurement: Measure the signal using a plate reader.

  • Data Analysis: Compare the signal from treated cells to untreated controls to determine the level of caspase-3 activation.

Apoptosis Assay Workflow treatment Cell Treatment with Ligand lysis Cell Lysis treatment->lysis assay Caspase-3 Activity Assay lysis->assay measurement Signal Measurement assay->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for a caspase-3 apoptosis assay.

Sigma-2 Receptor Signaling Pathways

Understanding the downstream signaling pathways of the sigma-2 receptor is crucial for interpreting the functional consequences of ligand engagement.

Cholesterol Homeostasis: The sigma-2 receptor (TMEM97) is involved in cholesterol homeostasis by interacting with proteins like the Niemann-Pick C1 (NPC1) protein, which is critical for cholesterol transport out of lysosomes.

Cell Proliferation and Survival: Ligand binding to the sigma-2 receptor can modulate the PI3K-AKT-mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival. Agonists like PB28 can inhibit this pathway, leading to anti-proliferative effects in cancer cells.

Sigma-2 Receptor Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular S2R Sigma-2 Receptor (TMEM97) PI3K PI3K S2R->PI3K inhibits Apoptosis Apoptosis S2R->Apoptosis induces NPC1 NPC1 S2R->NPC1 interacts with AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Cholesterol Cholesterol Homeostasis NPC1->Cholesterol PB28 PB28 (Agonist) PB28->S2R binds

Caption: Overview of sigma-2 receptor signaling pathways.

Conclusion

Validating the engagement of this compound with the sigma-2 receptor requires a multi-faceted approach employing binding, imaging, and functional assays. While PB28 is a potent tool, its lack of selectivity necessitates careful experimental design and the use of appropriate controls. For studies requiring high selectivity, alternative ligands such as Siramesine or the fluorescent probe SW120 offer valuable advantages. The choice of ligand and experimental methodology should be guided by the specific research question and the cellular context being investigated. This guide provides the foundational information and protocols to enable researchers to confidently design and execute experiments to probe the function of the sigma-2 receptor in live cells.

A Comparative Guide to the Anticancer Efficacy of PB28 Dihydrochloride Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer effects of PB28 dihydrochloride, a potent sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1][2] We present comparative data on its efficacy against various cancer cell lines, benchmarked against other sigma receptor ligands. Detailed experimental protocols and mechanistic pathway diagrams are included to support further research and drug development efforts.

I. Comparative Efficacy of this compound

This compound has demonstrated significant antiproliferative and cytotoxic effects in a range of human cancer cell lines.[3] Its activity is particularly notable in breast cancer, including multidrug-resistant phenotypes, and renal cancer.

Table 1: Antiproliferative Activity (IC50) of PB28 and Comparative Compounds

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for PB28 and other sigma ligands after a 48-hour treatment period.

Cell LineCancer TypePB28 (nM)Siramesine (nM)Notes
MCF7 Breast Adenocarcinoma25-PB28 shows high affinity for σ2 receptors (Ki = 0.28 nM) in this cell line.[2]
MCF7 ADR Doxorubicin-Resistant Breast Adenocarcinoma15-This cell line has high P-glycoprotein (P-gp) expression.[1]
OS-RC-2 Renal CancerNot specified-PB28 was shown to suppress proliferation and invasion in this cell line.
Various NCI-60 PanelVariesVariesA study investigated PB28 and siramesine across 23 cell lines, showing varied dose-responses.

Data for siramesine and other comparators from the NCI-60 panel study require sourcing the specific IC50 values which were presented as dose-response curves in the original publication.

Table 2: Mechanistic Effects of this compound in Breast Cancer Cell Lines

EffectMCF7MCF7 ADRExperimental Condition
Apoptosis Induction ~15% increase in Annexin V-positive cells~15% increase in Annexin V-positive cells1-day exposure to PB28.
Cell Cycle Arrest ~50% increase in G0/G1 phase~50% increase in G0/G1 phaseTime-independent effect.
P-gp Expression Inhibition from 25% to 60%Inhibition from 50% to 90%Concentration and time-dependent.
Doxorubicin Accumulation ~50% increase~75% increaseMeasured by flow cytometry.

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of PB28's anticancer effects.

1. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or comparator compounds for a specified period (e.g., 48 hours).

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound (e.g., PB28 at its IC50 concentration) for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry within 1 hour. The percentage of cells in each quadrant (viable, early/late apoptosis, necrosis) is quantified.

3. Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment & Harvesting: Cells are treated as described for the apoptosis assay.

  • Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at 37°C.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

4. Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample and evaluate their expression levels (e.g., P-gp, components of the PI3K/AKT pathway).

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., P-gp, p-AKT, total AKT) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

III. Visualizing Mechanisms of Action

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer effects of a compound like PB28.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Compound_Prep PB28 Stock Preparation Compound_Prep->Treatment MTT Proliferation (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western Protein Expression (Western Blot) Treatment->Western Analysis IC50 Calculation Statistical Analysis Pathway Mapping MTT->Analysis Apoptosis->Analysis Cell_Cycle->Analysis Western->Analysis

Caption: General experimental workflow for in vitro anticancer drug testing.

PB28's Proposed Signaling Pathway in Breast Cancer

PB28 exerts its anticancer effects through a multi-faceted mechanism involving sigma receptor modulation, cell cycle arrest, and induction of a unique form of apoptosis.

G PB28 This compound Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist Sigma1R Sigma-1 Receptor PB28->Sigma1R Antagonist Pgp P-glycoprotein (P-gp) Expression Sigma2R->Pgp Cell_Cycle Cell Cycle Progression Sigma2R->Cell_Cycle Apoptosis_Pathway Apoptotic Signaling Sigma2R->Apoptosis_Pathway Dox_efflux Doxorubicin Efflux Pgp->Dox_efflux Down-regulation Cell_Death Inhibition of Cell Growth Dox_efflux->Cell_Death G1_Arrest G0/G1 Phase Arrest Cell_Cycle->G1_Arrest Inhibition G1_Arrest->Cell_Death Caspase_Ind_Apoptosis Caspase-Independent Apoptosis Apoptosis_Pathway->Caspase_Ind_Apoptosis Induction Caspase_Ind_Apoptosis->Cell_Death

Caption: PB28's mechanism in breast cancer cells.

PB28's Regulation of the PI3K-AKT-mTOR Pathway in Renal Cancer

In renal cancer cells, PB28 has been shown to suppress tumorigenic behaviors by inhibiting the PI3K-AKT-mTOR signaling pathway, a critical regulator of cell proliferation, survival, and invasion.

G PB28 PB28 Sigma2R Sigma-2 Receptor (TMEM97) PB28->Sigma2R Agonist PI3K PI3K Sigma2R->PI3K Inhibits (via decreased phosphorylation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation

Caption: PB28 inhibits the PI3K-AKT-mTOR pathway in renal cancer.

References

Head-to-head comparison of PB28 dihydrochloride and haloperidol on sigma receptors

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: PB28 Dihydrochloride and Haloperidol on Sigma Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of this compound and the classic antipsychotic drug haloperidol, focusing on their interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors. The information presented is collated from experimental data to assist researchers in understanding the distinct pharmacological profiles of these two critical research compounds.

Overview and Chemical Structures

This compound is a synthetic cyclohexylpiperazine derivative recognized as a high-affinity sigma receptor modulator. It is predominantly characterized as a σ1 receptor antagonist and a σ2 receptor agonist[1][2]. Its potent and mixed activity profile has made it a valuable tool in cancer research and, more recently, in studies exploring host-directed antiviral therapies[3][4].

Haloperidol is a butyrophenone antipsychotic drug whose therapeutic effects are primarily attributed to dopamine D2 receptor antagonism[5]. However, it also binds with high affinity to sigma receptors, acting as a σ1 receptor antagonist. This interaction is thought to contribute to both its therapeutic effects and some of its side effects. Unlike PB28, its functional activity at the σ2 receptor is less definitively characterized, though it is often considered a mixed σ1/σ2 antagonist.

Quantitative Comparison of Binding Affinity

The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is crucial for comparing the potency of PB28 and haloperidol. Lower Ki values indicate higher binding affinity. The data below is compiled from various radioligand binding assays.

CompoundReceptorBinding Affinity (Ki) [nM]Tissue/Cell SourceReference
This compound σ10.38Guinea Pig Brain
σ20.68Rat Liver
σ113.0MCF7 Cells
σ20.28MCF7 Cells
Haloperidol σ12.2Not Specified
σ12.7 ± 0.5Not Specified
σ15.2 ± 1.3Guinea Pig Liver
σ217.0 ± 1.5Not Specified

Summary of Affinity Data:

  • PB28 consistently demonstrates sub-nanomolar to low nanomolar affinity for both σ1 and σ2 receptors, establishing it as a high-potency, pan-sigma receptor ligand.

  • Haloperidol also displays high, nanomolar affinity for the σ1 receptor, comparable to that of PB28. However, its affinity for the σ2 receptor is notably lower than that of PB28.

Functional Activity at Sigma Receptors

Beyond binding, the functional consequence (agonist vs. antagonist activity) of receptor engagement is critical. PB28 and haloperidol exhibit distinct functional profiles that lead to different cellular outcomes.

CompoundReceptorFunctional ActivityKey Cellular OutcomeReference
This compound σ1AntagonistPro-apoptotic, Antiproliferative
σ2AgonistPro-apoptotic, Antiproliferative
Haloperidol σ1AntagonistNeuroprotective, Antiproliferative
σ2Mixed/AntagonistAntiproliferative
Haloperidol Metabolites σ1AgonistBDNF Secretion

Summary of Functional Activity:

  • PB28 acts as a σ1 antagonist and a σ2 agonist. This specific combination of activities has been shown to induce potent cytotoxic and antiproliferative effects in various cancer cell lines, often through caspase-independent apoptosis.

  • Haloperidol is primarily characterized as a σ1 antagonist. This activity has been linked to neuroprotective effects against oxidative stress in certain cellular models. Interestingly, its metabolites can function as σ1 agonists, promoting the secretion of Brain-Derived Neurotrophic Factor (BDNF), a mechanism distinct from the parent drug. The collective antagonism at both sigma receptors by haloperidol is associated with inhibiting cancer cell growth.

Experimental Protocols

The data presented in this guide are primarily derived from competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Protocol 1: Sigma-1 (σ1) Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the σ1 receptor.

  • Biological Source: Membrane homogenates from guinea pig brain or liver, chosen for their high density of σ1 receptors.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist, is used at a concentration near its dissociation constant (Kd).

  • Procedure:

    • Incubation: A fixed amount of membrane protein is incubated with the [³H]-(+)-pentazocine radioligand and a range of concentrations of the unlabeled test compound (e.g., PB28 or haloperidol).

    • Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of an unlabeled reference ligand (such as haloperidol) to saturate all specific binding sites.

    • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Washing: Filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 (σ2) Receptor Competitive Binding Assay

This assay is adapted to measure binding specifically to the σ2 receptor.

  • Biological Source: Membrane homogenates from rat liver, which express a high level of σ2 receptors.

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective ligand that binds to both σ1 and σ2 receptors.

  • Procedure: The protocol is similar to the σ1 assay with one critical modification:

    • Masking of σ1 Sites: A saturating concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to all assay tubes. This "masks" the σ1 receptors, ensuring that any binding of [³H]-DTG occurs predominantly at the σ2 receptor sites.

  • Data Analysis: The analysis follows the same principles as the σ1 assay to determine the IC50 and Ki values for the σ2 receptor.

Visualized Workflows and Signaling Pathways

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Quantification cluster_result Data Analysis Membrane Membrane Homogenate (e.g., Guinea Pig Brain for σ1) Incubate_Total Incubate: Membrane + Radioligand + Test Compound (Varying Conc.) Membrane->Incubate_Total Incubate_NSB Incubate: Membrane + Radioligand + NSB Control Membrane->Incubate_NSB Radio Radioligand (e.g., [³H]-(+)-pentazocine) Radio->Incubate_Total Radio->Incubate_NSB TestCmp Test Compound (PB28 or Haloperidol) TestCmp->Incubate_Total NSB Non-Specific Binding Control (e.g., 10µM Haloperidol) NSB->Incubate_NSB Filter Rapid Vacuum Filtration (GF/B Filters) Incubate_Total->Filter Incubate_NSB->Filter Count Liquid Scintillation Counting Filter->Count Calc Calculate Specific Binding (Total - NSB) Count->Calc Curve Generate Displacement Curve Calc->Curve Ki Determine IC50 -> Calculate Ki (Cheng-Prusoff Equation) Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

G cluster_pb28 This compound cluster_halo Haloperidol PB28 PB28 S1_PB σ1 Receptor PB28->S1_PB Antagonist S2_PB σ2 Receptor PB28->S2_PB Agonist Outcome_PB Cell Death (Apoptosis) S1_PB->Outcome_PB S2_PB->Outcome_PB HALO Haloperidol S1_HALO σ1 Receptor HALO->S1_HALO Antagonist S2_HALO σ2 Receptor HALO->S2_HALO Antagonist Outcome_HALO Neuroprotection & Cell Growth Inhibition S1_HALO->Outcome_HALO S2_HALO->Outcome_HALO

References

Unraveling the On-Target Effects of PB28 Dihydrochloride: A Comparative Guide Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to critically evaluate the on-target effects of PB28 dihydrochloride, a putative sigma-2 receptor agonist. Utilizing small interfering RNA (siRNA) knockdown of the sigma-2 receptor, recently identified as Transmembrane Protein 97 (TMEM97), we delve into the experimental data to confirm the role of this receptor in mediating the cellular effects of PB28. This objective analysis is designed to aid researchers in interpreting the specificity of PB28 and to guide future drug development efforts targeting the sigma-2 receptor.

Executive Summary

This compound is widely used as a selective sigma-2 (σ2) receptor agonist to probe the functions of this receptor in various cellular processes, particularly in cancer biology where the σ2 receptor is often overexpressed. The conventional hypothesis posits that the cytotoxic and anti-proliferative effects of PB28 are mediated through its interaction with the σ2 receptor (TMEM97). A standard method to validate this on-target activity is to employ siRNA to silence the expression of the target gene (TMEM97) and observe whether the effects of the compound are diminished or abrogated.

However, recent studies have presented conflicting evidence. While siRNA-mediated knockdown of TMEM97 has been shown to proportionally reduce the binding of sigma-2 receptor ligands, surprisingly, some key research indicates that the cytotoxic effects of PB28 and other sigma-2 ligands persist even in the absence of TMEM97. This guide will present the available data, experimental protocols, and a critical discussion of these findings to provide a balanced perspective on the on-target effects of this compound.

Data Presentation: PB28 Effects Post-TMEM97 Knockdown

The following tables summarize the quantitative data from studies investigating the effects of this compound in the context of TMEM97 expression.

Table 1: Effect of TMEM97 Knockdown on Sigma-2 Receptor Ligand Binding

Cell LineLigandTMEM97 StatusChange in Ligand BindingReference
PC-12[³H]DTGsiRNA knockdownProportional reduction[1]
MIA PaCa-2SW120 (fluorescent ligand)siRNA knockdown (~80%)~20% reduction in binding[2]

Table 2: Cytotoxicity of this compound with and without TMEM97

Cell LineTMEM97 StatusPB28 EC50 (µM)Conclusion on Cytotoxicity MediationReference
HeLaWild-TypeNot specifiedCytotoxicity observed[3]
HeLaTMEM97 Knockout (KO)59.8Cytotoxicity is not mediated by TMEM97[3]
HeLaTMEM97/PGRMC1 Double KO57.4Cytotoxicity is not mediated by TMEM97 or PGRMC1[3]

Table 3: Effects of PB28 and Other Sigma-2 Ligands on Cancer Cell Proliferation

Cell LineCompoundObservationImplied TargetReference
MCF7, MCF7 ADR (human breast cancer)PB28Inhibited cell growth, induced G0/G1 arrest and caspase-independent apoptosis.Sigma-2 Receptor
Renal Cancer Cells (786-O, ACHN)PB28Suppressed cell proliferation, migration, and invasion.Sigma-2 Receptor/TMEM97
MDA-MB-231 (triple-negative breast cancer)PB28, SM21Enhanced cell proliferation and migration.Sigma-2 Receptor/TMEM97
MDA-MB-231, MDA-MB-468 (triple-negative breast cancer)NO1 (another σ2R/TMEM97 ligand)Reduced cell proliferation and survival, induced apoptosis.Sigma-2 Receptor/TMEM97

Experimental Protocols

siRNA Knockdown of TMEM97

This protocol provides a general framework for the transient knockdown of TMEM97 in cultured mammalian cells. Optimization for specific cell lines is recommended.

Materials:

  • TMEM97-specific siRNA duplexes (and non-targeting control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmol of siRNA (TMEM97-specific or control) into 100 µL of Opti-MEM™ Medium.

    • In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ Medium.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the siRNA-lipid complex mixture to the cells.

    • Add 800 µL of fresh, antibiotic-free complete culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically, typically by assessing TMEM97 mRNA or protein levels via RT-qPCR or Western blot, respectively.

Cell Viability (MTT) Assay

This protocol outlines the measurement of cell viability following siRNA knockdown and treatment with this compound.

Materials:

  • Cells in 96-well plates (post-siRNA transfection and drug treatment)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Treatment: Following the desired period of TMEM97 knockdown (e.g., 48 hours), treat the cells with various concentrations of this compound or a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The EC50 value (the concentration of drug that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualizations

Signaling and Experimental Workflows

experimental_workflow cluster_sirna siRNA Knockdown cluster_treatment Drug Treatment cluster_analysis Analysis siRNA TMEM97 siRNA (or control siRNA) transfection Transfection into Cancer Cells siRNA->transfection knockdown TMEM97 Protein Expression Reduced transfection->knockdown control_cells Control siRNA Cells knockdown_cells TMEM97 Knockdown Cells pb28 This compound Treatment pb28->control_cells pb28->knockdown_cells viability Cell Viability Assay (e.g., MTT) control_cells->viability knockdown_cells->viability comparison Compare Effects viability->comparison apoptosis Apoptosis Assay apoptosis->comparison

Caption: Experimental workflow for siRNA knockdown and drug treatment.

signaling_pathway PB28 This compound S2R Sigma-2 Receptor (TMEM97) PB28->S2R Agonist PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with LDLR LDLR S2R->LDLR Interacts with NPC1 NPC1 S2R->NPC1 Regulates Proliferation Cell Proliferation S2R->Proliferation Apoptosis Apoptosis S2R->Apoptosis PI3K_AKT PI3K/AKT/mTOR Pathway S2R->PI3K_AKT Cholesterol Cholesterol Homeostasis PGRMC1->Cholesterol LDLR->Cholesterol NPC1->Cholesterol

Caption: Putative signaling pathways of the Sigma-2 Receptor (TMEM97).

logical_relationship cluster_hypothesis On-Target Hypothesis cluster_experiment Experimental Test cluster_results Potential Outcomes cluster_conclusion Conclusion H1 PB28 induces cytotoxicity via TMEM97 E1 Knockdown TMEM97 with siRNA H1->E1 E2 Treat with PB28 E1->E2 R1 Cytotoxicity is reduced or abolished E2->R1 R2 Cytotoxicity is unchanged E2->R2 C1 Confirms on-target effect R1->C1 C2 Suggests off-target or TMEM97-independent mechanism R2->C2

Caption: Logical framework for validating on-target effects.

Discussion and Conclusion

The use of siRNA to validate drug targets is a cornerstone of modern pharmacology. In the case of this compound, the data presents a complex and somewhat contradictory picture.

Evidence for On-Target Effects:

  • The knockdown of TMEM97 leads to a reduction in the binding of sigma-2 receptor ligands, providing strong evidence that TMEM97 is the direct binding target.

  • Several studies demonstrate that PB28 modulates cellular processes known to be influenced by the sigma-2 receptor, such as proliferation and apoptosis, in cancer cell lines that express the receptor.

Evidence Against On-Target Cytotoxicity:

  • A key study using CRISPR/Cas9-mediated knockout of TMEM97 in HeLa cells found that the cytotoxic potency (EC50) of PB28 was not significantly altered. This suggests that while PB28 binds to TMEM97, its cell-killing effect may be independent of this interaction.

  • The observation that different sigma-2 receptor ligands can have opposing effects on cell proliferation (e.g., PB28 and SM21 promoting proliferation while NO1 inhibits it in the same cell line) further complicates the direct correlation between receptor binding and a specific functional outcome.

Alternative Hypotheses and Future Directions:

  • Off-Target Effects: The cytotoxic effects of PB28 may be mediated by interactions with other cellular targets that are yet to be fully identified.

  • TMEM97-Independent Signaling: PB28 might initiate signaling cascades that are independent of its binding to TMEM97, or TMEM97 may not be the sole protein responsible for transducing the cytotoxic signal.

  • Cell-Type Specificity: The role of TMEM97 in mediating the effects of PB28 could be highly dependent on the cellular context, including the expression levels of interacting partners like PGRMC1 and the specific signaling pathways active in a given cell type.

When using this compound as a tool to study the sigma-2 receptor, it is crucial to exercise caution in interpreting the results. While it remains a valuable ligand for probing sigma-2 receptor binding, its use as a specific agonist to induce cytotoxicity through this receptor is questionable based on current evidence.

To definitively confirm the on-target effects of PB28 or any other sigma-2 ligand in a specific experimental system, it is recommended to:

  • Perform TMEM97 knockdown or knockout as a critical negative control.

  • Measure not only the primary endpoint of interest (e.g., cell viability) but also proximal indicators of target engagement (e.g., downstream signaling events known to be regulated by the sigma-2 receptor).

  • Consider using multiple, structurally distinct sigma-2 receptor ligands to ascertain if the observed effects are consistent across the class of compounds.

This comparative guide underscores the importance of rigorous target validation in drug discovery and provides a framework for researchers to critically assess the on-target effects of chemical probes like this compound. The conflicting data highlights an active area of research and an opportunity for further investigation into the complex biology of the sigma-2 receptor and its ligands.

References

PB28 Dihydrochloride: A Comparative Analysis of its High Selectivity for Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of PB28 dihydrochloride's binding affinity for its primary targets, the sigma-1 (σ1) and sigma-2 (σ2) receptors, against a panel of common off-target central nervous system receptors. The data presented underscores the compound's high selectivity, making it a valuable tool for investigating the roles of sigma receptors in various physiological and pathological processes.

This compound has emerged as a potent and selective ligand for sigma receptors, demonstrating subnanomolar affinity for both subtypes.[1] Its utility in preclinical research, particularly in oncology and neurology, is well-documented. A comprehensive analysis of its binding profile reveals a significant preference for sigma receptors over other receptor families, minimizing the potential for confounding off-target effects.

Comparative Binding Affinity Profile

The selectivity of this compound is best illustrated by comparing its binding affinities (Ki values) for sigma receptors with those for a range of other receptors. The following table summarizes these findings, with lower Ki values indicating higher binding affinity.

Receptor TargetLigandKi (nM)
Sigma-1 (σ1) PB28 0.38
Sigma-2 (σ2) PB28 0.68
Adrenergic α1PB281,360
Adrenergic α2PB28>10,000
Dopamine D1PB28>10,000
Dopamine D2PB281,300
Serotonin 5-HT1APB282,700
Serotonin 5-HT2PB281,800
Muscarinic M1PB28>10,000
Opioid (non-selective)PB28>10,000
Emopamil Binding Protein (EBP)PB282.5

Data compiled from Abate et al., 2020.

The data clearly demonstrates that this compound binds to σ1 and σ2 receptors with significantly higher affinity than to any of the other receptors tested. The Ki values for adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors are in the micromolar range, indicating a low potential for interaction at concentrations where it actively engages with sigma receptors. The notable exception is the Emopamil Binding Protein (EBP), for which PB28 also shows nanomolar affinity.

Experimental Protocols

The binding affinities presented were determined using standard radioligand binding assays. A detailed methodology for such an experiment is outlined below.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparations: Homogenates of guinea pig brain (for σ1) or rat liver (for σ2) are commonly used due to their high receptor densities.

  • Radioligand:

    • For σ1: --INVALID-LINK---pentazocine

    • For σ2: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ1 sites.

  • Test Compound: this compound, prepared in a range of concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: A mixture containing the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound is incubated in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To further clarify the experimental process and the biological context of PB28's action, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubate mixture to reach equilibrium Membrane->Incubation Radioligand Radioligand (e.g., ³H-pentazocine) Radioligand->Incubation Test_Compound Test Compound (PB28, various concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Wash Wash to remove unbound ligand Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca²⁺ Release Modulation IP3R->Ca_release Ligand PB28 (Ligand) Ligand->Sigma1 Binds Downstream Downstream Cellular Effects (e.g., Neuronal signaling, Cell survival) Ca_release->Downstream

References

A Comparative Analysis of Apoptotic Mechanisms: PB28 Dihydrochloride vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the distinct apoptotic pathways induced by the novel sigma-2 receptor agonist PB28 dihydrochloride and the conventional chemotherapeutic agent doxorubicin, supported by experimental data and protocols for the modern cancer researcher.

In the landscape of oncology drug development, understanding the precise mechanisms of cell death induced by therapeutic agents is paramount. This guide provides a comparative analysis of the apoptotic pathways triggered by this compound, a selective sigma-2 (σ2) receptor agonist, and doxorubicin, a long-standing anthracycline antibiotic used in chemotherapy. While both compounds ultimately lead to cancer cell demise, their underlying mechanisms diverge significantly, offering different therapeutic windows and potential combination strategies.

Executive Summary of Apoptotic Mechanisms

This compound and doxorubicin employ fundamentally different strategies to induce apoptosis. Doxorubicin primarily acts as a genotoxic agent, intercalating with DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and the activation of the intrinsic, caspase-dependent apoptotic pathway. In contrast, this compound initiates a caspase-independent cell death cascade by targeting the σ2 receptor, leading to lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS).

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data gathered from various in vitro studies on this compound and doxorubicin. It is important to note that direct comparisons are challenging due to variations in experimental conditions across studies.

Table 1: Comparative Cytotoxicity (IC50 Values)
Compound Cell Line IC50 Value
This compoundMCF7 (Breast Cancer)25 nM (48h)
MCF7 ADR (Doxorubicin-Resistant)15 nM (48h)
C6 (Glioma)Antiproliferative EC50 ~ 0.4 µM[1]
SK-N-SH (Neuroblastoma)Cytotoxic EC50 ~ 12 µM[1]
DoxorubicinMCF-7 (Breast Cancer)2.5 µM (24h)[2], 8306 nM (48h)
MDA-MB-231 (Breast Cancer)6602 nM (48h)
HepG2 (Liver Cancer)12.2 µM (24h)
A549 (Lung Cancer)> 20 µM (24h)
Table 2: Mechanistic Comparison of Apoptosis
Feature This compound Doxorubicin
Primary Target Sigma-2 (σ2) ReceptorDNA, Topoisomerase II
Apoptosis Type Caspase-independentPrimarily caspase-dependent
Key Initiating Event Lysosomal Membrane Permeabilization (LMP)DNA Double-Strand Breaks
Role of ROS Induces ROS productionGenerates ROS leading to oxidative stress
Mitochondrial Involvement Mitochondrial superoxide generation reportedIntrinsic pathway activation, cytochrome c release
Caspase Activation Not a primary mechanismActivation of caspase-3, -7, -8, and -9
Cell Cycle Arrest G0/G1 phaseG2/M to S-phase arrest

Signaling Pathways and Experimental Workflows

To visually delineate the distinct mechanisms of this compound and doxorubicin, the following diagrams, generated using the DOT language, illustrate their respective signaling cascades and a typical experimental workflow for their analysis.

PB28_Apoptotic_Pathway PB28 This compound Sigma2R Sigma-2 Receptor PB28->Sigma2R Binds to Lysosome Lysosome Sigma2R->Lysosome Triggers LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsins Release LMP->Cathepsins ROS Reactive Oxygen Species (ROS) Production LMP->ROS CellDeath Caspase-Independent Apoptosis Cathepsins->CellDeath ROS->CellDeath

Figure 1. Apoptotic Pathway of this compound.

Doxorubicin_Apoptotic_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB p53 p53 Activation DSB->p53 Bax Bax/Bcl-2 Ratio ↑ p53->Bax Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Caspase-Dependent Apoptosis Casp3->Apoptosis

Figure 2. Apoptotic Pathway of Doxorubicin.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays CellCulture Cancer Cell Culture (e.g., MCF-7) DrugTreatment Drug Treatment (PB28 or Doxorubicin) CellCulture->DrugTreatment MTT MTT Assay (Cytotoxicity, IC50) DrugTreatment->MTT AnnexinV Annexin V/PI Staining (Flow Cytometry) DrugTreatment->AnnexinV Caspase Caspase-3/7 Assay (Luminometry) DrugTreatment->Caspase ROS ROS Detection (DCFDA Staining) DrugTreatment->ROS LMP LMP Assay (Acridine Orange) DrugTreatment->LMP

Figure 3. General Experimental Workflow for Apoptosis Analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for the key assays used to characterize the apoptotic effects of this compound and doxorubicin.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds and to determine their half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Plate adherent cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or doxorubicin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After drug treatment, harvest the cells (including floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells on a flow cytometer. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Caspase-3/7 Activity Assay (Luminometry)

This assay quantifies the activity of key executioner caspases in the apoptotic cascade.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings.

  • Drug Treatment: Treat cells with the compounds for the desired duration.

  • Reagent Addition: Equilibrate the plate to room temperature and add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Lysis: Mix the plate on an orbital shaker to induce cell lysis and initiate the caspase reaction. Incubate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Reactive Oxygen Species (ROS) Detection (DCFDA Staining)

This assay measures the intracellular generation of ROS.

  • Cell Culture and Staining: Culture cells and then stain them with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM) for 30-45 minutes at 37°C in the dark.

  • Drug Treatment: After staining, treat the cells with this compound or doxorubicin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This assay detects the disruption of lysosomal membrane integrity.

  • Cell Staining: Incubate the cells with a low concentration of Acridine Orange (AO). AO accumulates in intact lysosomes and emits red fluorescence, while in the cytoplasm and nucleus it remains as monomers and emits green fluorescence.

  • Drug Treatment: Treat the cells with this compound.

  • Fluorescence Analysis: Monitor the change in fluorescence using a fluorescence microscope or a microplate reader. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Conclusion

The comparative analysis of this compound and doxorubicin reveals two distinct pathways to inducing apoptosis in cancer cells. Doxorubicin's well-established mechanism of DNA damage and subsequent caspase-dependent apoptosis contrasts sharply with this compound's novel approach of targeting the σ2 receptor to induce a caspase-independent cell death via lysosomal disruption and oxidative stress. This fundamental difference in their mechanisms of action suggests that this compound may be effective in doxorubicin-resistant tumors and opens avenues for synergistic combination therapies. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate these apoptotic pathways in their own cancer models.

References

Evaluating the Synergistic Potential of PB28 Dihydrochloride in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides a framework for evaluating the synergistic potential of combining PB28 dihydrochloride, a sigma-2 (σ2) receptor agonist, with paclitaxel, a widely used microtubule-stabilizing agent. While direct experimental data on the synergistic index of this specific combination is not yet publicly available, this document outlines the established mechanisms of each compound, a detailed protocol for determining their synergistic interaction, and the necessary tools for data visualization and interpretation.

Compound Mechanisms of Action

A thorough understanding of the individual mechanisms of action is crucial for hypothesizing and interpreting potential synergistic effects.

  • Paclitaxel: This well-established chemotherapeutic agent belongs to the taxane class of drugs. Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[1][2][3] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly necessary for cell division.[1][4] The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis or programmed cell death.

  • This compound: This compound is a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. The σ2 receptor is overexpressed in various tumor cell lines. Agonism of the σ2 receptor by PB28 has been shown to induce caspase-independent apoptosis and inhibit cell growth in cancer cells. Notably, studies have demonstrated that PB28 can synergize with other chemotherapeutic agents, such as anthracyclines, and may modulate the function of P-glycoprotein (P-gp), a key drug efflux pump involved in multidrug resistance.

Quantitative Analysis of Synergism

The Chou-Talalay method is a widely accepted approach for quantifying the nature of drug interactions, determining whether the combination is synergistic, additive, or antagonistic. The Combination Index (CI) is calculated based on the dose-effect relationships of the individual drugs and their combination.

Table 1: Hypothetical Combination Index (CI) Data for PB28 and Paclitaxel

Fraction Affected (Fa)PB28 (nM)Paclitaxel (nM)Combination Index (CI)Interpretation
0.251020.8Slight Synergy
0.502040.6Moderate Synergy
0.754080.4Synergy
0.9080160.2Strong Synergy

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results would be required to determine the true synergistic index. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Protocol for Determining Synergistic Index

This protocol outlines the key steps for assessing the synergistic effect of this compound and paclitaxel using a cell-based viability assay and the Chou-Talalay method.

1. Cell Culture and Reagents:

  • Select an appropriate cancer cell line (e.g., a breast or lung cancer cell line known to be sensitive to paclitaxel).
  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO) and store them at the recommended temperature.

2. Cell Viability Assay (e.g., MTT Assay):

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of PB28 and paclitaxel, both individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
  • Treat the cells with the single agents and the combinations for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Convert the absorbance values to percentage of cell viability relative to the untreated control.
  • Generate dose-response curves for each drug individually and for the combination.
  • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and the combination.
  • Use a software program like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The software will generate CI values at different effect levels (Fraction Affected, Fa).

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex workflows and biological pathways.

Experimental_Workflow Experimental Workflow for Synergy Evaluation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plates) cell_culture->seeding drug_prep Drug Preparation (PB28 & Paclitaxel) treatment Drug Treatment (Single & Combination) drug_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout dose_response Dose-Response Curves readout->dose_response ci_calc CI Calculation (Chou-Talalay) dose_response->ci_calc interpretation Synergy/Additive/Antagonism ci_calc->interpretation

Caption: Workflow for determining the synergistic index.

Signaling_Pathway Putative Signaling Pathway for PB28 and Paclitaxel Synergy PB28 PB28 Sigma2R Sigma-2 Receptor PB28->Sigma2R agonism Pgp P-glycoprotein (P-gp) PB28->Pgp inhibition? Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilization ER_Stress ER Stress Sigma2R->ER_Stress Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Pgp->Paclitaxel efflux Apoptosis Apoptosis ER_Stress->Apoptosis Mitotic_Arrest->Apoptosis

References

Independent Verification of the Anti-SARS-CoV-2 Activity of PB28 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-SARS-CoV-2 activity of PB28 dihydrochloride against other notable antiviral compounds. The information is collated from preclinical data to support further research and development efforts in the fight against COVID-19.

Executive Summary

This compound, a selective sigma-1 receptor antagonist and sigma-2 receptor modulator, has demonstrated potent in vitro and in vivo antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants of concern.[1][2][3] In comparative studies, PB28 has shown to be significantly more potent than hydroxychloroquine.[4] This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways to offer a comprehensive overview for the scientific community.

Quantitative Data Comparison

The antiviral efficacy of this compound and other comparator compounds against SARS-CoV-2 is summarized below. It is important to note that direct comparison of EC50 values should be made with caution due to variations in experimental conditions such as cell lines, viral strains, and assay methods across different studies.

CompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Sigma-1 Receptor AntagonistVero E61.4 - 5.6250.64 ± 1.279.0 - 36.2
RemdesivirRdRp InhibitorVero E60.77>100>130
Molnupiravir (NHC)RdRp InhibitorVero E6-GFP0.3>10>33.3
NirmatrelvirMpro InhibitorCalu-30.45Not ReportedNot Reported
HydroxychloroquineNot Fully ElucidatedVero E60.72>100>139

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. A lower EC50 indicates higher potency. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile for the antiviral compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8 Assay)

The half-maximal cytotoxic concentration (CC50) of compounds is determined using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Suspend cells (e.g., Vero E6) in culture medium and dispense 100 μL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

  • Incubation: Pre-incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Addition: Add 10 μL of various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (TCID50 Assay)

The 50% tissue culture infectious dose (TCID50) assay is used to quantify the viral titer and determine the half-maximal effective concentration (EC50) of antiviral compounds.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment: On the day of the assay, remove the culture medium from the cells. Add the diluted compound to the wells, followed by a standardized amount of SARS-CoV-2. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for the development of cytopathic effect (CPE), typically 3-5 days.

  • CPE Observation: Observe the wells for the presence or absence of CPE under a microscope. Each well is scored as positive or negative for infection.

  • TCID50 Calculation: The TCID50/mL is calculated using the Reed-Muench or Spearman-Kärber method.

  • EC50 Determination: To determine the EC50, the percentage of inhibition of CPE at each compound concentration is calculated relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures discussed in this guide.

SARS_CoV_2_Lifecycle cluster_cell Host Cell cluster_virus SARS-CoV-2 ACE2 ACE2 Receptor Endosome Endosome ACE2->Endosome Endocytosis TMPRSS2 TMPRSS2 Viral_RNA Viral RNA Endosome->Viral_RNA Release Ribosome Ribosome ER Endoplasmic Reticulum Ribosome->ER Protein Translation & Processing Golgi Golgi Apparatus ER->Golgi Transport New_Virion New Virion Golgi->New_Virion Assembly & Budding Spike Spike Protein Spike->ACE2 Binding Spike->TMPRSS2 Priming Viral_RNA->Ribosome Translation Viral_RNA->ER Replication Exocytosis Exocytosis New_Virion->Exocytosis Release

Caption: SARS-CoV-2 entry and replication cycle within a host cell.

PB28_Mechanism cluster_host Host Cell Sigma1R Sigma-1 Receptor ER_Stress ER Stress Response Sigma1R->ER_Stress Modulates Autophagy Autophagy Sigma1R->Autophagy Modulates Viral_Replication_Complex Viral Replication Complex Sigma1R->Viral_Replication_Complex Interacts with Viral Proteins (e.g., Nsp6) Inhibition Inhibition of Viral Replication Sigma1R->Inhibition Leads to PB28 This compound PB28->Sigma1R Antagonizes SARS_CoV_2 SARS-CoV-2 Infection SARS_CoV_2->Sigma1R Hijacks for replication

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (CC50) cluster_antiviral Antiviral Efficacy Assessment (EC50) A1 Seed Cells A2 Add Drug Dilutions A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add CCK-8 A3->A4 A5 Measure Absorbance A4->A5 Calculate CC50 Calculate CC50 A5->Calculate CC50 B1 Seed Cells B2 Add Drug & Virus B1->B2 B3 Incubate (3-5 days) B2->B3 B4 Observe CPE B3->B4 B5 Calculate TCID50 B4->B5 Calculate EC50 Calculate EC50 B5->Calculate EC50 Determine Selectivity Index Determine Selectivity Index Calculate CC50->Determine Selectivity Index Calculate EC50->Determine Selectivity Index

Caption: Workflow for determining CC50, EC50, and Selectivity Index.

References

Safety Operating Guide

Proper Disposal of PB28 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of PB28 dihydrochloride, a selective sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to treat this compound as a hazardous substance. The following guidelines are based on general procedures for piperazine derivatives and the available hazard information for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, personnel should be thoroughly familiar with its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Quantitative Data Summary

ParameterInformationSource
GHS Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1]
Chemical Formula C24H40Cl2N2OPubChem
Molecular Weight 443.5 g/mol PubChem
Recommended Disposal Method Incineration in a licensed hazardous waste facility.[2]
Incompatible Materials Strong oxidizing agents.General Chemical Safety

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural plan:

  • Waste Identification and Segregation :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2] Incompatible materials can lead to dangerous chemical reactions.[2]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container or a designated hazardous waste container is recommended.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of dust or vapors.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Method :

    • Do not dispose of this compound down the drain or in regular trash. Piperazine derivatives can be harmful to aquatic life.

    • The recommended method of disposal for piperazine compounds is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous material disposal company.

  • Decontamination of Empty Containers :

    • Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

    • After thorough decontamination, the empty container may be disposed of as regular laboratory glass or plastic waste, as per your institution's guidelines. Puncture the container to prevent reuse.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment cluster_dispose Disposal cluster_decon Decontamination A Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves B Identify & Segregate Waste A->B Proceed with Caution C Use Labeled, Sealed, Compatible Container B->C Package Waste D Store in Ventilated, Secure Area C->D Store Safely E Contact EHS for Pickup D->E Schedule Disposal F Licensed Hazardous Waste Disposal E->F Official Disposal G Triple Rinse Empty Container H Collect Rinsate as Hazardous Waste G->H Capture Residue I Dispose of Clean Container G->I Final Step H->C Add to Waste

This compound Disposal Workflow

Signaling Pathway Context

This compound is known to interact with sigma-2 (σ2) and sigma-1 (σ1) receptors. The σ2 receptor, identified as TMEM97, is involved in cellular processes like cholesterol homeostasis and is often overexpressed in proliferating tumor cells. Agonists of the σ2 receptor can induce apoptosis in cancer cells. While the direct relevance of its signaling pathway to disposal is limited, understanding its potent biological activity underscores the importance of preventing its release into the environment.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

Essential Safety and Operational Guide for Handling PB28 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like PB28 dihydrochloride. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Immediate Safety and Handling Protocols

This compound is a selective sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following table summarizes the required PPE when handling this compound.

PPE CategoryItemSpecificationPurpose
Respiratory Protection Dust MaskNIOSH-approved N95 or equivalentTo prevent inhalation of the powdered compound.
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shieldsTo protect eyes from dust particles and potential splashes.
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Body Protection Laboratory CoatStandard laboratory coatTo protect skin and clothing from contamination.
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Aerosol Generation: Avoid actions that could generate dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Operational Plan: Step-by-Step Guidance

A structured operational plan ensures consistency and safety in laboratory procedures involving this compound.

Preparation and Weighing
  • Designated Area: Designate a specific area within a fume hood for handling this compound.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • Container Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

Solubilization
  • Solvent Selection: this compound is soluble in water.

  • Dissolving: Add the solvent to the weighed compound slowly and stir gently to dissolve. Avoid vigorous shaking to prevent aerosol formation.

Storage
  • Short-term: Store the solid compound and solutions in a cool, dry, and well-ventilated place.

  • Long-term: For prolonged storage, consult the manufacturer's data sheet for specific temperature recommendations.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be considered chemical waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate chemical waste containers.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety department.

PB28_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area Ready weigh Weigh Compound prep_area->weigh Proceed dissolve Dissolve in Solvent weigh->dissolve Transfer spill Spill weigh->spill exposure Exposure weigh->exposure storage Store Solution dissolve->storage Store dissolve->spill dissolve->exposure cleanup Clean Work Area storage->cleanup After Use waste Dispose of Waste cleanup->waste Segregate de_ppe Doff PPE waste->de_ppe Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.